7-Ethoxycoumarin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-ethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFAQMGORKPVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184983 | |
| Record name | 7-Ethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 7-Ethoxycoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11312 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
31005-02-4 | |
| Record name | 7-Ethoxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ethoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHOXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8K66XCQ6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-Ethoxycoumarin: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 7-Ethoxycoumarin, a versatile fluorescent probe crucial for research in drug metabolism and enzymology. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, metabolic pathways, and standardized experimental protocols.
Core Chemical and Physical Properties
This compound, a synthetic derivative of coumarin, is a cornerstone in biochemical assays due to its distinct fluorescent properties.[1] Its fundamental characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 7-ethoxychromen-2-one | [2][3] |
| Synonyms | 7-ethoxy-2H-1-benzopyran-2-one, Ethylumbelliferone | [2][4] |
| Molecular Formula | C₁₁H₁₀O₃ | [1][2][5][6][7] |
| Molecular Weight | 190.19 g/mol | [2] |
| CAS Number | 31005-02-4 | [1][2][5][6][7] |
| Appearance | White to off-white or beige crystalline solid/powder | [1][2][3] |
| Melting Point | 88-90 °C | [5][7][8][9][10] |
| Solubility | Soluble in DMSO (>20 mg/mL), DMF (approx. 30 mg/mL), 95% ethanol (50 mg/mL), hot methanol, chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | [5][6][8][10][11][12][13] |
| Fluorescence | λex: ~323-370 nm; λem: ~386-450 nm | [7][8][9] |
| UV/Vis Absorption | λmax: 218, 322 nm | [6][12] |
Metabolic Pathways of this compound
The primary metabolic transformation of this compound is O-deethylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes.[7] This process yields the highly fluorescent metabolite, 7-hydroxycoumarin (umbelliferone), which can then undergo further phase II conjugation reactions, primarily glucuronidation and sulfation.
A variety of CYP isoforms have been implicated in the metabolism of this compound, with notable species-dependent variations. In humans, CYP1A2 and CYP2E1 are major contributors to its O-deethylation, while in rodents, CYP1A1, CYP1A2, and CYP2B enzymes play a more significant role. The metabolic cascade is a critical consideration in toxicological and pharmacological studies.
Experimental Protocols: this compound O-Deethylase (ECOD) Assay
The ECOD assay is a widely used method to determine the activity of various CYP450 enzymes. The protocol leverages the conversion of the non-fluorescent this compound to the highly fluorescent 7-hydroxycoumarin.
Objective: To quantify the catalytic activity of CYP450 enzymes in a given biological sample (e.g., liver microsomes, recombinant enzymes).
Principle: The rate of formation of 7-hydroxycoumarin is directly proportional to the activity of the CYP450 enzymes present in the sample. The fluorescence of 7-hydroxycoumarin is measured over time to determine the reaction velocity.
Materials:
-
This compound
-
Biological sample (e.g., liver microsomes, S9 fraction, or recombinant CYP enzymes)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
-
7-Hydroxycoumarin (for standard curve)
-
Acetonitrile (for reaction termination)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a working solution of this compound by diluting the stock solution in potassium phosphate buffer. The final concentration in the assay will typically range from 1 to 200 µM, depending on the CYP isoform being studied.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Prepare a standard curve of 7-hydroxycoumarin in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the potassium phosphate buffer, the biological sample (e.g., microsomes), and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. Readings should be taken kinetically over a period of 10-60 minutes, or as a single endpoint measurement.
-
Terminate the reaction (for endpoint assays) by adding an equal volume of cold acetonitrile.
-
-
Data Analysis:
-
Using the 7-hydroxycoumarin standard curve, convert the fluorescence readings to the concentration of product formed.
-
Calculate the reaction velocity (e.g., in pmol/min/mg protein).
-
For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Applications in Drug Development
This compound's utility extends throughout the drug discovery and development pipeline:
-
High-Throughput Screening: The ECOD assay is amenable to high-throughput formats for screening large compound libraries for potential CYP inhibitors.
-
Metabolic Stability Assessment: It is used as a probe substrate to assess the metabolic stability of new chemical entities in liver microsomes or hepatocytes.
-
Reaction Phenotyping: By using a panel of recombinant human CYP enzymes, the specific isoforms responsible for the metabolism of a drug candidate can be identified.
-
Drug-Drug Interaction Studies: this compound can be used to investigate the potential for drug-drug interactions by assessing the inhibitory effects of a new drug on its metabolism.
Conclusion
This compound remains an indispensable tool for in vitro drug metabolism studies. Its well-characterized chemical and fluorescent properties, coupled with established assay protocols, provide a robust and reliable method for investigating the activity of cytochrome P450 enzymes. This guide serves as a comprehensive resource for researchers leveraging this important fluorescent probe in their scientific endeavors.
References
- 1. The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of umbelliferone derivatives in Escherichia coli and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 7-Ethoxycoumarin from Umbelliferone
This document provides a comprehensive technical overview of the synthesis of 7-ethoxycoumarin from its precursor, umbelliferone (also known as 7-hydroxycoumarin). The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely used method for forming ethers. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a detailed experimental protocol, quantitative data, and a visual representation of the workflow.
Introduction
This compound is a derivative of umbelliferone, a natural product found in many plants of the Apiaceae family.[1] Umbelliferone and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties.[2][3] The synthesis of this compound is typically achieved via the Williamson ether synthesis, an organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[4] In this specific application, the phenolic hydroxyl group of umbelliferone is deprotonated by a weak base, and the resulting phenoxide ion acts as a nucleophile, attacking an ethyl halide to form the ether linkage.
Reaction Scheme
The overall reaction involves the O-alkylation of the 7-hydroxy group of umbelliferone using an ethylating agent in the presence of a base.
Figure 1: Chemical reaction for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Agents with Biological Activities by Umbelliferone | Encyclopedia MDPI [encyclopedia.pub]
- 3. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. francis-press.com [francis-press.com]
7-Ethoxycoumarin: A Fluorogenic Probe for Cytochrome P450 Activity in Biochemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
7-Ethoxycoumarin is a synthetic derivative of coumarin that has become an indispensable tool in biochemistry and pharmacology.[1] Its primary utility lies in its role as a versatile, fluorogenic probe substrate for a wide range of cytochrome P450 (CYP) enzymes.[2][3] The metabolic transformation of this non-fluorescent compound into a highly fluorescent product provides a sensitive and reliable method for quantifying the catalytic activity of these crucial drug-metabolizing enzymes. This guide provides a comprehensive overview of its biochemical applications, quantitative data, and detailed experimental protocols.
The Mechanism: From Non-Fluorescent Substrate to Fluorescent Product
The core application of this compound hinges on a specific enzymatic reaction: O-deethylation. In this process, CYP enzymes, which are monooxygenases, cleave the ethyl group from the this compound molecule. This biotransformation yields two products: acetaldehyde and the highly fluorescent molecule 7-hydroxycoumarin, also known as umbelliferone.[4]
The intensity of the fluorescence emitted by 7-hydroxycoumarin is directly proportional to the rate of the enzymatic reaction. By measuring the increase in fluorescence over time, researchers can accurately determine the activity of the CYP enzymes present in the sample.[5] This assay is commonly referred to as the this compound-O-deethylase (ECOD) assay.[6]
Primary Application: A Broad-Spectrum Probe for CYP Enzyme Activity
This compound is valued for its broad substrate specificity, making it a useful tool for monitoring the overall activity of multiple CYP families, including CYP1, CYP2, and CYP3.[2][4] It is metabolized by numerous specific isoforms, most notably CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP2C9.[1][4] This characteristic allows it to be used as a general indicator of Phase I metabolic activity in various in vitro systems, such as liver microsomes, S9 fractions, and hepatocytes.[1][7]
In human liver microsomes, CYP1A2 and CYP2E1 have been identified as the principal enzymes responsible for its O-deethylation.[8] Kinetic analyses have shown that these enzymes exhibit different affinities for the substrate; CYP1A2 is a low Kₘ enzyme, while CYP2E1 is a high Kₘ enzyme.[8]
Biochemical Metabolism and Signaling Pathway
The metabolism of this compound is a multi-step process. The initial and most critical step for its use as a probe is the Phase I O-deethylation reaction catalyzed by CYP enzymes. The resulting product, 7-hydroxycoumarin, can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion.[1][4][9]
dot
Caption: Metabolic pathway of this compound.
Quantitative Data: Enzyme Kinetics
The interaction of this compound with various CYP isoforms can be characterized by Michaelis-Menten kinetics. The Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ (maximum reaction velocity). These parameters are crucial for comparing enzyme efficiency and inhibitor potency.
| Enzyme | System | Kₘ (µM) | Vₘₐₓ (mol / min / mol CYP) | Reference |
| Human CYP1A1 | Recombinant | 1.1 | 48 | [10][11] |
| Human CYP1A2 | Recombinant | 10 | 1.4 | [10][11] |
| Human CYP1B1 | Recombinant | 1.6 | 0.8 | [10][11] |
| Human CYP1A2 | Recombinant | Low Kₘ value | - | [8] |
| Human CYP2E1 | Recombinant | High Kₘ value | - | [8] |
Note: Kinetic parameters can vary depending on the experimental system (e.g., recombinant enzymes, liver microsomes) and conditions.
Experimental Protocols
This compound-O-Deethylase (ECOD) Assay using Liver Microsomes
This protocol outlines a standard spectrofluorometric method for determining CYP activity.[2]
1. Materials and Reagents:
-
Liver microsomes (e.g., human, rat)
-
This compound (substrate)
-
7-Hydroxycoumarin (standard)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺) or NADPH
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Trichloroacetic acid (TCA) or perchloric acid (for stopping the reaction)
-
Glycine-carbonate buffer
-
Microplate reader with fluorescence detection capabilities (Excitation: ~370-390 nm, Emission: ~450-460 nm)
2. Assay Procedure:
dot
Caption: General workflow for the ECOD assay.
Step-by-Step Method:
-
Prepare Standard Curve: Prepare serial dilutions of 7-hydroxycoumarin in the assay buffer to create a standard curve for quantification.
-
Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, add the potassium phosphate buffer, the microsomal protein suspension, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to bring it to the reaction temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding this compound to the mixture. The final substrate concentration may need to be optimized, but concentrations around 10 µM are used for low Kₘ enzymes and up to 200 µM for high Kₘ enzymes.[8]
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
Stop Reaction: Terminate the reaction by adding an acid, such as TCA. This will precipitate the microsomal proteins.[2]
-
Protein Removal: Centrifuge the samples to pellet the precipitated protein.
-
Fluorescence Measurement: Transfer the supernatant to a new microplate. Add a glycine-carbonate buffer to adjust the pH, which enhances the fluorescence of 7-hydroxycoumarin. Measure the fluorescence using a microplate reader at an excitation wavelength of ~370 nm and an emission wavelength of ~450 nm.[2][7]
-
Quantification: Determine the concentration of 7-hydroxycoumarin formed in each sample by comparing its fluorescence reading to the standard curve. Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of microsomal protein.
Conclusion
This compound remains a cornerstone substrate in the study of drug metabolism. Its broad specificity, coupled with the highly sensitive fluorometric detection of its metabolite, provides a robust and efficient method for assessing the activity of a wide array of cytochrome P450 enzymes. This makes it an invaluable tool for fundamental biochemical research, drug candidate screening, and toxicological assessments.
References
- 1. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Inhibition of this compound O-deethylase activity in rat liver microsomes by naturally occurring flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound metabolism in hepatocytes from pre- and postpubescent male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
7-Ethoxycoumarin: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 7-Ethoxycoumarin, a key fluorescent probe and substrate for cytochrome P450 (CYP) enzymes. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis, and critical applications in metabolic studies, complete with experimental protocols and pathway visualizations.
Core Compound Information
This compound is a synthetic derivative of coumarin, widely recognized for its utility in biochemical assays. Its fundamental identifiers and physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 31005-02-4 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |
| Molecular Weight | 190.20 g/mol | [2][3][4] |
| Appearance | Off-White to Pale Brown Solid | [1] |
| Melting Point | 88-90 °C | [1] |
| Solubility | Soluble in DMSO, DMF, and 95% ethanol; Insoluble in water | [1] |
| Fluorescence | λex ~323-370 nm; λem ~386-450 nm | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 7-hydroxycoumarin (umbelliferone).
General Synthetic Protocol:
A common laboratory-scale synthesis involves the following steps:
-
Reaction Setup : 7-hydroxycoumarin is dissolved in a suitable solvent, such as acetone, along with a base, typically potassium carbonate.
-
Alkylation : Ethyl bromide is added to the mixture.
-
Reaction Conditions : The mixture is heated under reflux.
-
Work-up and Purification : After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The crude product is then purified, commonly by column chromatography.
Applications in Research and Drug Development
This compound serves as a valuable tool in drug metabolism and pharmacokinetic studies due to its role as a substrate for various cytochrome P450 enzymes. Its metabolism to the highly fluorescent product, 7-hydroxycoumarin, forms the basis of a sensitive and widely used enzyme assay.
Key Applications:
-
Enzyme Activity Assays : It is extensively used as a probe substrate to measure the activity of multiple CYP isoforms, including CYP1A1, CYP1A2, CYP2B6, and CYP2E1. The O-deethylation of this compound is a common marker for CYP activity.
-
Drug Metabolism Studies : Researchers utilize this compound to investigate the metabolic pathways of new chemical entities and to assess potential drug-drug interactions by studying the inhibition of its metabolism.
-
Fluorescent Probe : Its fluorescent properties are leveraged in high-throughput screening assays to identify potential inhibitors of CYP enzymes.
Metabolic Pathway of this compound
The primary metabolic transformation of this compound is initiated by cytochrome P450 enzymes, followed by phase II conjugation reactions.
Experimental Protocols
This compound-O-Deethylase (ECOD) Assay in Liver Microsomes
This protocol outlines a typical fluorescence-based assay to measure the O-deethylase activity of cytochrome P450 enzymes in liver microsomes.
1. Preparation of Reagents:
-
Phosphate Buffer : 100 mM potassium phosphate buffer, pH 7.4.
-
This compound Stock Solution : Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO or methanol.
-
NADPH Regenerating System (Optional but Recommended for longer incubations) :
-
Solution A: 1 M Glucose-6-phosphate in water.
-
Solution B: 10 mg/mL NADP+ in water.
-
Solution C: 1000 units/mL Glucose-6-phosphate dehydrogenase in 5 mM sodium citrate, pH 5.5.
-
-
NADPH Solution : Prepare a fresh solution (e.g., 10 mM) in phosphate buffer.
-
Liver Microsomes : Thaw on ice immediately before use. Dilute to the desired concentration (e.g., 0.1-1.0 mg/mL) in phosphate buffer.
-
Stopping Solution : Trichloroacetic acid (TCA) solution or a suitable organic solvent like acetonitrile.
-
7-Hydroxycoumarin Standard : For generating a standard curve.
2. Assay Procedure:
-
Plate Setup : In a 96-well black microplate, add the following to each well:
-
Phosphate buffer
-
Liver microsome suspension
-
This compound (diluted from stock to the desired final concentration)
-
-
Pre-incubation : Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction : Add NADPH solution (or the NADPH regenerating system) to each well to start the enzymatic reaction.
-
Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction : Stop the reaction by adding the stopping solution.
-
Fluorescence Measurement : Read the fluorescence of the product, 7-hydroxycoumarin, using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~355-390 nm, emission ~460 nm).
-
Data Analysis :
-
Generate a standard curve using known concentrations of 7-hydroxycoumarin.
-
Convert the fluorescence readings of the samples to the amount of product formed using the standard curve.
-
Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of microsomal protein.
-
This comprehensive guide serves as a foundational resource for the effective utilization of this compound in research and development. For further details on specific applications or troubleshooting, consulting the primary literature is recommended.
References
- 1. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence approaches for biochemical analysis of ATP-dependent chromatin remodeling enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of reagents [protocols.io]
- 4. epa.gov [epa.gov]
The Solubility of 7-Ethoxycoumarin in DMSO and Ethanol: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7-ethoxycoumarin in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This information is critical for researchers, scientists, and professionals in drug development who utilize this compound as a substrate for cytochrome P450 (CYP450) enzymes in various in vitro assays.[1][2][3] Accurate solubility data is paramount for designing experiments with appropriate compound concentrations, avoiding precipitation, and ensuring reliable and reproducible results.
Quantitative Solubility Data
The solubility of this compound can vary based on the specific lot of the compound, the purity of the solvents, and the ambient temperature. The following table summarizes the publicly available quantitative data for the solubility of this compound in DMSO and ethanol.
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[4] | |
| >20 mg/mL | ||
| 3.6 mg/mL[5] | Sonication is recommended to achieve this solubility. | |
| 95% Ethanol | 50 mg/mL[6][7] | Solution is described as clear to slightly hazy and colorless to faintly yellow. |
It is important to note the variability in the reported solubility of this compound in DMSO. This highlights the necessity of empirically determining the solubility for a specific experimental setup and compound batch.
Experimental Protocols
A precise and reproducible method for determining solubility is crucial for any experimental work. The following outlines a general protocol for determining the solubility of this compound, which can be adapted for either DMSO or ethanol. This protocol is based on the common "shake-flask" method.[8]
Objective: To determine the saturation solubility of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)[4]
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Ethanol (95%), spectroscopic grade
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the chosen solvent (DMSO or ethanol). The exact amount should be more than what is expected to dissolve.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, remove the vials from the shaker.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Preparation of Samples for Analysis:
-
Carefully pipette a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
-
Dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method (HPLC-UV or UV-Vis spectrophotometry).
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
A standard curve of known this compound concentrations should be prepared and analyzed alongside the samples to accurately determine the concentration in the diluted supernatant.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original undissolved supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting value represents the saturation solubility of this compound in the solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution and its subsequent use in a typical bioassay, such as a cytochrome P450 metabolism study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound [chembk.com]
- 7. 31005-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
7-Ethoxycoumarin as a Fluorogenic Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 7-ethoxycoumarin as a fluorogenic substrate, widely utilized for the characterization of cytochrome P450 (CYP) enzymes. This document details the underlying biochemical principles, experimental protocols, and data interpretation, serving as a valuable resource for researchers in drug metabolism and related fields.
Core Mechanism of Action
This compound is a non-fluorescent molecule that undergoes O-deethylation, primarily catalyzed by various isoforms of the cytochrome P450 enzyme system, to produce the highly fluorescent metabolite, 7-hydroxycoumarin (also known as umbelliferone), and acetaldehyde.[1][2] This enzymatic conversion forms the basis of a sensitive and widely used assay to measure the activity of specific CYP isozymes.[3][4][5]
The fluorescence of the product, 7-hydroxycoumarin, is pH-dependent, with its intensity significantly increasing in alkaline conditions.[3] This property is leveraged in experimental protocols to enhance the signal-to-noise ratio for accurate quantification.
The Cytochrome P450 Catalytic Cycle
The O-deethylation of this compound follows the general catalytic cycle of cytochrome P450 enzymes. This complex process involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate.
Quantitative Data Summary
The kinetic parameters for this compound O-deethylation vary depending on the specific CYP isoform, the biological system used (e.g., liver microsomes, recombinant enzymes), and the species. Below is a summary of reported kinetic constants.
| Enzyme/System | Species | Km (µM) | Vmax (nmol/min/mg protein or nmol/min/nmol P450) | Reference |
| CYP1A1 | Human (recombinant) | Low Km | High activity | [1] |
| CYP1A2 | Human (liver microsomes) | Low Km | Low Vmax | [1][6] |
| CYP2E1 | Human (liver microsomes) | High Km | High Vmax | [1][6] |
| CYP2B6 | Human (recombinant) | Similar to CYP2E1 | Similar to CYP1A2 | [1] |
| Hepatocytes (High affinity) | Rat | 11.5 | 0.30 nmol/min/10^6 cells | [7] |
| Hepatocytes (Low affinity) | Rat | 560 | 1.52 nmol/min/10^6 cells | [7] |
| Hepatocytes (High affinity) | Dog | 2.2 | 0.21 nmol/min/10^6 cells | [7] |
| Hepatocytes (Low affinity) | Dog | 40 | 0.74 nmol/min/10^6 cells | [7] |
| Hepatocytes (High affinity) | Human | 3.9 | 0.007 nmol/min/10^6 cells | [7] |
| Hepatocytes (Low affinity) | Human | 470 | 0.057 nmol/min/10^6 cells | [7] |
Experimental Protocols
The following provides a detailed methodology for a typical this compound O-deethylase (ECOD) assay using liver microsomes.
Materials and Reagents
-
This compound (substrate)
-
7-Hydroxycoumarin (standard)
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Tris-HCl buffer
-
Acetonitrile or other quenching solvent
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Fluorometric microplate reader
Experimental Workflow
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of the NADPH regenerating system components or NADPH in buffer.
-
Prepare a standard curve of 7-hydroxycoumarin in the same buffer as the final reaction mixture.
-
-
Incubation:
-
In a 96-well microplate, add the potassium phosphate buffer, liver microsomes, and this compound solution. The final concentration of the organic solvent from the substrate stock should be kept low (typically <1%) to avoid enzyme inhibition.
-
Pre-incubate the plate at 37°C for approximately 5 minutes to bring the mixture to the reaction temperature.
-
Initiate the enzymatic reaction by adding the NADPH solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, or 60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Terminate the reaction by adding a quenching solvent such as acetonitrile. This will stop the enzymatic activity and precipitate the microsomal proteins.
-
Centrifuge the microplate to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new black, clear-bottom 96-well microplate.
-
Measure the fluorescence of the supernatant using a microplate reader with excitation and emission wavelengths set appropriately for 7-hydroxycoumarin (typically around 370 nm for excitation and 450 nm for emission).[3][8]
-
-
Data Analysis:
-
Construct a standard curve by plotting the fluorescence intensity of the 7-hydroxycoumarin standards against their known concentrations.
-
Determine the concentration of 7-hydroxycoumarin produced in the experimental wells by interpolating their fluorescence readings on the standard curve.
-
Calculate the enzyme activity, typically expressed as picomoles of product formed per minute per milligram of microsomal protein.
-
Other Metabolic Pathways
While O-deethylation is the primary metabolic pathway of interest for fluorogenic assays, it is important to note that this compound can be metabolized through other routes.[2][9] These include hydroxylation at other positions on the coumarin ring and subsequent phase II conjugation reactions, such as glucuronidation and sulfation of the newly formed hydroxyl groups.[2][9] These alternative pathways can influence the overall disposition of this compound and should be considered when interpreting metabolic data.
Conclusion
This compound remains a valuable tool for probing the activity of a wide range of cytochrome P450 enzymes. Its conversion to a highly fluorescent product provides a sensitive and convenient method for enzyme characterization. A thorough understanding of its mechanism of action, the nuances of the experimental protocol, and potential alternative metabolic pathways is crucial for obtaining accurate and reproducible results in drug metabolism studies and other life science research.
References
- 1. The catalytic function of cytochrome P450 is entwined with its membrane-bound nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectrofluorimetric method for the quantification of 7-hydroxycoumarin in urine and plasma using both extracted and unextracted samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The O-dealkylation of this compound by liver microsomes. A direct fluorometric test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of Coumarins: A Technical Guide to Their Discovery, History, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins represent a vast and fascinating class of naturally occurring benzopyrone compounds that have captivated chemists and pharmacologists for over two centuries. First isolated in 1820, these secondary metabolites are widely distributed in the plant kingdom and are also found in fungi and bacteria. The simple yet versatile coumarin scaffold has served as a privileged structure in medicinal chemistry, giving rise to a plethora of synthetic derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of coumarin derivatives in research, with a focus on their synthesis, biological evaluation, and mechanisms of action.
A Historical Journey: From Tonka Beans to Modern Therapeutics
The story of coumarin began in 1820 when A. Vogel first isolated the compound from tonka beans (Dipteryx odorata). Initially mistaken for benzoic acid, its true nature was later elucidated, and it was named "coumarine" from the French word for the tonka bean, "coumarou". The first chemical synthesis of coumarin was achieved by the English chemist William Henry Perkin in 1868, a landmark achievement that paved the way for the systematic exploration of its derivatives.
A pivotal moment in the history of coumarin research was the discovery of dicoumarol, a 4-hydroxycoumarin derivative, from spoiled sweet clover hay. This discovery, which stemmed from investigations into a mysterious hemorrhagic disease in cattle, unveiled the potent anticoagulant properties of this class of compounds. This ultimately led to the development of the blockbuster drug warfarin, a synthetic 4-hydroxycoumarin derivative that has been a mainstay of anticoagulant therapy for decades.
Since then, the field of coumarin research has blossomed, with thousands of natural and synthetic derivatives being identified and investigated for a wide array of therapeutic applications.
Synthetic Strategies: Building the Coumarin Core
The versatility of the coumarin scaffold is, in part, due to the numerous synthetic methods available for its construction and modification. Several classic name reactions have been instrumental in the synthesis of coumarin derivatives.
Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions. The reaction proceeds through a transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration.
Experimental Protocol: Synthesis of 4-Methylumbelliferone via Pechmann Condensation
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, add resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with constant stirring.
-
After the addition of acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture slowly into a beaker containing crushed ice with stirring.
-
A solid precipitate of 4-methylumbelliferone will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure 4-methylumbelliferone.
-
Characterize the final product using techniques such as melting point determination, ¹H-NMR, and ¹³C-NMR spectroscopy.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base. For coumarin synthesis, a salicylaldehyde derivative is typically reacted with a malonic ester or other active methylene compound.
Experimental Protocol: Synthesis of Coumarin-3-carboxylic Acid via Knoevenagel Condensation [1]
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Synthesis of Ethyl Coumarin-3-carboxylate [1]
-
To a round-bottom flask, add salicylaldehyde (1.0 g, 8.2 mmol), diethyl malonate (1.5 g, 9.4 mmol), and absolute ethanol (5 mL).[1]
-
Add piperidine (0.1 mL) and one drop of acetic acid to the mixture.[1]
-
Attach a reflux condenser and heat the reaction mixture under reflux. Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to yield ethyl coumarin-3-carboxylate.
Step 2: Hydrolysis to Coumarin-3-carboxylic Acid [1]
-
In a round-bottom flask, dissolve the ethyl coumarin-3-carboxylate (1.0 g, 4.6 mmol) in ethanol (10 mL).[1]
-
Add a solution of potassium hydroxide (1.0 g, 17.8 mmol) in water (4 mL).[1]
-
Heat the mixture to boiling until a clear solution is obtained (approximately 30 minutes).[1]
-
Cool the reaction mixture and slowly add it to a stirred solution of 2 M HCl (10 mL) in an Erlenmeyer flask.[1]
-
Cool the mixture in an ice bath to facilitate the precipitation of coumarin-3-carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.[1]
A Spectrum of Biological Activities: Quantitative Insights
Coumarin derivatives have been shown to exhibit a remarkable range of pharmacological activities. The following tables summarize some of the quantitative data for key biological effects.
Anticancer Activity
Coumarin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often through the modulation of key signaling pathways.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-cinnamic acid hybrid (4) | HL60 (Leukemia) | 8.09 | [2] |
| Coumarin-cinnamic acid hybrid (8b) | HepG2 (Liver) | 13.14 | [2] |
| 6-Heteroaryl coumarin (16) | MCF-7 (Breast) | 2.57 | [3] |
| Coumarin-based hydroxamate (28) | MCF-7 (Breast) | 1.84 | [3] |
| Coumarin derivative 30i | (CDK9 inhibitor) | 0.002 | [4] |
Anticoagulant Activity
The anticoagulant properties of 4-hydroxycoumarin derivatives are well-established. Their activity is typically assessed by measuring the prothrombin time (PT) and activated partial thromboplastin time (aPTT).
| Compound/Derivative | Test | Result | Reference |
| Warfarin | PT | Prolonged | [5] |
| 4-hydroxycoumarin derivative (1) | PT | Significantly prolonged | [5] |
| 4-hydroxycoumarin derivative (2) | PT | Significantly prolonged | [5] |
| 4-hydroxycoumarin | PT | Increased | [4] |
| 3-Acetyl-4-hydroxycoumarin | PT | Increased | [4] |
Anti-inflammatory Activity
Coumarin derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Thiazolylcoumarin derivative 3a | COX-2 | 0.31 - 0.78 (range) | [6] |
| Thiazolylcoumarin derivative 7f | COX-2 | 0.31 - 0.78 (range) | [6] |
| Coumarin derivative C2 | COX-2 | 25.09 | [7] |
| Coumarin derivative C3 | COX-2 | 12.2 | [7] |
| 7-Substituted coumarin 35 | 5-LOX | Potent inhibition | [8] |
Neuroprotective Activity
Several coumarin derivatives have been investigated for their potential in treating neurodegenerative diseases, with many acting as inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Scopoletin | AChE | - | [9] |
| Pteryxin | BChE | Potent inhibition | [9] |
| Coumarin-donepezil hybrid 31 | AChE | 1.22 | [9] |
| Coumarin-donepezil hybrid 31 | BChE | 3.09 | [9] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of coumarin derivatives stem from their ability to interact with a wide range of molecular targets.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer drug development. Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway. Molecular docking studies have revealed that these compounds can bind to the ATP-binding pocket of PI3K, preventing its activation and downstream signaling.[2][10]
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest, making it a promising target for cancer therapy. Specific coumarin derivatives have been identified as potent and selective inhibitors of CDK9.[2][4] Binding mode analysis suggests that the coumarin moiety plays a critical role in selectivity by occupying a flexible region in the CDK9 active site that is sterically hindered in other CDKs.[2][11]
Experimental Workflows in Coumarin Research
The discovery and development of new coumarin-based therapeutic agents follow a structured workflow, from initial synthesis and screening to lead optimization and preclinical studies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Discovery of coumarin derivatives as potent and selective cyclin-dependent kinase 9 (CDK9) inhibitors with high antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. jms.mabjournal.com [jms.mabjournal.com]
- 6. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Ethoxycoumarin and its Metabolite 7-Hydroxycoumarin for Researchers and Drug Development Professionals
Introduction
7-Ethoxycoumarin is a synthetic derivative of coumarin that has become an invaluable tool in the fields of drug metabolism, toxicology, and pharmacology. Its primary significance lies in its role as a model substrate for a wide range of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for the metabolism of foreign compounds (xenobiotics), including drugs. The metabolism of this compound is predominantly characterized by its O-deethylation to the highly fluorescent metabolite, 7-hydroxycoumarin (also known as umbelliferone). This predictable metabolic pathway, coupled with the ease of detection of its fluorescent product, has made this compound a widely used probe for assessing the activity of various CYP isoforms in both in vitro and in vivo systems.[1][2][3] This guide provides a comprehensive overview of this compound and 7-hydroxycoumarin, focusing on their metabolic pathways, quantitative data, and detailed experimental protocols relevant to researchers and professionals in drug development.
Core Concepts
This compound: A Versatile Probe for Cytochrome P450 Activity
This compound is extensively used as a prototypic substrate to monitor the activity of multiple CYP enzymes.[2] Its metabolism is a key indicator of the functional capacity of these enzymes in various tissues, particularly the liver. The O-deethylation reaction is catalyzed by several human CYP isoforms, including CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C9, and CYP2E1.[1][3] This broad substrate specificity makes it a useful tool for general screening of metabolic activity.
7-Hydroxycoumarin: The Fluorescent Metabolite
The primary metabolite of this compound, 7-hydroxycoumarin, is a naturally occurring coumarin derivative.[4] Its most notable characteristic is its intrinsic fluorescence, which allows for highly sensitive detection. This property is exploited in a common and straightforward assay for measuring CYP activity, known as the this compound-O-deethylase (ECOD) assay.[2] Following its formation, 7-hydroxycoumarin can undergo further phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion.[4]
Metabolic Pathways
The biotransformation of this compound is a multi-step process involving both phase I and phase II metabolic reactions. The key pathways are outlined below.
Phase I Metabolism: O-deethylation
The initial and most significant metabolic step is the O-deethylation of this compound to 7-hydroxycoumarin. This reaction is catalyzed by various cytochrome P450 enzymes. In humans, CYP1A2 and CYP2E1 are considered the principal enzymes involved in this transformation in the liver.[1] While CYP1A2 exhibits a low K_m_ (high affinity) for this reaction, CYP2E1 has a higher V_max_ (higher capacity).[1] Other isoforms like CYP1A1, CYP2A6, CYP2B6, and CYP2C9 also contribute to this metabolic conversion.[1][3]
References
- 1. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Properties of 7-Ethoxycoumarin and its Fluorescent Product
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-Ethoxycoumarin, a widely utilized pro-fluorescent substrate, and its highly fluorescent metabolite, 7-Hydroxycoumarin (also known as umbelliferone). We will delve into their spectral characteristics, the enzymatic conversion process central to its application, and detailed experimental protocols for its use in assessing enzyme activity, particularly within the cytochrome P450 superfamily.
Introduction
This compound is a synthetic derivative of coumarin, a class of compounds characterized by a benzopyran-2-one core structure.[1][2] By itself, this compound is essentially non-fluorescent. However, it serves as a valuable tool in biochemical assays because it can be enzymatically converted into the highly fluorescent molecule, 7-Hydroxycoumarin.[3] This conversion, an O-deethylation reaction, is a hallmark of activity for several xenobiotic-metabolizing enzymes, most notably the cytochrome P450 (CYP) monooxygenases.[4][5][6] Consequently, this compound is extensively used as a probe to measure the catalytic activity of CYP enzymes in various in vitro systems, including liver microsomes and recombinant enzyme preparations.[3][4][5]
Core Spectral Properties
The utility of the this compound system hinges on the dramatic difference in fluorescence between the parent compound and its product. The enzymatic reaction liberates the hydroxyl group at the 7-position, which significantly enhances the molecule's quantum yield.[7] The key photophysical parameters are summarized below.
Table 1: Comparative Spectral Properties
| Property | This compound (Substrate) | 7-Hydroxycoumarin (Product) |
| Max Excitation (λex) | Not applicable (pro-fluorescent) | ~326-370 nm[5][8] |
| Max Emission (λem) | Not applicable | ~450-460 nm[5][9][10] |
| Molar Absorptivity (ε) | Data not available | 16,800 M⁻¹cm⁻¹ at 326 nm (in ethanol)[8] |
| Fluorescence Quantum Yield (Φ) | Negligible | 0.08 - 0.32 (solvent dependent)[8][9][10] |
| Stokes Shift | Not applicable | ~100-120 nm[9][10] |
Note: Spectral properties, particularly λex, λem, and quantum yield for 7-Hydroxycoumarin, can vary depending on the solvent, pH, and specific buffer conditions of the assay.[11][12]
Enzymatic Conversion: O-Deethylation Pathway
The conversion of this compound to 7-Hydroxycoumarin is an oxidative metabolic reaction known as O-deethylation. This reaction is predominantly catalyzed by enzymes from the cytochrome P450 superfamily, which are crucial in drug metabolism.[5][13] The reaction requires NADPH as a cofactor and molecular oxygen. Several CYP families, including CYP1, CYP2, and CYP3, are known to metabolize this compound, with specific isoforms like CYP1A1, CYP1A2, and CYP2E1 being well-characterized catalysts.[4][5][6] This broad substrate specificity makes this compound a useful tool for monitoring the activity of multiple P450 enzymes.[5]
Experimental Protocols
The following provides a generalized methodology for the this compound-O-deethylase (ECOD) assay, a common spectrofluorometric method to determine CYP activity.[5]
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Enzyme Source: Human liver microsomes (HLM), recombinant CYP enzymes (e.g., Supersomes™), or other biological preparations.
-
Substrate: this compound stock solution (e.g., in methanol or DMSO).
-
Cofactor: NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH.
-
Stopping Solution: Trichloroacetic acid (TCA) or acetonitrile.
-
Standard: 7-Hydroxycoumarin for generating a standard curve.
-
Instrumentation: Temperature-controlled incubator (e.g., 37°C water bath), microplate reader or spectrofluorometer capable of excitation at ~360-380 nm and emission detection at ~450-460 nm.[5][14]
-
Preparation: Prepare working solutions of the buffer, enzyme source, and substrate. A standard curve of 7-Hydroxycoumarin should be prepared in the assay buffer with the stopping solution.
-
Pre-incubation: In a microplate or microcentrifuge tubes, add the buffer, enzyme source, and this compound substrate. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to bring it to temperature.
-
Initiation: Start the enzymatic reaction by adding the NADPH solution or regenerating system. The final assay volume is typically between 100-200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The time should be within the linear range of product formation.
-
Termination: Stop the reaction by adding the stopping solution (e.g., an equal volume of cold acetonitrile). This denatures the enzymes and halts product formation.
-
Centrifugation (if needed): If using microsomes, centrifuge the plate or tubes to pellet the precipitated protein.
-
Fluorescence Measurement: Transfer the supernatant to a new plate and measure the fluorescence of the 7-Hydroxycoumarin product. Recommended settings are an excitation wavelength of approximately 370 nm and an emission wavelength of 450 nm.[5]
-
Use the standard curve of 7-Hydroxycoumarin to convert the relative fluorescence units (RFU) of the samples into the amount of product formed (e.g., pmol).
-
Calculate the rate of reaction, typically expressed as pmol of product formed per minute per mg of protein (pmol/min/mg).
References
- 1. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H10O3 | CID 35703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 9. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Stoichiometry of this compound metabolism by cytochrome P450 2B1 wild-type and five active-site mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of Fluorescence-Based Enzyme Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fluorescence-based enzyme assays are a cornerstone of modern biological research and drug discovery, offering high sensitivity, a wide dynamic range, and adaptability to high-throughput screening formats.[1][2] This guide delves into the fundamental principles of these assays, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.
Fundamental Principles of Fluorescence
Fluorescence is a photoluminescent phenomenon where a molecule, known as a fluorophore, absorbs light at a specific wavelength and subsequently emits light at a longer wavelength.[3] This process, governed by the Jablonski diagram, involves the excitation of an electron to a higher energy state, followed by a rapid, non-radiative decay to the lowest vibrational level of the excited state, and finally, a return to the ground state through the emission of a photon. The energy difference between the absorbed and emitted photons results in the characteristic Stokes shift.
The core principle of a fluorescence-based enzyme assay is to link enzymatic activity to a change in the fluorescence signal.[4] This can be achieved in several ways, primarily by designing substrates that become fluorescent upon enzymatic modification or by utilizing fluorescently labeled components that respond to the enzymatic reaction.
Major Types of Fluorescence-Based Enzyme Assays
The versatility of fluorescence has led to the development of various assay formats, each with its own advantages and applications.
Direct Fluorogenic Substrate Assays
The most straightforward approach involves a substrate that is either non-fluorescent or weakly fluorescent and is converted into a highly fluorescent product by the enzyme.[3]
-
Principle: The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction.
-
Example: The hydrolysis of 4-methylumbelliferyl-β-D-galactoside (MUG), a non-fluorescent substrate, by β-galactosidase yields the highly fluorescent product 4-methylumbelliferone.[4]
Quenched Fluorescence Assays (FRET-Based Assays)
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[5] When in close proximity (typically 1-10 nm), the excited-state energy of the donor is non-radiatively transferred to the acceptor, quenching the donor's fluorescence and often resulting in sensitized emission from the acceptor.[6]
-
Principle: An enzyme cleaves a substrate that is dual-labeled with a FRET pair, separating the donor and acceptor and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[7][8]
-
Application: Widely used for detecting proteases, kinases, and other modifying enzymes.[4][7]
Homogeneous vs. Heterogeneous Assays
Fluorescence-based enzyme assays can be categorized as either homogeneous or heterogeneous.
-
Homogeneous Assays: All assay components are mixed in a single step, and the signal is measured directly in the reaction mixture.[9][10] This format is simple, fast, and well-suited for high-throughput screening.[10][11]
-
Heterogeneous Assays: These assays involve one or more separation steps to remove unreacted components before signal detection.[9][12] While more complex and time-consuming, they often offer higher sensitivity and specificity by reducing background noise.[9][11]
Key Experimental Considerations
Careful experimental design and optimization are crucial for obtaining reliable and reproducible data from fluorescence-based enzyme assays.
Inner Filter Effect (IFE)
At high concentrations of fluorescent molecules or other absorbing species, the excitation light can be absorbed before it reaches all the fluorophores, and the emitted light can be reabsorbed before it reaches the detector.[6][13] This phenomenon, known as the inner filter effect, leads to a non-linear relationship between fluorescence intensity and concentration.[13]
Mitigation Strategies:
-
Dilution: The simplest approach is to dilute the sample to reduce the absorbance.[13]
-
Mathematical Correction: A common correction formula is: Fcorrected = Fobserved * 10^((Aex + Aem) / 2), where Aex and Aem are the absorbances at the excitation and emission wavelengths, respectively.[13]
Background Fluorescence
High background fluorescence can originate from various sources, including the assay components (buffers, solvents), test compounds (autofluorescence), and the substrate itself (spontaneous hydrolysis).[12][14]
Troubleshooting:
-
Control Wells: Always include "no-enzyme" and "buffer-only" controls to quantify background signal.[14]
-
Substrate Stability: Protect light-sensitive substrates from light and store them properly to prevent degradation.[14]
-
Reagent Purity: Use high-purity reagents and solvents to minimize intrinsic fluorescence.
Data Presentation
Quantitative data from fluorescence-based enzyme assays should be presented clearly to facilitate interpretation and comparison.
| Parameter | Description | Unit |
| Enzyme Concentration | The final concentration of the enzyme in the assay. | nM, µg/mL |
| Substrate Concentration | The final concentration of the substrate in the assay. | µM, mM |
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | µM, mM |
| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction. | RFU/min, nmol/min/mg |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | s-1, min-1 |
| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor that reduces the enzyme activity by 50%. | nM, µM |
| Z'-factor | A statistical parameter used to evaluate the quality of a high-throughput screening assay. | Dimensionless |
Experimental Protocols
The following are detailed methodologies for common fluorescence-based enzyme assays.
Caspase-3 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-3 activity, a key executioner caspase in apoptosis, using the fluorogenic substrate Ac-DEVD-AMC.[15]
Reagents:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol.
-
Caspase-3 Substrate (Ac-DEVD-AMC): 10 mM stock in DMSO.
-
Caspase-3 Inhibitor (Ac-DEVD-CHO): 10 mM stock in DMSO.
Procedure:
-
Cell Lysis: Induce apoptosis in cells and prepare cell lysates using the Lysis Buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of cell lysate per well. Include positive controls (lysate from apoptotic cells) and negative controls (lysate from non-apoptotic cells, no-enzyme control). For inhibitor controls, pre-incubate the lysate with the inhibitor for 10-30 minutes.
-
Initiate Reaction: Add 50 µL of 2X Reaction Buffer containing 10 µL of 1 mM Ac-DEVD-AMC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
Quantitative Data Example:
| Sample | Caspase-3 (ng) | Substrate (Ac-DEVD-AMC) | Fluorescence (RFU) |
| Blank | 0 | 50 µM | 150 |
| Control | 10 | 50 µM | 5,800 |
| Inhibitor (1 µM) | 10 | 50 µM | 950 |
β-Galactosidase Assay using FDG
This protocol outlines the measurement of β-galactosidase activity using the fluorogenic substrate Fluorescein di-β-D-galactopyranoside (FDG).[16]
Reagents:
-
Assay Buffer: Prepare fresh by adding 450 µL of 1 M DTT to 9.55 mL of the provided assay buffer.
-
Lysis Buffer: Add 0.1% Triton X-100 to the Assay Buffer.
-
FDG Substrate Solution: Dilute the FDG stock solution 1:200 in Assay Buffer.
-
Stop Solution: Provided with the kit.
Procedure:
-
Cell Lysis: Lyse cells using 50 µL of Lysis Buffer per well in a 96-well plate and incubate for 10 minutes at room temperature.
-
Standard Curve: Prepare a serial dilution of β-galactosidase standard.
-
Reaction Setup: Add 10 µL of cell lysate or standard to appropriate wells.
-
Initiate Reaction: Add 90 µL of FDG Substrate Solution to each well.
-
Incubation: Incubate at 37°C for 30 minutes, protected from light.
-
Stop Reaction (Optional): Add 50 µL of Stop Solution.
-
Measurement: Measure fluorescence at an excitation of 490 nm and an emission of 520 nm.
Quantitative Data Example:
| β-galactosidase (pg) | Fluorescence (RFU) |
| 0 | 50 |
| 10 | 1,200 |
| 50 | 5,500 |
| 100 | 10,800 |
FRET-Based Kinase Assay
This protocol describes a generic FRET-based assay for protein kinase activity.[4]
Reagents:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
FRET Peptide Substrate: Labeled with a donor (e.g., coumarin) and an acceptor (e.g., fluorescein).
-
ATP Solution.
-
Development Reagent: Contains a protease that cleaves the non-phosphorylated substrate.
Procedure:
-
Reaction Setup: In a 384-well plate, combine the kinase, FRET peptide substrate (e.g., 2 µM), and test compounds in the Kinase Reaction Buffer.
-
Initiate Reaction: Add ATP (e.g., 100 µM) to start the kinase reaction.
-
Incubation: Incubate for 1 hour at room temperature.
-
Development: Add the Development Reagent to quench the kinase reaction and initiate the protease reaction.
-
Incubation: Incubate for 1 hour at room temperature.
-
Measurement: Read the fluorescence of the donor (e.g., Ex 400 nm, Em 445 nm) and acceptor (e.g., Ex 400 nm, Em 520 nm).
Quantitative Data Example:
| Inhibitor Conc. (µM) | Donor Fluorescence (RFU) | Acceptor Fluorescence (RFU) | % Inhibition |
| 0 | 2,500 | 8,000 | 0 |
| 0.1 | 3,500 | 6,500 | 25 |
| 1 | 5,000 | 4,000 | 60 |
| 10 | 7,500 | 2,000 | 95 |
Visualization of Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures.
Caption: Simplified signaling pathway of apoptosis leading to caspase-3 activation.
Caption: General workflow for a high-throughput fluorescence-based enzyme inhibitor screen.
Conclusion
Fluorescence-based enzyme assays are powerful and indispensable tools in modern research and drug development. A thorough understanding of the underlying principles, careful experimental design, and appropriate data analysis are essential for harnessing the full potential of these techniques. This guide provides a solid foundation for researchers to design, execute, and interpret fluorescence-based enzyme assays with confidence, ultimately accelerating scientific discovery.
References
- 1. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. anaspec.com [anaspec.com]
Methodological & Application
Application Notes and Protocols for the 7-Ethoxycoumarin O-deethylation (ECOD) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-Ethoxycoumarin O-deethylation (ECOD) assay is a widely utilized fluorometric method to determine the activity of certain cytochrome P450 (CYP450) enzymes. This assay is particularly valuable in drug metabolism studies to assess the potential of new chemical entities to inhibit or induce key drug-metabolizing enzymes. The principle of the assay is based on the enzymatic conversion of the non-fluorescent substrate, this compound, into the highly fluorescent product, 7-hydroxycoumarin, by CYP450 enzymes. The rate of 7-hydroxycoumarin formation is directly proportional to the enzyme activity. This application note provides a detailed protocol for performing the ECOD assay using human liver microsomes, a standard in vitro model for drug metabolism studies.
Principle of the ECOD Assay
The O-deethylation of this compound is catalyzed by several CYP450 isoforms, primarily from the CYP1 and CYP2 families.[1] The reaction requires the presence of NADPH as a cofactor, which provides the reducing equivalents for the CYP450 catalytic cycle. The product, 7-hydroxycoumarin (also known as umbelliferone), can be readily quantified by fluorescence measurement at an excitation wavelength of approximately 370 nm and an emission wavelength of around 450 nm.
Materials and Reagents
Equipment:
-
Fluorescence microplate reader
-
Incubator (37°C)
-
Multichannel pipettes
-
Pipetting reservoirs
-
Black, flat-bottom 96-well microplates (for fluorescence assays)
-
Centrifuge
-
Vortex mixer
Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound (Substrate)
-
7-Hydroxycoumarin (Standard)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile or other suitable solvent for stock solutions
-
Trichloroacetic acid (TCA) or other stop solution
-
Ultrapure water
Experimental Protocols
Preparation of Reagents
-
Potassium Phosphate Buffer (0.1 M, pH 7.4): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions to achieve a pH of 7.4.
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in acetonitrile.
-
7-Hydroxycoumarin Stock Solution (1 mM): Dissolve 7-hydroxycoumarin in a suitable solvent like acetonitrile or methanol.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
-
Human Liver Microsomes: Thaw on ice immediately before use. Dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) with cold potassium phosphate buffer.
7-Hydroxycoumarin Standard Curve
A standard curve is essential to convert the fluorescence readings into the amount of product formed.
-
Prepare a series of dilutions of the 7-hydroxycoumarin stock solution in the reaction buffer to obtain final concentrations ranging from 0 to 10 µM.
-
Add 100 µL of each standard concentration to the wells of a black 96-well plate in triplicate.
-
Add 100 µL of the stop solution to each well.
-
Measure the fluorescence at an excitation wavelength of ~370 nm and an emission wavelength of ~450 nm.
-
Plot the fluorescence intensity against the known concentrations of 7-hydroxycoumarin to generate a standard curve.
ECOD Assay Protocol (96-well plate format)
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the potassium phosphate buffer and the desired final concentration of this compound (e.g., 10-200 µM, depending on the CYP isoform of interest).[2]
-
Pre-incubation: Add the appropriate volume of the reaction mixture to the wells of a black 96-well plate. Add the diluted human liver microsomes (e.g., 20 µL of a 1 mg/mL stock for a final concentration of 0.2 mg/mL in a 100 µL reaction volume).
-
Negative Controls: Include wells with microsomes and buffer but no NADPH to determine background fluorescence. Also, include wells with buffer and substrate but no microsomes.
-
Positive Controls (for inhibition studies): Include a known inhibitor of the targeted CYP isoform (e.g., furafylline for CYP1A2).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the Reaction: Add the NADPH regenerating system to each well to start the enzymatic reaction. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the Reaction: Stop the reaction by adding a stop solution, such as trichloroacetic acid or a cold solvent like acetonitrile.
-
Fluorescence Measurement: Measure the fluorescence of the formed 7-hydroxycoumarin using a microplate reader with excitation at ~370 nm and emission at ~450 nm.
Data Presentation
Data Analysis
-
Standard Curve: Use the linear regression of the 7-hydroxycoumarin standard curve to determine the concentration of the product formed in each well from its fluorescence reading.
-
Calculate Enzyme Activity: The ECOD activity is typically expressed as picomoles of 7-hydroxycoumarin formed per minute per milligram of microsomal protein (pmol/min/mg).
-
Formula: Activity (pmol/min/mg) = ( [Product formed (µM)] * Reaction Volume (µL) ) / ( Incubation Time (min) * Microsomal Protein (mg) )
-
Representative Quantitative Data
The following tables summarize typical kinetic parameters and inhibitory concentrations for the ECOD assay with human CYP450 isoforms.
| CYP450 Isoform | Substrate Concentration for Inhibition Studies | Known Inhibitor | Typical IC50 Value |
| CYP1A2 | 10 µM | Furafylline | ~1-5 µM |
| CYP2E1 | 200 µM | Diethyldithiocarbamate | ~10-50 µM |
| Recombinant Human CYP450 Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |
| CYP1A2 | Low (e.g., <10 µM) | Low |
| CYP2E1 | High (e.g., >50 µM) | High |
Note: Km and Vmax values can vary depending on the experimental conditions and the source of the recombinant enzymes.
Mandatory Visualization
Caption: Experimental workflow for the in vitro this compound O-deethylation (ECOD) assay.
Caption: Enzymatic conversion of this compound by Cytochrome P450 isoforms.
References
Application Notes: Measuring Cytochrome P450 Activity Using 7-Ethoxycoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds. The measurement of CYP activity is fundamental in drug discovery and development for assessing metabolic stability, drug-drug interactions, and enzyme inhibition or induction potential. The 7-ethoxycoumarin-O-deethylation (ECOD) assay is a widely used, rapid, and sensitive fluorometric method for the determination of the activity of several CYP isoforms, particularly those in the CYP1A and CYP2B subfamilies.
Principle of the Assay
The ECOD assay is based on the enzymatic O-deethylation of the non-fluorescent substrate, this compound, by CYP enzymes. This reaction, which requires NADPH as a cofactor, produces two products: acetaldehyde and the highly fluorescent molecule, 7-hydroxycoumarin (umbelliferone). The rate of formation of 7-hydroxycoumarin is directly proportional to the CYP enzyme activity. The fluorescence of 7-hydroxycoumarin can be measured with an excitation wavelength (λex) of approximately 360-390 nm and an emission wavelength (λem) of approximately 450-465 nm.
The metabolic pathway is illustrated below:
Caption: Metabolic conversion of this compound by Cytochrome P450.
Experimental Protocols
This section provides a general protocol for the ECOD assay using recombinant human CYP enzymes or liver microsomes. This protocol should be optimized for specific experimental conditions.
Materials and Reagents
-
Enzyme Source: Recombinant human CYP enzymes or liver microsomes (e.g., human, rat, mouse).
-
Substrate: this compound (FW: 190.20 g/mol ). Stock solution typically 1-10 mM in methanol or DMSO.
-
Product Standard: 7-Hydroxycoumarin (Umbelliferone, FW: 162.14 g/mol ). Stock solution typically 1 mM in methanol, with further dilutions in buffer.
-
Cofactor: NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH stock solution (typically 10-20 mM in buffer).
-
Buffer: Potassium phosphate buffer (0.1 M, pH 7.4) is commonly used.
-
Reaction Vessel: Black 96-well microplates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader.
Protocol 1: ECOD Assay for CYP Activity Measurement
-
Prepare Reagents:
-
Thaw enzyme source (microsomes or recombinant CYPs) on ice.
-
Prepare working solutions of this compound by diluting the stock solution in the assay buffer to the desired concentrations.
-
Prepare a standard curve of 7-hydroxycoumarin in the assay buffer. A typical range is 0 to 1000 pmol/well.
-
-
Set up the Reaction Mixture:
-
In each well of the 96-well plate, add the following (example volumes for a 200 µL final volume):
-
170 µL of 0.1 M Potassium Phosphate Buffer (pH 7.4).
-
10 µL of enzyme source (e.g., 0.1 mg/mL final concentration of microsomal protein).
-
10 µL of this compound working solution.
-
-
Include control wells:
-
No enzyme control: Replace enzyme solution with buffer.
-
No substrate control: Replace substrate solution with buffer.
-
No NADPH control: To be initiated with buffer instead of NADPH solution.
-
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the NADPH solution (for a final concentration of ~1 mM). For the "No NADPH" control, add 10 µL of buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 50 µL of a stopping solution, such as 0.5 M Tris-HCl or ice-cold acetonitrile.
-
-
Fluorescence Measurement:
-
Read the fluorescence on a microplate reader at λex = 390 nm and λem = 465 nm.
-
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the 7-hydroxycoumarin standards against their known concentrations (pmol/well). Perform a linear regression to obtain the slope of the standard curve (fluorescence units per pmol).
-
Calculate Product Formation: Subtract the fluorescence reading of the "no enzyme" or "no NADPH" control from the experimental wells to correct for background fluorescence.
-
Determine Enzyme Activity: Use the slope from the standard curve to convert the background-subtracted fluorescence of the samples into the amount of product formed (pmol).
-
Calculate Specific Activity: The specific activity is calculated using the following formula:
-
Specific Activity (pmol/min/mg protein) = (Amount of product in pmol) / (Incubation time in min × Amount of protein in mg)
-
The general experimental workflow is depicted below:
7-Ethoxycoumarin: A Versatile Probe for Elucidating CYP1A1, CYP1A2, and CYP2B Enzyme Activity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Ethoxycoumarin is a widely utilized fluorogenic substrate for the characterization of cytochrome P450 (CYP) enzyme activity. Its metabolism via O-deethylation, primarily by CYP1A1, CYP1A2, and CYP2B enzymes, results in the formation of the highly fluorescent product, 7-hydroxycoumarin (umbelliferone).[1][2][3] This reaction provides a sensitive and continuous readout of enzyme activity, making this compound a valuable tool in drug discovery and development for assessing CYP inhibition and induction.[4][5][6] The assay is adaptable for high-throughput screening formats, allowing for the rapid evaluation of large compound libraries.[4][5][7]
Metabolic Pathway
The primary metabolic pathway of this compound involves the O-deethylation of the ethoxy group, a reaction catalyzed by several CYP isoforms.[1][3][8] This process yields 7-hydroxycoumarin and acetaldehyde. The subsequent fluorescence of 7-hydroxycoumarin can be measured to determine the rate of the enzymatic reaction. While CYP1A1, CYP1A2, and CYP2B are the principal enzymes involved, other CYPs, such as CYP2E1, can also contribute to its metabolism, particularly at higher substrate concentrations.[1]
Quantitative Data Summary
The kinetic parameters for the O-deethylation of this compound vary depending on the specific CYP isoform and the experimental system used (e.g., recombinant enzymes, liver microsomes).
| Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein or nmol/min/106 cells) | Species | Reference |
| CYP1A1 | Low µM range | Highest activity | Human (extrahepatic) | [1] |
| CYP1A2 | ~3.9 (high affinity) | 0.007 (low capacity) | Human Hepatocytes | [9] |
| 470 (low affinity) | 0.057 (high capacity) | Human Hepatocytes | [9] | |
| Low Km | Low Vmax | Human Liver Microsomes | [1] | |
| CYP2B6 | Similar to CYP2E1 | Similar to CYP1A2 | Human | [1] |
| Rat Hepatocytes | 11.5 (high affinity) | 0.30 (low capacity) | Rat | [9] |
| 560 (low affinity) | 1.52 (high capacity) | Rat | [9] | |
| Dog Hepatocytes | 2.2 (high affinity) | 0.21 (low capacity) | Dog | [9] |
| 40 (low affinity) | 0.74 (high capacity) | Dog | [9] |
Note: Kinetic parameters can be influenced by the source of the enzyme (e.g., recombinant vs. native), the composition of the reaction mixture, and the presence of other proteins like cytochrome b5.
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay using this compound
This protocol outlines a method to assess the inhibitory potential of test compounds on CYP1A1, CYP1A2, and CYP2B activity using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds and known inhibitors (e.g., furafylline for CYP1A2, phencyclidine for CYP2B6)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~370-390 nm, Emission: ~450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the reaction mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Prepare working solutions of test compounds and known inhibitors at various concentrations.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well black microplate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 10-50 µg/mL)
-
Test compound or known inhibitor at various concentrations.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
-
Initiate the reaction by adding a pre-warmed solution of this compound (at a concentration near its Km for the target enzyme) and the NADPH regenerating system.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Monitor the increase in fluorescence over time (kinetic reading) for 15-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: In Vitro CYP Induction Assay using this compound
This protocol describes a method to evaluate the potential of test compounds to induce CYP1A1 and CYP1A2 expression and activity in cultured human hepatocytes.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
Test compounds and known inducers (e.g., omeprazole for CYP1A2)
-
This compound
-
Reagents for cell lysis and protein quantification (e.g., BCA assay)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate human hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.
-
Treat the cells with various concentrations of the test compound or a known inducer for 24-72 hours. Include a vehicle control.
-
-
Measurement of Enzyme Activity:
-
After the treatment period, wash the cells with warm phosphate-buffered saline (PBS).
-
Add a reaction mixture containing this compound in a suitable buffer to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding acetonitrile or by transferring the supernatant to a new plate containing a stop solution).
-
Measure the fluorescence of the 7-hydroxycoumarin formed in a microplate reader.
-
-
Protein Quantification:
-
After the activity measurement, lyse the cells in the plate.
-
Determine the total protein concentration in each well using a standard protein assay.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration to obtain the specific enzyme activity (e.g., pmol/min/mg protein).
-
Calculate the fold induction by dividing the specific activity of the treated cells by the specific activity of the vehicle-treated cells.
-
Plot the fold induction against the concentration of the test compound to determine the EC50 (concentration for half-maximal induction).
-
Logical Relationships of this compound as a Probe
The utility of this compound as a probe is based on a clear logical relationship between substrate metabolism and the resulting fluorescent signal, which is then correlated with the activity of specific CYP isoforms.
Conclusion
This compound remains a valuable and versatile tool for the in vitro assessment of CYP1A1, CYP1A2, and CYP2B enzyme activities. Its favorable properties, including its fluorogenic nature and well-characterized metabolism, make it suitable for a range of applications in drug metabolism and toxicology studies. By following standardized protocols and understanding the underlying principles, researchers can effectively utilize this probe to gain critical insights into the interactions of new chemical entities with key drug-metabolizing enzymes.
References
- 1. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Fluorescence-based screening of cytochrome P450 activities in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 inhibition assays using traditional and fluorescent substrates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Rate-limiting steps in cytochrome P-450-catalysed reactions: studies on isotope effects in the O-de-ethylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Metabolism of 7-Ethoxycoumarin in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxycoumarin is a fluorescent probe substrate widely utilized in in vitro drug metabolism studies to assess the activity of various cytochrome P450 (CYP) enzymes. Its primary metabolic pathway, O-deethylation, results in the formation of the highly fluorescent metabolite 7-hydroxycoumarin (umbelliferone), which can be readily quantified. This application note provides detailed protocols for studying the metabolism of this compound in human liver microsomes (HLM), along with a summary of kinetic data and a visualization of the metabolic pathway and experimental workflow. Understanding the metabolism of this probe substrate is crucial for characterizing drug-metabolizing enzymes and investigating potential drug-drug interactions.
The primary metabolic conversion of this compound is catalyzed by multiple CYP isoforms, with significant contributions from CYP1A2 and CYP2E1 in human liver microsomes.[1][2] The resulting metabolite, 7-hydroxycoumarin, can then undergo further phase II conjugation reactions, primarily glucuronidation and sulfation.[3][4][5]
Data Presentation
The following tables summarize the kinetic parameters for this compound O-deethylation in human liver microsomes and by specific recombinant human CYP enzymes. These values are essential for comparative studies and for predicting the in vivo clearance of xenobiotics metabolized by these enzymes.
Table 1: Kinetic Parameters for this compound O-deethylation in Human Liver Microsomes
| Human Liver Microsome Pool | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| High CYP2E1 content samples | High | High turnover | [1] |
| High CYP1A2 content samples | Low | Low turnover | [1] |
Note: Kinetic parameters often exhibit biphasic kinetics in pooled HLM due to the involvement of multiple enzymes with different affinities for the substrate.[1][6]
Table 2: Kinetic Parameters for this compound O-deethylation by Recombinant Human CYP Enzymes
| CYP Isoform | Km (µM) | Vmax (relative activity) | Reference |
| CYP1A1 | Low | Highest | [1][2] |
| CYP1A2 | Low | - | [1][2] |
| CYP2E1 | High | - | [1][2] |
| CYP2A6 | - | Considerable | [2] |
| CYP2B6 | Similar to CYP2E1 | Similar to CYP1A2 | [1] |
| CYP2C10 | Not significant | - | [1] |
| CYP2D6 | Not significant | - | [1] |
| CYP3A4 | Not significant | - | [1] |
| CYP3A5 | Not significant | - | [1] |
Note: While CYP1A1 shows the highest activity, it is primarily an extrahepatic enzyme in humans.[1][2] CYP1A2 and CYP2E1 are considered the major enzymes for this compound O-deethylation in the human liver.[1][2]
Experimental Protocols
Protocol 1: this compound O-Deethylase (ECOD) Activity Assay in Human Liver Microsomes
This protocol outlines a standard procedure for measuring the rate of 7-hydroxycoumarin formation from this compound in HLM.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
7-Hydroxycoumarin standard
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Fluorescence plate reader or HPLC system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of this compound in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of 7-hydroxycoumarin for the standard curve.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.[7]
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.[7]
-
-
Termination of Reaction:
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Quantification of 7-Hydroxycoumarin:
-
Fluorometric Method: Measure the fluorescence of 7-hydroxycoumarin using a plate reader with an excitation wavelength of approximately 370 nm and an emission wavelength of 450 nm.[9]
-
HPLC Method: Separate 7-hydroxycoumarin from the remaining substrate and other components using a C18 column.[3][4] The mobile phase can consist of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3][4] Detect 7-hydroxycoumarin using a fluorescence detector or a mass spectrometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 7-hydroxycoumarin.
-
Calculate the rate of 7-hydroxycoumarin formation (e.g., in pmol/min/mg protein).
-
For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Metabolite Identification using LC-MS/MS
This protocol is for the identification of metabolites of this compound beyond 7-hydroxycoumarin.
Procedure:
-
Follow the incubation and sample processing steps as described in Protocol 1.
-
Analyze the supernatant using a high-resolution LC-MS/MS system.[3][4]
-
LC Separation: Utilize a C18 column with a gradient elution, for instance, using a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3][4] A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B.[3]
-
MS/MS Analysis: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.[3] Use data-dependent scanning to acquire MS/MS spectra for the most abundant ions to aid in structural elucidation.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound in human liver.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for this compound metabolism assay.
References
- 1. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of human liver microsomal oxidations of this compound and chlorzoxazone with kinetic parameters of recombinant cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. veritastk.co.jp [veritastk.co.jp]
- 6. This compound O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaron.com [pharmaron.com]
- 8. labcorp.com [labcorp.com]
- 9. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 7-Hydroxycoumarin using a Validated HPLC-Fluorescence Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 7-hydroxycoumarin using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. 7-Hydroxycoumarin (also known as umbelliferone) is a highly fluorescent metabolite of coumarin, primarily formed by the cytochrome P450 enzyme CYP2A6.[1][2][3] Accurate measurement of 7-hydroxycoumarin is critical for in vitro drug metabolism studies, particularly for assessing CYP2A6 activity and inhibition. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure reliable and reproducible results.
Introduction
7-Hydroxycoumarin is a natural product and a key metabolite of coumarin, a compound found in many plants. In drug metabolism research, the conversion of coumarin to 7-hydroxycoumarin serves as a reliable probe for the activity of CYP2A6, a crucial enzyme involved in the biotransformation of various xenobiotics and endogenous compounds.[1][2] The inherent fluorescence of 7-hydroxycoumarin allows for its highly sensitive and selective detection, making HPLC with fluorescence detection the preferred analytical technique. This method offers significant advantages over UV detection in terms of lower limits of detection and quantification, which is essential when working with low enzyme concentrations or weakly inhibiting compounds.
This application note provides a detailed protocol for the quantification of 7-hydroxycoumarin in a typical in vitro matrix, such as liver microsomes. The methodology described herein is suitable for a range of applications, including enzyme kinetics, inhibitor screening, and drug-drug interaction studies.
Signaling Pathway: Coumarin Metabolism
The primary metabolic pathway leading to the formation of 7-hydroxycoumarin is the 7-hydroxylation of coumarin, predominantly catalyzed by the CYP2A6 enzyme in the liver. This reaction is a key indicator of CYP2A6 metabolic activity.
Experimental Protocols
Standard Solution Preparation
Objective: To prepare accurate standard solutions of 7-hydroxycoumarin for calibration curve generation.
Materials:
-
7-Hydroxycoumarin reference standard (≥98% purity)
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-hydroxycoumarin reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and bring to volume. This stock solution should be stored at -20°C, protected from light.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask with methanol and bring to volume.
-
Calibration Standards (e.g., 0.05 to 10 µM): Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase or a matrix blank. A typical concentration range for CYP2A6 activity assays is 0.05 to 10 µM.[1]
Sample Preparation (from in vitro microsomal incubation)
Objective: To terminate the enzymatic reaction and precipitate proteins to extract 7-hydroxycoumarin for analysis.
Materials:
-
Microsomal incubation mixture (containing microsomes, buffer, coumarin substrate, and NADPH)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Initiate the metabolic reaction by adding NADPH to the pre-warmed incubation mixture containing microsomes and coumarin.
-
Incubate for the desired time at 37°C.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile to the incubation mixture (e.g., add 200 µL of acetonitrile to a 100 µL incubation).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube or HPLC vial.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC-Fluorescence Chromatography
Objective: To achieve optimal chromatographic separation and sensitive detection of 7-hydroxycoumarin.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Any standard HPLC system with a fluorescence detector |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol : 1% Acetic Acid in Water (35:65 v/v)[1][2] |
| Flow Rate | 0.6 - 1.0 mL/min[1] |
| Injection Volume | 20 - 100 µL[1] |
| Column Temperature | Ambient or controlled at 25°C |
| Fluorescence Detector | Excitation: ~350-365 nm, Emission: ~450-460 nm[4] |
| Run Time | ~10-15 minutes (ensure elution of coumarin and 7-hydroxycoumarin) |
Note: The retention time for 7-hydroxycoumarin is typically around 5.3 minutes under these conditions, while the substrate coumarin elutes later at approximately 8.7 minutes.[1][2]
Experimental Workflow
The overall workflow for the quantification of 7-hydroxycoumarin is depicted below, from sample preparation to data analysis.
Data Presentation
Method Validation Parameters
A summary of typical method validation parameters for the quantification of 7-hydroxycoumarin is presented below. These values should be established and verified for each specific laboratory setup.
| Parameter | Typical Value/Range | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 0.05 - 10 µM | Dependent on application |
| Limit of Detection (LOD) | ~0.05 µM[1][2] | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | ~0.1 µM[1][2] | S/N ratio ≥ 10, with acceptable precision and accuracy |
| Precision (%CV) | < 15% | Intra- and Inter-day %CV ≤ 15% (≤ 20% at LOQ) |
| Accuracy (%Bias) | 85 - 115% | Within ±15% of nominal value (±20% at LOQ) |
| Retention Time (min) | ~5.3 min[1][2] | %RSD < 2% |
Conclusion
The HPLC-fluorescence method described in this application note provides a sensitive, specific, and reliable approach for the quantification of 7-hydroxycoumarin. The detailed protocols for sample preparation and chromatographic analysis, combined with robust method validation, will enable researchers to generate high-quality data for studies involving CYP2A6 metabolism. Adherence to this protocol is recommended for accurate assessment of enzyme kinetics and for screening potential drug interactions.
References
Application of 7-Ethoxycoumarin in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxycoumarin is a synthetic derivative of coumarin that serves as a classic and versatile probe substrate in the study of drug metabolism.[1] Its metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, making it an invaluable tool for characterizing the activity of these crucial drug-metabolizing enzymes. The primary metabolic reaction is the O-deethylation of this compound to form the highly fluorescent product, 7-hydroxycoumarin (umbelliferone), which allows for sensitive and continuous monitoring of enzyme activity.[2][3] This application note provides detailed protocols and data for the use of this compound in drug metabolism studies, including the investigation of CYP activity, metabolic stability, and drug-drug interactions.
Principle of the Assay
The enzymatic O-deethylation of the non-fluorescent this compound to the fluorescent 7-hydroxycoumarin is the basis of a widely used assay for measuring the activity of various CYP isoforms. The rate of formation of 7-hydroxycoumarin is directly proportional to the enzyme activity. This reaction is primarily catalyzed by CYP1A1, CYP1A2, CYP2B6, CYP2E1, and to a lesser extent, other CYP enzymes.[1][4] Subsequent phase II metabolism of 7-hydroxycoumarin can also be monitored, including glucuronidation and sulfation.[5][6]
Metabolic Pathways of this compound
The metabolism of this compound involves both Phase I and Phase II reactions. The primary Phase I reaction is O-deethylation to 7-hydroxycoumarin, catalyzed by CYP enzymes. Other minor Phase I reactions include 3-hydroxylation and oxidative ring-opening.[1][7] The resulting 7-hydroxycoumarin can then undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble metabolites that are readily excreted.[5][6] There are notable species differences in the predominant metabolic pathways.[1]
Data Presentation
Table 1: Kinetic Parameters for this compound O-Deethylation in Liver Microsomes
| Species | Apparent Km (µM) | Apparent Vmax (nmol/min/nmol P450) | Reference(s) |
| Rat | 11.0 ± 3.1 | 1.4 ± 0.2 | [3] |
| Dog | 67 ± 19 | 4.3 ± 1.5 | [3] |
| Human | 6.8 ± 2.5 | 0.9 ± 0.5 | [3] |
Table 2: Kinetic Parameters for this compound O-Deethylation by Human Recombinant CYP Isoforms
| CYP Isoform | Apparent Km (µM) | Relative Activity | Reference(s) |
| CYP1A1 | Low | High | [4] |
| CYP1A2 | Low | Moderate | [4] |
| CYP2E1 | High | Moderate | [4] |
| CYP2B6 | - | Low | [4] |
| CYP2A6 | - | Low | [8] |
| CYP2C10 | - | Negligible | [4] |
| CYP2D6 | - | Negligible | [4] |
| CYP3A4 | - | Negligible | [4] |
| CYP3A5 | - | Negligible | [4] |
Note: "-" indicates data not explicitly provided in the cited sources.
Experimental Protocols
Protocol 1: this compound O-Deethylase (ECOD) Assay in Liver Microsomes
This protocol describes a spectrofluorometric method to determine CYP-mediated this compound O-deethylation activity in liver microsomes.[2]
Materials:
-
Liver microsomes (human, rat, dog, etc.)
-
This compound (substrate)
-
7-Hydroxycoumarin (standard)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Tris-HCl buffer
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~370-380 nm, Emission: ~450-460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of 7-hydroxycoumarin in the same solvent for the standard curve.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
This compound (at various concentrations to determine kinetics, or a single saturating concentration for screening)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the NADPH regenerating system to each well to start the enzymatic reaction. The final volume is typically 200 µL.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
-
Centrifugation:
-
Centrifuge the plate to pellet the precipitated protein (e.g., 3000 x g for 15 minutes).
-
-
Fluorescence Measurement:
-
Transfer the supernatant to a new 96-well black microplate.
-
Measure the fluorescence of the formed 7-hydroxycoumarin using a microplate reader (Ex: ~370-380 nm, Em: ~450-460 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 7-hydroxycoumarin.
-
Calculate the concentration of 7-hydroxycoumarin formed in each sample from the standard curve.
-
Determine the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of microsomal protein.
-
Protocol 2: In Vitro Drug Metabolism Study in Hepatocytes
This protocol outlines the incubation of this compound with hepatocytes to study its metabolism and potential for drug-drug interactions.[1][9]
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, dog, etc.)
-
Hepatocyte culture medium (e.g., Krebs-Henseleit buffer (KHB) or Williams' Medium E)
-
This compound
-
Test compound (for inhibition studies)
-
24- or 48-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Shaker
-
Acetonitrile (ice-cold)
-
LC-MS/MS system for analysis
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., using trypan blue exclusion); viability should be >80%.
-
Resuspend hepatocytes in culture medium to the desired cell density (e.g., 1 x 106 cells/mL).[1]
-
-
Incubation Setup:
-
Plate the hepatocyte suspension into 24- or 48-well plates.
-
Add this compound to the desired final concentration (e.g., 10 µM).[1]
-
For inhibition studies, add the test compound at various concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified CO2 incubator with gentle shaking.[9]
-
Collect samples at various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Sample Processing:
-
At each time point, quench the reaction by adding an equal volume of ice-cold acetonitrile to the well.[9]
-
Mix well and centrifuge to pellet cell debris and precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the disappearance of this compound and the formation of its metabolites (e.g., 7-hydroxycoumarin, glucuronide and sulfate conjugates).
-
Use an appropriate LC-MS/MS method with validated standards for quantification.
-
-
Data Analysis:
-
Metabolic Stability: Plot the natural log of the percentage of remaining this compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k).
-
Metabolite Identification: Characterize the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Inhibition Studies: Determine the IC50 value of the test compound for the inhibition of this compound metabolism.
-
Applications in Drug Development
-
CYP Phenotyping: To identify the specific CYP isoforms responsible for the metabolism of a new chemical entity (NCE) by assessing the inhibition of this compound metabolism by the NCE.
-
Drug-Drug Interaction (DDI) Studies: To evaluate the potential of an NCE to inhibit or induce CYP enzymes by monitoring its effect on this compound metabolism.[10]
-
Metabolic Stability Screening: As a control compound in metabolic stability assays to ensure the metabolic competence of the in vitro system (e.g., microsomes, hepatocytes).[1]
-
Species-Specific Metabolism: To investigate differences in drug metabolism across various species, which is crucial for the selection of appropriate animal models for preclinical studies.[1]
Troubleshooting
-
Low Fluorescence Signal:
-
Ensure the pH of the final solution is optimal for 7-hydroxycoumarin fluorescence (typically slightly basic).
-
Check the excitation and emission wavelengths on the fluorometer.
-
Verify the activity of the liver microsomes and the NADPH regenerating system.
-
-
High Background Fluorescence:
-
Use high-purity solvents and reagents.
-
Subtract the fluorescence of a blank sample (without NADPH or without substrate).
-
-
Non-linear Reaction Rate:
-
Optimize the incubation time and microsomal protein concentration to ensure initial velocity conditions.
-
Substrate or cofactor depletion may occur with long incubation times or high enzyme concentrations.
-
Conclusion
This compound is a robust and well-characterized probe substrate for in vitro drug metabolism studies. Its use in simple and sensitive fluorometric assays allows for the efficient characterization of CYP enzyme activity, metabolic stability, and drug-drug interaction potential. The detailed protocols and data presented in this application note provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of 7-ethoxy-4-trifluoromethylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound metabolism in hepatocytes from pre- and postpubescent male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [14C]this compound metabolism by precision-cut rat hepatic slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of human metabolites of this compound by bacterial cytochrome P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of this compound, safrole, flavanone and hydroxyflavanone by cytochrome P450 2A6 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Enzyme Kinetics (Km and Vmax) of 7-Ethoxycoumarin O-deethylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxycoumarin O-deethylase (ECOD) is a well-established probe substrate for assessing the activity of several cytochrome P450 (CYP) enzymes, particularly those in the CYP1A and CYP2E subfamilies. The ECOD assay is a robust and sensitive method used in drug metabolism and pharmacokinetic studies to investigate the induction and inhibition of these key drug-metabolizing enzymes. The assay relies on the enzymatic O-deethylation of the non-fluorescent substrate, this compound, to the highly fluorescent product, 7-hydroxycoumarin (umbelliferone). The rate of formation of 7-hydroxycoumarin is monitored using fluorometry, allowing for the determination of key enzyme kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). These parameters provide valuable insights into the enzyme's affinity for the substrate and its maximum catalytic rate, respectively.
Principle of the Assay
The ECOD assay is based on the following enzymatic reaction:
This compound + O₂ + NADPH + H⁺ → 7-Hydroxycoumarin + Acetaldehyde + NADP⁺ + H₂O
The reaction is catalyzed by microsomal cytochrome P450 enzymes and requires NADPH as a cofactor.[1] The product, 7-hydroxycoumarin, is fluorescent and can be quantified using a spectrofluorometer, typically with excitation and emission wavelengths around 370 nm and 450 nm, respectively.[2][3]
Data Presentation: Enzyme Kinetic Parameters of this compound O-deethylase
The kinetic parameters for this compound O-deethylase activity can vary significantly depending on the enzyme source (e.g., species, tissue, specific CYP isozyme). Below is a summary of reported Km and Vmax values from various studies. It is important to note that some studies report biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities for the substrate.[4][5]
| Enzyme Source | Species | Km (µM) | Vmax (nmol/min/mg protein or nmol/min/10⁶ cells) | Notes |
| Hepatocytes (High Affinity) | Rat | 11.5 | 0.30 | Biphasic kinetics observed.[4] |
| Hepatocytes (Low Affinity) | Rat | 560 | 1.52 | Biphasic kinetics observed.[4] |
| Hepatocytes (High Affinity) | Dog | 2.2 | 0.21 | Biphasic kinetics observed.[4] |
| Hepatocytes (Low Affinity) | Dog | 40 | 0.74 | Biphasic kinetics observed.[4] |
| Hepatocytes (High Affinity) | Human | 3.9 | 0.007 | Biphasic kinetics observed.[4] |
| Hepatocytes (Low Affinity) | Human | 470 | 0.057 | Biphasic kinetics observed.[4] |
| Liver Microsomes | Human | ~10 (for CYP1A2) | Low | CYP1A2 is a low Km enzyme.[5] |
| Liver Microsomes | Human | High (for CYP2E1) | High | CYP2E1 is a high Km enzyme.[5] |
| Intestinal Mucosal Cells | Rat | 50 - 70 | - | Apparent Km values.[6] |
| Recombinant CYP1A1 | Human | - | High Activity | CYP1A1 shows the highest activity among CYPs examined.[7] |
| Recombinant CYP1A2 | Human | Low | - | Contributes significantly to ECOD activity.[7] |
| Recombinant CYP2E1 | Human | High | - | Contributes significantly to ECOD activity.[7] |
Experimental Protocols
This section provides a detailed methodology for determining the Km and Vmax of this compound O-deethylase in liver microsomes. The protocol can be adapted for other enzyme sources.
Materials and Reagents
-
This compound (Substrate)
-
7-Hydroxycoumarin (Standard)
-
NADPH (Cofactor)
-
Liver microsomes (Enzyme source)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Methanol or Acetonitrile (for stock solutions)
-
Trichloroacetic acid (TCA) or other stopping reagent
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Spectrofluorometer with plate reader capability
Preparation of Solutions
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in methanol or acetonitrile. From this, prepare a series of working solutions of varying concentrations in the assay buffer.
-
NADPH Stock Solution: Prepare a fresh stock solution of NADPH (e.g., 10 mM) in buffer on the day of the experiment and keep it on ice.
-
7-Hydroxycoumarin Standard Stock Solution: Prepare a stock solution (e.g., 1 mM) in methanol. From this, create a series of dilutions in the assay buffer to generate a standard curve.
-
Microsomal Suspension: Dilute the liver microsomes to the desired final protein concentration (e.g., 0.1-0.5 mg/mL) in the potassium phosphate buffer. Keep the suspension on ice.
Experimental Workflow
The following diagram illustrates the key steps in the ECOD assay for determining Km and Vmax.
Detailed Assay Protocol
-
Standard Curve:
-
In a 96-well plate, add a series of known concentrations of 7-hydroxycoumarin to the assay buffer.
-
Measure the fluorescence at the optimal excitation and emission wavelengths (e.g., 370 nm and 450 nm).
-
Plot fluorescence intensity versus concentration to generate a standard curve. This will be used to quantify the amount of product formed in the enzymatic reaction.
-
-
Enzymatic Reaction:
-
Set up a series of reactions in a 96-well plate. Each reaction should have a final volume of, for example, 200 µL.
-
To each well, add the assay buffer, the microsomal suspension, and the desired concentration of this compound. To determine Km, a range of substrate concentrations bracketing the expected Km should be used.
-
Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiate the reaction by adding a pre-warmed solution of NADPH to each well.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
Stop the reaction by adding a stopping reagent, such as trichloroacetic acid.
-
Include control reactions, such as a no-enzyme control and a no-NADPH control, to account for any non-enzymatic conversion or background fluorescence.
-
-
Fluorescence Measurement and Data Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the fluorescence of the supernatant using the same settings as for the standard curve.
-
Use the standard curve to convert the fluorescence readings into the concentration of 7-hydroxycoumarin formed.
-
Calculate the initial reaction velocity (V) for each substrate concentration, typically expressed as nmol of product formed per minute per mg of microsomal protein.
-
To determine Km and Vmax, plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V vs. 1/[S]) for a graphical estimation of Km and Vmax.[8]
-
Logical Relationship for Kinetic Parameter Determination
The determination of Km and Vmax from the experimental data follows a logical progression from raw data to the final kinetic parameters.
Conclusion
The this compound O-deethylase assay is a valuable tool in drug metabolism research. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can accurately determine the kinetic parameters Km and Vmax. This information is crucial for characterizing the activity of cytochrome P450 enzymes and for predicting potential drug-drug interactions. The provided data and methodologies serve as a comprehensive guide for scientists in the field of drug development and pharmacology.
References
- 1. A spectrofluorimetric study of the 7-hydroxylation of coumarin by liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrofluorimetric method for the quantification of 7-hydroxycoumarin in urine and plasma using both extracted and unextracted samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of in vitro O-deethylation of phenacetin and this compound by rat intestinal mucosal cells and microsomes. The effect of induction with 3-methylcholanthrene and inhibition with alpha-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of human liver microsomal oxidations of this compound and chlorzoxazone with kinetic parameters of recombinant cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
Application Note: Characterization of Recombinant Cytochrome P450 Enzymes Using 7-Ethoxycoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases critical to the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds. Characterizing the activity of specific recombinant P450 isozymes is fundamental in drug discovery and development for predicting metabolic pathways, understanding drug-drug interactions, and assessing metabolic stability. 7-Ethoxycoumarin (7-EC) is a classic profluorescent substrate widely used to monitor the activity of multiple P450 enzymes, particularly those in the CYP1, CYP2, and CYP3 families.[1] Its metabolism via O-deethylation yields the highly fluorescent product 7-hydroxycoumarin (umbelliferone), allowing for a sensitive and continuous kinetic assay.[2]
Principle of the Assay
The assay is based on the P450-catalyzed O-deethylation of the non-fluorescent substrate, this compound. In the presence of NADPH and molecular oxygen, the P450 enzyme converts 7-EC to the fluorescent metabolite, 7-hydroxycoumarin (7-HC).[3] The rate of formation of 7-HC, which can be monitored in real-time using a fluorescence plate reader or spectrofluorometer, is directly proportional to the enzyme's activity.[2][4] The product is typically excited at wavelengths around 370-408 nm and emits light at approximately 450-460 nm.[1][4]
Applications
-
Enzyme Activity and Kinetics: The this compound O-deethylase (ECOD) assay is a primary method for determining the catalytic activity of recombinant P450s. By varying the substrate concentration, key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined.[5]
-
Inhibition Screening: 7-EC is used as a probe substrate to screen for potential inhibitors of specific P450 isoforms. The assay can be adapted to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.[6][7]
-
High-Throughput Screening (HTS): The fluorescence-based nature of the assay makes it highly amenable to a microplate format, allowing for the rapid screening of large compound libraries for P450 inhibition or metabolism.[6][8]
Quantitative Data: Kinetic Parameters for Recombinant Human P450s
The following table summarizes published kinetic data for the O-deethylation of this compound by various recombinant human P450 enzymes. These values are indicative and can vary based on the specific expression system and assay conditions.
| P450 Isoform | Km (µM) | Vmax (rate) | Intrinsic Clearance (Vmax/Km) | Reference |
| CYP1A1 | Low Km | High Activity | - | [5] |
| CYP1A2 | ~1.4 | ~7.2 mol/min/mol CYP | ~5.14 mL/min/mol CYP | [9][10] |
| CYP1B1 | ~16.7 | ~1.7 mol/min/mol CYP | ~0.10 mL/min/mol CYP | [9][10] |
| CYP2B6 | Similar to CYP2E1 | Similar to CYP1A2 | - | [5] |
| CYP2E1 | High Km (~70) | High Turnover | - | [11][5] |
Note: Vmax values are reported in varying units across literature (e.g., nmol/min/mg protein or pmol/min/pmol P450). Direct comparison should be made with caution.
Experimental Protocols
The following protocols are generalized for a 96-well plate format, suitable for HTS and kinetic analysis.
Protocol 1: this compound O-Deethylase (ECOD) Activity Assay
This protocol measures the rate of 7-HC formation for a single substrate concentration.
1. Materials and Reagents:
-
Recombinant human P450 enzyme (e.g., in microsomes or purified)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase) or NADPH
-
This compound (7-EC) stock solution in methanol or DMSO
-
7-Hydroxycoumarin (7-HC) standard stock solution
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black, clear-bottom microplate
-
Stop solution (e.g., 80:20 Acetonitrile:Tris-Base or 15% Trichloroacetic Acid)
-
Fluorescence microplate reader
2. Procedure:
-
Prepare 7-HC Standard Curve: Serially dilute the 7-HC standard stock solution in the reaction buffer to create a standard curve (e.g., 0 to 1 µM). Add stop solution to an equal volume of each standard.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Recombinant P450 enzyme preparation (final concentration typically 5-20 pmol/well)
-
7-EC substrate (final concentration should be chosen based on the Km of the isozyme, e.g., 10 µM for CYP1A2 or 200 µM for CYP2E1).[5]
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding a pre-warmed solution of NADPH (or the NADPH regenerating system) to each well. The final concentration of NADPH is typically 1 mM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of cold stop solution.
-
Detection: Read the fluorescence on a microplate reader with excitation set to ~390 nm and emission to ~460 nm.
3. Data Analysis:
-
Subtract the fluorescence of a blank reaction (no NADPH) from all readings.
-
Use the 7-HC standard curve to convert the fluorescence units of the samples into the concentration (or pmol) of 7-HC formed.
-
Calculate the specific activity:
-
Activity (pmol/min/pmol P450) = (pmol of 7-HC formed) / (incubation time in min) / (pmol of P450 per well)
-
Protocol 2: Enzyme Inhibition (IC₅₀) Assay
This protocol determines the concentration of a test compound that causes 50% inhibition of P450 activity.
1. Procedure:
-
Follow the ECOD Activity Assay protocol (Protocol 1).
-
Before the pre-incubation step, add the test inhibitor at various concentrations to the appropriate wells. A typical experiment includes a vehicle control (no inhibitor) and a range of 6-8 inhibitor concentrations.
-
The concentration of 7-EC should ideally be at or below its Km value for the specific P450 isoform being tested.
2. Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the vehicle control (which represents 100% activity).
-
% Activity = (Activity with Inhibitor / Activity of Vehicle Control) * 100
-
-
Plot the % Activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using a suitable software package to determine the IC₅₀ value.
Conclusion
This compound remains a valuable and versatile tool for the characterization of recombinant P450 enzymes. Its robust, sensitive, and HTS-amenable fluorometric assay provides a reliable method for assessing enzyme activity, determining kinetic parameters, and screening for inhibitors, making it an indispensable probe in modern drug metabolism research.
References
- 1. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The O-Dealkylation of this compound by Liver Microsome... [degruyterbrill.com]
- 3. researchgate.net [researchgate.net]
- 4. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence-based assays for screening nine cytochrome P450 (P450) activities in intact cells expressing individual human P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes | CiNii Research [cir.nii.ac.jp]
Cell-based Assays for CYP Induction Using 7-Ethoxycoumarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of cytochrome P450 (CYP) enzymes is a critical consideration in drug development, as it can lead to altered drug metabolism, potentially causing adverse drug-drug interactions or loss of therapeutic efficacy.[1][2][3] Cell-based assays provide a valuable in vitro tool to assess the potential of new chemical entities to induce CYP enzymes.[2][3] This document provides detailed application notes and protocols for a cell-based assay to evaluate CYP induction, specifically focusing on the activity of CYP1A enzymes, using the fluorogenic probe 7-ethoxycoumarin.
This compound is a substrate for several CYP isoforms, including CYP1A1, CYP1A2, and CYP2E1.[4][5] The O-deethylation of this compound by these enzymes produces the highly fluorescent metabolite, 7-hydroxycoumarin (umbelliferone).[4][6] The rate of 7-hydroxycoumarin formation is directly proportional to the enzyme activity, providing a sensitive measure of CYP induction. This assay is particularly relevant for assessing the induction of CYP1A enzymes, which are regulated by the Aryl hydrocarbon Receptor (AhR) signaling pathway.[7][8][9]
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Mediated CYP1A Induction
The induction of CYP1A1 and CYP1A2 is primarily mediated by the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][8][9] In its inactive state, AhR resides in the cytoplasm as a complex with chaperone proteins such as heat shock protein 90 (Hsp90) and AhR-interacting protein (AIP).[7][8] Upon binding of a ligand (e.g., polycyclic aromatic hydrocarbons, dioxins, or certain drugs), the AhR complex undergoes a conformational change and translocates to the nucleus.[7][8][9] In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[8] This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes, including CYP1A1 and CYP1A2, initiating their transcription and subsequent protein synthesis.[8][9]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1A induction.
Experimental Protocol: Cell-based CYP Induction Assay
This protocol outlines the steps for assessing CYP1A induction in a human hepatocyte cell line (e.g., HepG2) using this compound.
Materials and Reagents
-
Cell Line: Human hepatoma cell line (e.g., HepG2)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should not exceed 0.1% (v/v) to avoid cytotoxicity.[10]
-
Positive Control (Inducer): Omeprazole (for CYP1A2) or β-Naphthoflavone (for CYP1A1/1A2).[1]
-
Negative Control: Vehicle (e.g., 0.1% DMSO in culture medium).
-
Substrate: this compound (stock solution in DMSO).
-
Cofactor: NADPH (stock solution in buffer).
-
Reaction Stop Solution: Acetonitrile or other suitable organic solvent.
-
Standard: 7-Hydroxycoumarin (for standard curve).
-
Assay Buffer: 0.1 M Potassium phosphate buffer (pH 7.4).
-
96-well plates: Black, clear-bottom plates for fluorescence measurements.
-
Plate reader: Capable of fluorescence detection (Excitation: ~370 nm, Emission: ~450 nm).[4]
Experimental Workflow
Caption: Experimental workflow for the cell-based CYP induction assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds, positive control, or vehicle control.
-
Incubate the plate for 24 to 72 hours to allow for CYP enzyme induction.[11]
-
-
This compound O-Deethylase (ECOD) Assay:
-
After the induction period, aspirate the treatment medium and gently wash the cells twice with 100 µL of pre-warmed phosphate-buffered saline (PBS).
-
Prepare the reaction mixture containing this compound in assay buffer. The final substrate concentration should be optimized (e.g., 10-200 µM).[5]
-
Add 100 µL of the reaction mixture to each well.
-
Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), protected from light. The incubation time should be within the linear range of product formation.[11]
-
Stop the reaction by adding 50 µL of a suitable stop solution (e.g., acetonitrile).
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the formed 7-hydroxycoumarin using a plate reader with excitation at approximately 370 nm and emission at approximately 450 nm.[4]
-
-
Data Analysis:
-
Standard Curve: Prepare a standard curve of 7-hydroxycoumarin in the assay buffer and stop solution to determine the concentration of the product in the experimental wells.
-
Protein Normalization: After fluorescence measurement, the cells can be lysed, and the protein content in each well determined using a standard protein assay (e.g., BCA assay) to normalize the enzymatic activity.
-
Calculate Fold Induction: The fold induction is calculated by dividing the normalized enzyme activity of the compound-treated cells by the normalized enzyme activity of the vehicle-treated cells.[10]
-
Data Presentation
The quantitative results of the CYP induction assay should be summarized in a clear and structured table for easy comparison.
Table 1: CYP1A Induction by Test Compounds
| Compound | Concentration (µM) | Mean ECOD Activity (pmol/min/mg protein) | Standard Deviation | Fold Induction (vs. Vehicle) |
| Vehicle (0.1% DMSO) | - | 15.2 | 1.8 | 1.0 |
| Omeprazole (Positive Control) | 25 | 185.6 | 15.3 | 12.2 |
| Test Compound A | 1 | 20.1 | 2.5 | 1.3 |
| 10 | 45.8 | 5.1 | 3.0 | |
| 50 | 98.3 | 9.7 | 6.5 | |
| Test Compound B | 1 | 16.5 | 2.1 | 1.1 |
| 10 | 18.2 | 2.4 | 1.2 | |
| 50 | 21.7 | 3.0 | 1.4 |
Interpretation of Results:
-
A concentration-dependent increase in fold induction suggests that the test compound is an inducer of CYP1A enzymes.
-
Regulatory agencies often consider a fold induction of ≥2-fold as a positive in vitro induction result, which may warrant further investigation.[1]
Conclusion
The cell-based assay using this compound is a robust and sensitive method for evaluating the potential of compounds to induce CYP1A enzymes. The detailed protocol and data presentation guidelines provided in this application note will assist researchers in performing and interpreting these crucial studies in the drug development process. By understanding the underlying signaling pathways and adhering to a standardized experimental workflow, scientists can generate reliable data to inform decision-making regarding the drug-drug interaction potential of new chemical entities.
References
- 1. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. lnhlifesciences.org [lnhlifesciences.org]
- 3. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 4. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to reduce background fluorescence in 7-Ethoxycoumarin assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in 7-Ethoxycoumarin assays. High background can mask true enzymatic activity, leading to inaccurate and unreliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence in this compound assays can originate from several sources, which can be broadly categorized as:
-
Assay Components: Many common laboratory reagents and media exhibit intrinsic fluorescence. For instance, cell culture media like DMEM, phenol red (a common pH indicator), and components of Fetal Bovine Serum (FBS) such as aromatic amino acids can contribute to the background signal.[1][2] Cofactors like NADPH are also a significant source of fluorescence, particularly at excitation wavelengths below 390 nm.[1][3][4]
-
Cellular Autofluorescence: Cells naturally contain fluorescent molecules, including NADH, riboflavin, and collagen, which are most prominent in the blue-to-green emission range and can cause significant background in cell-based assays.[1][5]
-
Test Compounds: The compounds being screened in drug discovery can themselves be fluorescent, directly adding to the signal.[1] They can also quench the fluorescence of the product, 7-hydroxycoumarin, leading to artificially low signals.[1][6]
-
Labware: The type of microplate used is crucial. White plates reflect light and can increase background fluorescence, while clear-bottom plates can have high autofluorescence depending on the material (plastic vs. glass).[7][8][9]
Q2: What are the optimal excitation and emission wavelengths for this compound assays to minimize background?
The product of the this compound O-deethylation reaction is 7-hydroxycoumarin (umbelliferone), which is highly fluorescent. While typical excitation wavelengths for coumarin derivatives range from 300 to 420 nm, and emission wavelengths from 350 to 500 nm, strategic wavelength selection is key to reducing background.[4]
To minimize interference from components like NADPH, it is highly recommended to use an excitation wavelength greater than 400 nm .[3][4][10] The emission is typically measured around 450-460 nm , which is the peak for 7-hydroxycoumarin.[1][3][6]
Q3: How does pH affect the fluorescence of 7-hydroxycoumarin?
The fluorescence of 7-hydroxycoumarin is pH-dependent. Generally, the fluorescence intensity increases with higher pH.[10] Therefore, it is critical to maintain a consistent and optimal pH throughout your experiments to ensure reproducible and robust results.[5][10]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to high background fluorescence.
Issue 1: High Background Signal from Assay Reagents
If you suspect your assay buffer, media, or other reagents are the source of high background, follow these steps.
Troubleshooting Workflow
Caption: Workflow for identifying and mitigating high background fluorescence from assay reagents.
Detailed Steps:
-
Run Proper Controls: Always include a "no-enzyme" or "no-cell" control containing all other assay components (buffer, substrate, cofactors, vehicle). This reading represents your background.
-
Test Individual Components: Prepare separate wells containing each individual reagent (e.g., buffer alone, media alone, substrate in buffer) and measure their fluorescence at the assay wavelengths.
-
Address Media and Buffer Autofluorescence:
-
Mitigate NADPH Fluorescence:
-
Use High-Purity Reagents: Ensure all reagents, including solvents, are of the highest purity to avoid fluorescent contaminants.[6][10]
Issue 2: Interference from Test Compounds
Test compounds can interfere with the assay in several ways.
Types of Compound Interference
Caption: Logic for diagnosing and solving test compound interference.
Detailed Steps:
-
Test for Intrinsic Compound Fluorescence: Run a parallel experiment with the test compound in the assay buffer without the enzyme or cells.[1] Measure the fluorescence and subtract this value from your experimental wells.
-
Check for Fluorescence Quenching: Some compounds can absorb light at the excitation or emission wavelengths of 7-hydroxycoumarin, leading to a false inhibitory signal.[1] To test for this, add your compound to a solution containing a known concentration of 7-hydroxycoumarin. A decrease in fluorescence indicates quenching.
-
Observe for Compound Aggregation: At high concentrations, some compounds can form aggregates that may interfere with the assay. Visually inspect the wells for any precipitation.
Issue 3: Suboptimal Labware and Instrument Settings
The choice of microplates and instrument settings can significantly impact your signal-to-background ratio.
Recommendations for Labware and Instrumentation
| Parameter | Recommendation | Rationale | Citations |
| Microplate Color | Black, opaque | Minimizes well-to-well crosstalk and background fluorescence from the plate itself. | [6][7][8] |
| Microplate Material | Glass-bottom (for imaging) | Plastic-bottom plates can have higher autofluorescence than glass. | [9] |
| Excitation Wavelength | > 400 nm | Minimizes background from NADPH and cellular autofluorescence. | [3][4][10] |
| Emission Wavelength | ~450 - 460 nm | Matches the emission peak of the fluorescent product, 7-hydroxycoumarin. | [1][3] |
| Bandwidth | Optimize for signal-to-noise | Narrower bandwidths can reduce background but may lower the signal. | [3] |
| Detector Gain | Adjust to avoid saturation | An excessively high gain will amplify both the signal and the background noise. | [3] |
| Reading Mode | Top Reading (for solutions) | Generally provides higher sensitivity for solution-based assays. Bottom reading is for adherent cells. | [3] |
Experimental Protocols
Protocol 1: In Vitro this compound O-Deethylation (ECOD) Assay using Liver Microsomes
This protocol is adapted for determining cytochrome P450 activity.
ECOD Assay Workflow
Caption: Step-by-step workflow for a typical in vitro ECOD assay.
Materials:
-
Human liver microsomes
-
This compound (substrate)
-
7-Hydroxycoumarin (standard)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Acetonitrile or other stopping reagent
-
Black, opaque 96-well plates
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and 7-Hydroxycoumarin (e.g., in DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve of 7-Hydroxycoumarin in the assay buffer to convert fluorescence units to molar amounts.
-
Incubation:
-
Reaction Termination: Stop the reaction by adding a solvent like acetonitrile.
-
Fluorescence Measurement: Read the plate on a fluorometer using an excitation wavelength > 400 nm and an emission wavelength of ~450 nm.
-
Data Analysis:
Protocol 2: Measuring Background Fluorescence from Test Compounds
Objective: To quantify the intrinsic fluorescence of a test compound.
Procedure:
-
On a separate black, opaque microplate, add the assay buffer to a set of wells.[1]
-
Add the test compound at the same final concentration used in the main experiment. Include wells with the vehicle control (e.g., DMSO).
-
Incubate the plate under the same conditions as the main assay.
-
Measure the fluorescence using the same instrument settings.
-
The resulting value is the fluorescence contribution from the compound itself and should be subtracted from the corresponding wells in the primary assay plate.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microplates For Fluorescence Assays | Revvity [revvity.com]
- 8. biomat.it [biomat.it]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimizing substrate concentration for 7-Ethoxycoumarin kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Ethoxycoumarin O-deethylation (ECOD) kinetics.
Troubleshooting Guide
This section addresses common issues encountered during ECOD assays in a question-and-answer format.
Q1: Why am I observing non-linear or biphasic kinetics in my ECOD assay?
A1: Biphasic kinetics in this compound O-deethylation assays often indicate the involvement of multiple enzymes with different affinities (Km) and maximum velocities (Vmax) for the substrate.[1] For example, in human liver microsomes, both CYP1A2 (a low Km, low Vmax enzyme) and CYP2E1 (a high Km, high Vmax enzyme) can contribute to the metabolism of this compound.[1] At low substrate concentrations, the high-affinity enzyme (CYP1A2) is predominant, while at higher concentrations, the activity of the low-affinity enzyme (CYP2E1) becomes more apparent, resulting in a biphasic curve.[1]
Q2: My reaction rate is very low or undetectable. What are the possible causes?
A2: Several factors could contribute to low or undetectable ECOD activity:
-
Sub-optimal Substrate Concentration: Ensure the this compound concentration is appropriate for the enzyme system being studied. You may need to perform a substrate concentration optimization experiment to determine the optimal range.[2]
-
Low Enzyme Activity: The enzymatic activity in your preparation (e.g., microsomes, S9 fraction, or recombinant enzyme) might be low. Verify the protein concentration and the specific activity of your enzyme lot.
-
Cofactor Limitation: The concentration of the cofactor, NADPH, may be limiting. Ensure you are using a saturating concentration of NADPH.
-
Inhibitors: Your reaction mixture may contain inhibitors. These could be present in your test compound, vehicle (e.g., DMSO), or buffer.
-
Incorrect Detection Settings: If using a fluorescence-based assay, ensure your fluorometer's excitation and emission wavelengths are correctly set for the detection of 7-hydroxycoumarin (typically around 370 nm excitation and 450 nm emission).[3]
Q3: I'm seeing a decrease in reaction rate at high substrate concentrations. What is happening?
A3: A decrease in the reaction rate at high substrate concentrations is a classic sign of substrate inhibition.[2] While not extensively reported for this compound, it is a possibility. To confirm this, you should test a wide range of substrate concentrations and plot the reaction velocity against the substrate concentration. If substrate inhibition is occurring, the plot will show an initial increase in velocity followed by a decrease at higher concentrations.
Q4: There is high background fluorescence in my assay. How can I reduce it?
A4: High background fluorescence can interfere with the accurate measurement of 7-hydroxycoumarin. Here are some potential causes and solutions:
-
Contaminated Reagents: Your this compound substrate or other reagents may be contaminated with fluorescent impurities. Use high-purity reagents.
-
Autofluorescence of Test Compounds: If you are screening for inhibitors, the test compounds themselves may be fluorescent at the excitation and emission wavelengths used for 7-hydroxycoumarin detection. Run appropriate controls with the test compound alone to measure its intrinsic fluorescence.
-
Non-enzymatic Substrate Conversion: Although unlikely, some non-enzymatic conversion of the substrate could occur. Run a control reaction without the enzyme source (e.g., microsomes) to assess this.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in an ECOD assay?
A1: The optimal substrate concentration depends on the specific enzyme system you are studying. A good starting point is to test a range of concentrations that bracket the expected Michaelis-Menten constant (Km). For human liver microsomes, where multiple enzymes are involved, a broad range from low micromolar (e.g., 1-10 µM to target CYP1A2) to higher concentrations (e.g., up to 200 µM or more to assess the contribution of CYP2E1) is recommended.[1] For recombinant enzymes, the starting concentration range should be based on their known Km values.
Q2: Which cytochrome P450 (CYP) enzymes metabolize this compound?
A2: this compound is a broad-spectrum substrate for multiple CYP enzymes. In humans, the major enzymes involved in its O-deethylation are CYP1A1, CYP1A2, and CYP2E1.[1][4] Other enzymes like CYP2A6 and CYP2B6 can also contribute to its metabolism.[4] It is also metabolized by CYPs in other species, making it a useful probe for studying CYP activity across different animal models.[5][6][7]
Q3: How can I determine the kinetic parameters (Km and Vmax) for this compound O-deethylation?
A3: To determine Km and Vmax, you need to measure the initial reaction velocity at a range of this compound concentrations. The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis.[8][9] It is crucial to ensure that the reaction is in the linear range with respect to time and protein concentration.
Q4: What are the common methods for detecting the product of the ECOD reaction?
A4: The product of this compound O-deethylation is the fluorescent molecule 7-hydroxycoumarin. The two most common detection methods are:
-
Spectrofluorometry: This is a direct and sensitive method that measures the increase in fluorescence as 7-hydroxycoumarin is formed.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and robust method that separates 7-hydroxycoumarin from other components in the reaction mixture before detection by mass spectrometry.[10][11] This method is particularly useful when dealing with complex biological matrices or potential interfering substances.
Data Presentation
Table 1: Michaelis-Menten Constants (Km) of this compound for Various Human CYP Isoforms
| CYP Isoform | Apparent Km (µM) | Source |
| CYP1A1 | Low µM range | [1] |
| CYP1A2 | Low µM range | [1] |
| CYP2E1 | High µM range | [1] |
| Rat Intestinal Microsomes | 50 - 70 µM (control) | [12] |
| Rat Intestinal Microsomes | 20 - 45 µM (3-MC pretreated) | [12] |
Note: Km values can vary depending on the experimental system (e.g., recombinant enzyme vs. microsomes) and conditions.
Experimental Protocols
Protocol 1: Spectrofluorometric Assay for this compound O-Deethylase (ECOD) Activity in Human Liver Microsomes
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in methanol or DMSO.
-
NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in phosphate buffer.
-
Human Liver Microsomes: Dilute to the desired concentration (e.g., 0.1-0.5 mg/mL) in phosphate buffer.
-
7-Hydroxycoumarin Standard: Prepare a stock solution of 7-hydroxycoumarin in methanol for generating a standard curve.
-
-
Assay Procedure:
-
In a 96-well black plate, add the following to each well:
-
Phosphate buffer
-
Human liver microsomes
-
This compound (at various concentrations to determine kinetics)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Monitor the increase in fluorescence over time (e.g., every minute for 15-30 minutes) at an excitation wavelength of ~370 nm and an emission wavelength of ~450 nm.[3]
-
-
Data Analysis:
-
Determine the initial rate of reaction (velocity) from the linear portion of the fluorescence versus time plot.
-
Generate a standard curve using known concentrations of 7-hydroxycoumarin to convert the fluorescence units to the amount of product formed (e.g., pmol).
-
Calculate the specific activity as pmol of 7-hydroxycoumarin formed per minute per mg of microsomal protein.
-
For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.[8][9]
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound O-deethylation by Cytochrome P450 enzymes.
Caption: General experimental workflow for a fluorometric this compound O-deethylase (ECOD) assay.
References
- 1. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 3. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of human liver microsomal oxidations of this compound and chlorzoxazone with kinetic parameters of recombinant cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Kinetics of in vitro O-deethylation of phenacetin and this compound by rat intestinal mucosal cells and microsomes. The effect of induction with 3-methylcholanthrene and inhibition with alpha-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Inner Filter Effect in 7-Hydroxycoumarin Fluorescence Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and correct for the inner filter effect (IFE) in 7-hydroxycoumarin fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity, causing a non-linear relationship between the fluorophore concentration and the fluorescence signal.[1][2][3][4] This effect is particularly prominent at higher concentrations of the fluorophore or other absorbing species in the sample.[1][2] The IFE is not a type of fluorescence quenching but rather an artifact caused by the absorption of light within the sample.[5]
Q2: What are the different types of inner filter effects?
A2: The inner filter effect is categorized into two types:[1][5]
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by molecules in the sample before it can reach all the fluorophore molecules.[1][4][5] This is especially problematic in concentrated solutions, as the light intensity diminishes as it passes through the sample.[1][3]
-
Secondary Inner Filter Effect (sIFE): This happens when the fluorescence emitted by the 7-hydroxycoumarin is re-absorbed by other molecules in the sample before it reaches the detector.[1][2][4][5] This is more common when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[2][4]
Q3: What causes the inner filter effect in 7-hydroxycoumarin assays?
A3: The primary causes of the inner filter effect in 7-hydroxycoumarin assays include:
-
High concentrations of 7-hydroxycoumarin: As the concentration of the fluorophore increases, the likelihood of both primary and secondary inner filter effects also increases.[1] For some 7-hydroxycoumarins, fluorescence intensity is only linear at concentrations below 200 nM.[6][7]
-
Presence of other absorbing molecules: Other components in your sample, such as substrates, products, or test compounds, may absorb light at the excitation or emission wavelengths of 7-hydroxycoumarin.[1]
-
Sample turbidity: Particulate matter in the sample can scatter light, which can contribute to the inner filter effect.[1]
Q4: How can I determine if the inner filter effect is impacting my results?
A4: Several indicators can suggest that the inner filter effect is present in your measurements:
-
Non-linear calibration curve: If a plot of fluorescence intensity versus 7-hydroxycoumarin concentration is not linear and starts to plateau or even decrease at higher concentrations, the inner filter effect is a likely cause.[1][4]
-
High absorbance: You should measure the absorbance of your samples at both the excitation (around 320-400 nm) and emission (around 440-460 nm) wavelengths for 7-hydroxycoumarin.[6] If the absorbance is greater than 0.1, the inner filter effect is likely to be significant.[4][8]
-
Distorted emission spectra: The secondary inner filter effect can alter the shape of the fluorescence emission spectrum, particularly on the shorter wavelength side where it overlaps with the absorption spectrum.[4]
Q5: What is the difference between the inner filter effect and fluorescence quenching?
A5: The inner filter effect is a result of light absorption by the sample and is dependent on the geometry of the measurement setup.[4][5] In contrast, fluorescence quenching involves non-radiative energy transfer processes due to molecular collisions or the formation of a complex between the fluorophore and a quencher molecule.[4][5] Temperature can be a distinguishing factor, as quenching is often temperature-dependent, while the inner filter effect is not.[5]
Troubleshooting Guides
Problem: My fluorescence signal is not proportional to the 7-hydroxycoumarin concentration.
This is a classic symptom of the inner filter effect.[1] Follow these steps to diagnose and correct the issue.
Problem: I suspect other components in my sample are causing the inner filter effect.
If your sample contains other molecules that absorb light in the same range as 7-hydroxycoumarin's excitation or emission, these can contribute to the IFE.
-
Measure Absorbance Spectra: Run a full absorbance scan of your sample matrix (without 7-hydroxycoumarin) to identify any absorbing species.
-
Compare Spectra: Overlay the absorbance spectrum of your matrix with the excitation and emission spectra of 7-hydroxycoumarin. Significant overlap indicates a high potential for the inner filter effect.
-
Choose an Appropriate Correction Method: If significant overlap exists, sample dilution may not be sufficient. Mathematical or experimental correction methods are recommended.
Quantitative Data Summary
The inner filter effect can introduce significant error into fluorescence measurements. The table below summarizes the approximate error in fluorescence intensity at various absorbance values.
| Absorbance at Excitation Wavelength | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5%[1][4] |
| 0.06 | ~8%[1][4][9] |
| 0.10 | ~10-12%[1][4][8] |
| 0.30 | ~38%[1][4] |
Experimental Protocols
Protocol 1: Diagnosing the Inner Filter Effect
This protocol helps determine if the IFE is significant in your samples.
Materials:
-
Spectrophotometer or plate reader with absorbance capabilities
-
Your 7-hydroxycoumarin samples in the final assay buffer
Methodology:
-
Set the spectrophotometer to the excitation wavelength of 7-hydroxycoumarin (typically 320-400 nm).[6]
-
Measure the absorbance of your most concentrated sample (Aex).
-
Set the spectrophotometer to the emission wavelength of 7-hydroxycoumarin (typically 440-460 nm).[6]
-
Measure the absorbance of the same sample at this wavelength (Aem).
-
Interpretation: If the total absorbance (Aex + Aem) is greater than 0.1, the inner filter effect is likely significant, and a correction is necessary.[4]
Protocol 2: Correction by Sample Dilution
This is the most straightforward method to minimize the inner filter effect.
When to use:
-
When your fluorescence signal is strong enough to be detected after dilution.[1]
-
When dilution does not alter the chemical equilibrium or biological activity of your assay.[1]
Methodology:
-
Prepare a dilution series of your sample.
-
Measure the fluorescence of each dilution.
-
Plot the fluorescence intensity against the concentration.
-
Identify the linear range of the curve and work within these concentrations for your experiments.
Protocol 3: Mathematical Correction Using Absorbance
This method uses the absorbance values of the sample to mathematically correct the observed fluorescence intensity.[1]
When to use:
-
Ideal for high-throughput screening or when sample dilution is not practical.[4]
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities
-
Absorbance spectrophotometer or microplate reader
-
Your 7-hydroxycoumarin samples
Methodology:
-
Measure Fluorescence: Measure the fluorescence intensity of your samples (Fobserved) at the appropriate excitation and emission wavelengths.
-
Measure Absorbance: Measure the absorbance of your samples at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Apply Correction Formula: Use the following formula to calculate the corrected fluorescence intensity (Fcorrected):[1]
F_corrected = F_observed * 10^((A_ex + A_em) / 2)
Limitations: The accuracy of this correction depends on the geometry of the measurement system (e.g., cuvette path length, microplate reader optics).[1][4]
Protocol 4: Experimental Correction Using an Internal Standard
This method involves creating a correction curve using a fluorescent standard and a non-reactive chromophore.
When to use:
-
For applications requiring high accuracy where mathematical corrections may not be sufficient.[1]
Materials:
-
Fluorescent beads or a sequestered fluorophore (e.g., calcein in liposomes) that does not interact with your sample.[10]
-
A non-reactive chromophore that absorbs in the same region as your sample (e.g., potassium chromate).[10]
-
Fluorometer and spectrophotometer.
-
Your assay buffer.
Methodology:
-
Prepare the Fluorophore Standard: Suspend the fluorescent beads in your assay buffer in a cuvette.
-
Measure Baseline Fluorescence: Measure the fluorescence of the bead suspension at the 7-hydroxycoumarin excitation and emission wavelengths. This is your F0 (fluorescence at zero absorbance).
-
Titrate with Chromophore: Add small, precise aliquots of the chromophore solution to the cuvette. After each addition, mix well and measure both the fluorescence (Fi) and the total absorbance (Atotal_i) at the excitation and emission wavelengths.
-
Generate Correction Curve: Plot the ratio of the initial fluorescence to the measured fluorescence (F0 / Fi) against the total absorbance (Atotal_i). This plot is your correction curve.[1]
-
Apply the Correction:
-
For your experimental samples, measure their observed fluorescence (Fobserved_sample) and total absorbance (Atotal_sample).
-
Find the corresponding F0 / Fi value (the correction factor) from your correction curve based on the sample's total absorbance.
-
Multiply your observed fluorescence by this correction factor to obtain the corrected fluorescence.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. static.horiba.com [static.horiba.com]
- 3. srs.tcu.edu [srs.tcu.edu]
- 4. benchchem.com [benchchem.com]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. benchchem.com [benchchem.com]
- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 9. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Fluorescence of 7-Hydroxycoumarin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the pH-dependent fluorescence of 7-hydroxycoumarin (also known as umbelliferone).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, leading to unexpected fluorescence quenching or anomalous results.
Question 1: My fluorescence signal is significantly lower than expected or completely absent. What are the common causes?
Answer: A weak or absent fluorescence signal can stem from several factors:
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer are correctly set for the specific form of 7-hydroxycoumarin you are measuring. The optimal wavelengths are pH-dependent.[1]
-
Suboptimal pH: The fluorescence of 7-hydroxycoumarin is highly pH-dependent. The deprotonated (phenolate) form, present at basic pH, is significantly more fluorescent than the protonated (neutral) form found at acidic pH.[2] A decrease in pH can lead to protonation and subsequent fluorescence quenching.[2]
-
Reagent Degradation: The fluorophore may have degraded due to improper storage, such as exposure to light or elevated temperatures.
-
High Fluorophore Concentration (Aggregation-Caused Quenching): At high concentrations, 7-hydroxycoumarin derivatives can form non-fluorescent or weakly fluorescent aggregates through a process called aggregation-caused quenching (ACQ).[1][2] It has been observed that the fluorescence intensity for some 7-hydroxycoumarins is linear only at concentrations below 200 nM.[1][3]
-
Presence of Quenchers: Your buffer or sample might contain quenching agents. Common culprits include heavy metal ions (e.g., Cu²⁺), halides, and certain organic molecules like aniline and acetone.[1]
-
Solvent Effects: The choice of solvent can significantly impact the fluorescence quantum yield. While 7-hydroxycoumarins often show the strongest fluorescence in aqueous buffers like PBS, fluorescence can decrease in more hydrophobic solvents.[2][3][4]
Question 2: My fluorescence signal is rapidly decreasing over time during measurement. What is happening?
Answer: This is a classic sign of photobleaching , where the fluorophore is irreversibly damaged by the excitation light.[1][5] To mitigate this:
-
Reduce the intensity of the excitation light source.[1]
-
Decrease the duration of light exposure for each measurement.[1]
-
If compatible with your experimental system, incorporate an anti-photobleaching agent into your assay buffer.[1]
-
Ensure the fluorophore concentration is appropriate; highly concentrated samples can sometimes appear to photobleach faster at the surface.[1]
Question 3: I'm observing inconsistent or non-reproducible fluorescence readings. What should I check?
Answer: Lack of reproducibility can be traced to several sources:
-
Inconsistent Assay Conditions: Variations in buffer pH, temperature, or solvent polarity can alter the fluorophore's quantum yield.[1]
-
Pipetting Errors: Inaccurate dispensing of the fluorophore or buffer components will lead to variable results. Calibrate your pipettes regularly.[1]
-
Sample Contamination: Contaminants in your sample or buffer could be acting as quenchers.[1]
-
Inner Filter Effect: At high concentrations of the fluorophore or other absorbing species in the solution, the excitation light may be absorbed before it reaches the center of the cuvette, and the emitted light may be re-absorbed. This leads to non-linear and artificially low readings. Diluting the sample is the primary solution.[1]
Question 4: The absorption and emission maxima for my sample are shifted compared to literature values. Why is this happening?
Answer: Shifts in spectral maxima can be attributed to:
-
Solvent Polarity: The emission spectra of 7-hydroxycoumarins are generally more sensitive to solvent polarity than their absorption spectra.[6] This is because the dipole moment of the molecule often increases upon excitation, leading to stronger interactions with polar solvent molecules in the excited state.[6]
-
pH of the Solution: For aqueous solutions, the ground-state pH influences the concentration of the neutral and phenolate forms, each with distinct absorption and emission profiles.[6]
-
Excited-State Proton Transfer (ESPT): Photoexcitation dramatically increases the acidity of the 7-hydroxyl group.[6] In hydrogen-bonding solvents, this can lead to the formation of an excited-state anion that emits at a longer wavelength (around 450 nm) than the neutral form (around 390 nm).[6]
Quantitative Data Summary
The photophysical properties of 7-hydroxycoumarin and its derivatives are highly dependent on pH and the specific derivative. The following tables summarize key quantitative data.
Table 1: pH-Dependent Spectral Properties of 7-Hydroxycoumarin
| pH Range | Dominant Species | Excitation Max (λex) | Emission Max (λem) | Relative Fluorescence |
| Acidic (e.g., pH < 6) | Neutral (Phenol) | ~325 nm | ~390 nm | Low |
| Alkaline (e.g., pH > 8) | Anionic (Phenolate) | ~365 nm | ~450-460 nm | High |
Note: The exact transition pH (pKa) can vary based on experimental conditions but is generally around 7.8 in the ground state.[6]
Table 2: Photophysical Properties of Selected 7-Hydroxycoumarin Derivatives
| Derivative | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | pKa |
| 7-Hydroxycoumarin-3-carboxylic acid | - | - | - | Suitable as pH indicator[7] |
| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | - | - | 0.84 | - |
| 7-Hydroxy-4-methylcoumarin | - | - | ~0.70 in some conditions[8] | - |
| A 7-hydroxycoumarin derivative | 340 nm (at pH 7.4) | 460 nm (at pH 7.4) | 0.25 | - |
| Another 7-hydroxycoumarin derivative | 355 nm (at pH 7.4) | 455 nm (at pH 7.4) | 0.32 | - |
Data for specific derivatives can vary. It is recommended to experimentally determine the optimal parameters for your specific compound and conditions.
Experimental Protocols
Protocol 1: Determining the pH-Dependent Fluorescence Spectrum of 7-Hydroxycoumarin
1. Reagent Preparation:
- Prepare a 1 mM stock solution of 7-hydroxycoumarin in ethanol or DMSO.
- Prepare a series of buffers with a range of pH values from 2 to 12 (e.g., citrate, phosphate, and borate buffers). Ensure the buffer components do not have intrinsic fluorescence at the excitation and emission wavelengths of 7-hydroxycoumarin.
2. Sample Preparation:
- For each pH value, add a small aliquot of the 7-hydroxycoumarin stock solution to the buffer to a final concentration of 1-10 µM.
- Ensure the final concentration of the organic solvent (from the stock solution) is minimal (<1%) to avoid significant solvent effects.
3. Fluorescence Measurement:
- Use a spectrofluorometer to record the emission spectra of each sample.
- To observe the fluorescence of the neutral form, set the excitation wavelength to approximately 325 nm and record the emission spectrum from 350 nm to 600 nm.
- To observe the fluorescence of the anionic form, set the excitation wavelength to approximately 365 nm and record the emission spectrum from 400 nm to 600 nm.
- Record the fluorescence intensity at the emission maximum for each pH value.
4. Data Analysis:
- Plot the fluorescence intensity at the emission maximum of the anionic form (~450 nm) as a function of pH to determine the apparent pKa of the fluorophore.
Visualizations
Caption: Chemical equilibrium of 7-hydroxycoumarin at different pH values.
Caption: Experimental workflow for pH-dependent fluorescence analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 7-Hydroxycoumarin-3-carboxylic acid fluorescence, = 98.0 TLC 779-27-1 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Interference of Test Compounds with the 7-Ethoxycoumarin O-Deethylase (ECOD) Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential interference from test compounds in the 7-Ethoxycoumarin O-deethylase (ECOD) assay.
Understanding the this compound O-Deethylase (ECOD) Assay
The ECOD assay is a widely used fluorometric method to measure the activity of cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP1, CYP2, and CYP3 families. The assay relies on the enzymatic O-deethylation of the non-fluorescent substrate this compound to the highly fluorescent product 7-hydroxycoumarin (umbelliferone). The increase in fluorescence is directly proportional to the enzyme activity.
dot
Technical Support Center: 7-Hydroxycoumarin Photobleaching Correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the photobleaching of 7-hydroxycoumarin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for 7-hydroxycoumarin?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 7-hydroxycoumarin, upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can significantly compromise the quality and quantitative accuracy of fluorescence microscopy data. What might appear as a biological change in your sample could actually be the result of the fluorophore fading.
Q2: What are the primary factors that contribute to the photobleaching of 7-hydroxycoumarin?
A2: The rate of photobleaching is influenced by several factors:
-
Excitation Light Intensity: Higher intensity light sources accelerate photobleaching.[1]
-
Duration of Exposure: Prolonged exposure to excitation light increases the likelihood of photodegradation.[1]
-
Presence of Oxygen: Molecular oxygen can react with the excited state of the fluorophore, leading to the formation of reactive oxygen species (ROS) that can destroy the dye.[2]
-
Local Environment: The pH, viscosity, and presence of other molecules in the mounting medium can affect photostability.
Q3: How can I minimize photobleaching during my experiments?
A3: There are several strategies to reduce photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Neutral density filters can be employed to attenuate the light source.[1][3]
-
Minimize Exposure Time: Limit the sample's exposure to light by using shutters and only illuminating when acquiring an image.[1][3]
-
Use Antifade Reagents: Incorporate a commercially available or self-made antifade mounting medium to quench reactive oxygen species.[1][4]
-
Choose the Right Imaging System: Confocal microscopes with sensitive detectors can often produce high-quality images with lower excitation light levels.[1]
Q4: Are there computational methods to correct for photobleaching after image acquisition?
A4: Yes, several computational algorithms can be used to correct for photobleaching in time-lapse image sequences. Common methods include simple ratio, exponential fitting, and histogram matching, which are available as plugins in software like ImageJ (Fiji).[5][6][7] These methods retrospectively adjust the fluorescence intensity of later frames to compensate for the decay observed in the image series.
Troubleshooting Guides
Problem: Rapid loss of fluorescence signal during imaging.
| Possible Cause | Suggested Solution |
| Excitation light intensity is too high. | Reduce the laser power or lamp intensity. Use a neutral density filter to attenuate the light.[1][3] |
| Prolonged exposure to excitation light. | Minimize the duration of light exposure. Use a shutter to block the light path when not acquiring images.[1][3] |
| Presence of oxygen. | Use a high-quality antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider deoxygenating the medium, though this can impact cell viability.[2][4] |
| Suboptimal mounting medium. | Ensure the mounting medium has the appropriate pH and refractive index. Test different commercial or custom-made antifade reagents to find the most effective one for your dye.[1] |
Problem: Inconsistent fluorescence intensity across different samples or experiments.
| Possible Cause | Suggested Solution |
| Variable photobleaching rates. | Standardize all imaging parameters, including light source intensity, exposure time, and detector settings, across all samples. |
| Inconsistent preparation of mounting medium. | If preparing your own antifade medium, ensure consistent formulation and fresh preparation, as some components can degrade over time. |
| Differences in sample mounting. | Ensure a consistent volume of mounting medium and a uniform thickness of the coverslip to maintain a consistent optical path. |
Quantitative Data
The choice of an antifade reagent can significantly impact the photostability of 7-hydroxycoumarin. The following table summarizes the performance of various antifade agents with coumarin dyes.
| Mounting Medium | Fluorophore | Photobleaching Half-Life (seconds) | Reference |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25 | [8] |
| VECTASHIELD® | Coumarin | 106 | [8][9] |
| n-Propyl gallate | Fluorescein/Rhodamine | ~10-fold increase | [3][10] |
| ProLong™ Gold | Various Dyes | High resistance | [4][11] |
Note: The specific photostability can be influenced by the local environment and the specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a method for preparing a commonly used and effective homemade antifade solution.
Materials:
-
n-Propyl gallate (e.g., Sigma-Aldrich, Cat. No. P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: n-propyl gallate has poor solubility in aqueous solutions.[1][7]
-
In a clean container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[1][7]
-
While stirring rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise to the glycerol/PBS mixture.[1][7]
-
Continue stirring until the solution is homogeneous.
-
Store the final mounting medium at 4°C in the dark.
Protocol 2: Quantifying Photobleaching Rate
This protocol outlines a general workflow for quantifying the rate of photobleaching in your experimental setup.
Materials:
-
Your sample stained with 7-hydroxycoumarin.
-
Fluorescence microscope with a digital camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your sample as you would for your experiment, using the mounting medium you wish to test.
-
Microscope Setup: Turn on the microscope and light source, allowing them to stabilize.
-
Image Acquisition:
-
Locate a region of interest (ROI) with clear and uniform staining.
-
Set up a time-lapse acquisition with a defined interval (e.g., every 5 seconds) for a set duration (e.g., 5 minutes).
-
Start the time-lapse acquisition, keeping the illumination continuous on the sample.[12]
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Select a representative ROI within the stained area.
-
Measure the mean fluorescence intensity of the ROI for each time point.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay function to determine the photobleaching rate constant.[10]
-
Protocol 3: Computational Photobleaching Correction in ImageJ/Fiji
This protocol describes the steps for correcting photobleaching in a time-lapse image sequence using the "Bleach Correction" plugin in Fiji (ImageJ).
Procedure:
-
Open Image Sequence: Open your time-lapse image sequence in Fiji.
-
Access the Plugin: Navigate to Image > Adjust > Bleach Correction.[6]
-
Select Correction Method: Choose one of the following correction methods from the dropdown menu:[6][13]
-
Simple Ratio: This method normalizes the intensity of each frame based on the ratio of its mean intensity to the mean intensity of the first frame. It requires an accurate background intensity value.[1]
-
Exponential Fitting: This method fits an exponential decay curve to the overall fluorescence intensity of the image stack and corrects the intensity of each frame based on this fit.[1]
-
Histogram Matching: This method adjusts the intensity of each frame to match the histogram of the first frame. This is useful for improving segmentation but may not be ideal for intensity quantification.[6]
-
-
Apply Correction: Click "OK" to apply the selected correction method to your image stack. A new, corrected image stack will be generated.
-
Evaluate Correction: Visually inspect the corrected stack and plot the mean intensity over time to ensure the photobleaching has been adequately compensated.
Visualizations
Caption: Decision workflow for preventing and correcting photobleaching.
Caption: Workflow for quantifying the rate of photobleaching.
Caption: Logic for selecting a computational correction method.
References
- 1. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 3. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Bleach Correction [imagej.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. downloads:bleach_corrector [Bioimage Analysis Wiki ] [wiki.cmci.info]
- 10. benchchem.com [benchchem.com]
- 11. cfim.ku.dk [cfim.ku.dk]
- 12. benchchem.com [benchchem.com]
- 13. ModularImageAnalysis [mianalysis.github.io]
Technical Support Center: 7-Ethoxycoumarin O-deethylase (ECOD) Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of the 7-Ethoxycoumarin O-deethylase (ECOD) assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound O-deethylase (ECOD) assay?
The ECOD assay is a fluorometric method used to measure the activity of certain cytochrome P450 (CYP) enzymes. The non-fluorescent substrate, this compound, is converted by CYP enzymes to the highly fluorescent product, 7-hydroxycoumarin. The rate of 7-hydroxycoumarin formation is directly proportional to the enzyme activity and can be quantified by measuring the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of around 450 nm.[1]
Q2: Which cytochrome P450 isoforms does the ECOD assay measure?
This compound is a substrate for multiple CYP isoforms, including members of the CYP1, CYP2, and CYP3 families.[1] In humans, CYP1A2 and CYP2E1 are major enzymes involved in its metabolism.[2] In rats and mice, the primary catalysts are CYP1A1, CYP1A2, and CYP2B enzymes.[2] Therefore, it is considered a non-specific probe for overall CYP activity, but can be used with specific inhibitors or recombinant enzymes to investigate the contribution of individual isoforms.
Q3: What are the typical applications of the ECOD assay?
The ECOD assay is widely used in drug metabolism and toxicology studies to:
-
Screen for potential drug-drug interactions by identifying inhibitors or inducers of CYP enzymes.
-
Characterize the metabolic activity of liver microsomes, S9 fractions, and recombinant CYP enzymes.
-
Assess the induction of CYP enzymes by xenobiotics, which is often mediated by the aryl hydrocarbon receptor (AhR).
Q4: How can I prepare a standard curve for 7-hydroxycoumarin?
A standard curve is essential for quantifying the amount of product formed in your assay. You can prepare one by making serial dilutions of a known concentration of 7-hydroxycoumarin in the assay buffer. It is crucial to prepare the standard curve in the same buffer and final volume as the experimental samples, including any stop reagents, to account for potential matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the ECOD assay to help you improve its sensitivity and obtain reliable results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Inactive Enzyme: Improper storage or handling of liver microsomes or recombinant enzymes. | - Store enzymes at -80°C and avoid repeated freeze-thaw cycles.- Keep enzymes on ice during experiment preparation. |
| Missing or Degraded Cofactor: NADPH is essential for CYP activity and can degrade over time. | - Prepare fresh NADPH solution for each experiment.- Ensure the final concentration of NADPH is sufficient (typically 1 mM). | |
| Sub-optimal Assay Conditions: Incorrect pH, temperature, or incubation time. | - Use a buffer with a pH between 7.4 and 7.8.- Ensure the incubation is performed at 37°C.- Optimize the incubation time to be within the linear range of the reaction. | |
| Incorrect Wavelength Settings: The fluorometer is not set to the correct excitation and emission wavelengths for 7-hydroxycoumarin. | - Set the excitation wavelength to ~370 nm and the emission wavelength to ~450 nm.[1] | |
| High Background Fluorescence | Autofluorescence of Substrate or Test Compound: The this compound substrate or a compound being tested may have intrinsic fluorescence. | - Run a control well with all components except the enzyme (or with heat-inactivated enzyme) to determine the background fluorescence from the substrate.- Run a control well with the test compound alone in the assay buffer. |
| Contaminated Reagents or Microplate: Buffers, solvents, or the microplate itself may be contaminated with fluorescent substances. | - Use high-purity reagents and solvents.- Use new, clean, black-walled microplates for fluorescence assays to minimize background. | |
| Substrate Degradation: this compound can degrade over time, leading to the formation of fluorescent products. | - Store this compound protected from light.- Prepare fresh substrate solutions for each experiment. | |
| High Variability Between Replicates | Pipetting Inaccuracies: Inconsistent volumes of enzyme, substrate, or cofactors. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to be added to all wells to minimize pipetting errors. |
| Temperature Gradients: Uneven temperature across the microplate during incubation. | - Ensure the entire plate is equilibrated to 37°C before starting the reaction.- Avoid placing the plate on cold or hot surfaces. | |
| Edge Effects: Evaporation from the outer wells of the microplate. | - Use a plate sealer during incubation.- Avoid using the outer wells for critical samples. | |
| Non-linear Reaction Rate | Substrate Depletion: The concentration of this compound is too low and becomes limiting during the assay. | - Ensure the substrate concentration is at or above the Km value for the enzyme being used.- Perform a substrate concentration optimization experiment. |
| Enzyme Saturation: The enzyme concentration is too high, leading to rapid substrate consumption. | - Reduce the enzyme concentration.- Shorten the incubation time. | |
| Inner Filter Effect: At high product concentrations, the fluorescent product can absorb the excitation or emission light, leading to a non-linear signal. | - Dilute the samples before reading the fluorescence.- Use a shorter incubation time to generate less product. |
Data Presentation
Table 1: Kinetic Parameters of this compound O-deethylase Activity in Human Liver Microsomes
| CYP450 Isoform | Km (µM) | Vmax (relative activity) |
| CYP1A2 | Low | Low |
| CYP2E1 | High | High |
| Data synthesized from multiple sources indicating relative kinetic properties.[2] |
Table 2: Apparent Kinetic Constants for this compound O-deethylation in Hepatocytes from Different Species
| Species | High Affinity Km (µM) | High Affinity Vmax (nmol/min/10⁶ cells) | Low Affinity Km (µM) | Low Affinity Vmax (nmol/min/10⁶ cells) |
| Rat | 11.5 | 0.30 | 560 | 1.52 |
| Dog | 2.2 | 0.21 | 40 | 0.74 |
| Human | 3.9 | 0.007 | 470 | 0.057 |
Experimental Protocols
Standard ECOD Assay Protocol for Liver Microsomes
This protocol provides a general guideline. Optimization of incubation time and protein concentration is recommended for each experimental setup.
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- This compound Stock Solution: 10 mM in methanol or DMSO.
- NADPH Stock Solution: 10 mM in Phosphate Buffer. Prepare fresh.
- Liver Microsomes: Thaw on ice. Dilute to the desired concentration in Phosphate Buffer.
- 7-Hydroxycoumarin Standard Stock Solution: 1 mM in methanol.
- Stop Solution: 0.5 M Trichloroacetic acid (TCA) or 80% Acetonitrile.
2. Standard Curve Preparation:
- Prepare a series of dilutions of the 7-hydroxycoumarin standard stock solution in the assay buffer (e.g., 0 to 10 µM).
- Add the stop solution to each standard dilution in the same ratio as the experimental samples.
3. Assay Procedure:
- In a 96-well black microplate, add the following to each well:
- Phosphate Buffer
- Liver Microsomes
- This compound (final concentration typically 10-200 µM)
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding NADPH (final concentration typically 1 mM).
- Incubate at 37°C for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
- Stop the reaction by adding the stop solution.
- Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated protein.
- Transfer the supernatant to a new black microplate.
4. Fluorescence Measurement:
- Read the fluorescence of the standards and samples on a microplate fluorometer.
- Excitation Wavelength: ~370 nm
- Emission Wavelength: ~450 nm
5. Data Analysis:
- Subtract the fluorescence of the blank (no enzyme or no NADPH) from all readings.
- Plot the fluorescence of the standards against their known concentrations to generate a standard curve.
- Use the standard curve to determine the concentration of 7-hydroxycoumarin produced in each sample.
- Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.
Visualizations
Caption: Experimental workflow for the this compound O-deethylase (ECOD) assay.
Caption: Troubleshooting logic for low signal in the ECOD assay.
References
Technical Support Center: Dealing with Compound Precipitation in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of compound precipitation in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is compound precipitation in the context of in vitro assays?
A: Compound precipitation is the formation of solid particles of a test compound within the assay solution. This typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment of the assay. Due to the hydrophobic nature of many small molecule drug candidates, precipitation is a frequent issue encountered during in vitro screening.
Q2: Why is compound precipitation a problem in my experiments?
A: Compound precipitation can significantly compromise the accuracy and reliability of your experimental data. The primary consequences include:
-
False Positives: Precipitated particles can interfere with assay readouts, for example, by scattering light in optical assays or through non-specific interactions with assay components.
-
False Negatives: The actual concentration of the dissolved, biologically active compound is lower than the intended nominal concentration, potentially leading to an underestimation of its potency.
-
Poor Data Reproducibility: The extent of precipitation can vary between wells, plates, and experimental runs, leading to inconsistent and unreliable results.
-
Inaccurate Structure-Activity Relationships (SAR): If precipitation is not identified and addressed, the relationship between a compound's chemical structure and its biological activity can be misinterpreted.
Q3: What are the common causes of compound precipitation?
A: Several factors can contribute to a compound precipitating out of solution:
-
Low Aqueous Solubility: This is the most common reason. Many organic compounds, particularly those developed in drug discovery programs, are lipophilic and have inherently poor solubility in the aqueous buffers used in most in vitro assays.
-
High Compound Concentration: Testing compounds at concentrations that exceed their thermodynamic solubility limit will inevitably lead to precipitation.
-
"DMSO Shock": This occurs when a compound stock solution in 100% dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer. The sudden change in solvent polarity can cause the compound to "crash out" of solution.
-
Buffer Composition and pH: The pH of the assay buffer can affect the ionization state of a compound, which in turn influences its solubility. Additionally, components of the buffer, such as salts and proteins, can interact with the test compound and reduce its solubility.
-
Temperature: Changes in temperature, for instance, moving a plate from room temperature to a 37°C incubator, can alter the solubility of a compound.
-
Incubation Time: Over longer incubation periods, compounds may slowly precipitate out of solution, especially if they are at a concentration close to their solubility limit.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions can lead to the formation of aggregates and subsequent precipitation.
Q4: How can I detect compound precipitation in my assay plates?
A: Several methods can be used to detect compound precipitation, ranging from simple visual inspection to more sophisticated biophysical techniques:
-
Visual Inspection: Carefully examine the wells of your assay plate against a light source. Look for cloudiness, turbidity, or visible particles. This is the simplest and most immediate detection method.
-
Microscopy: A small aliquot of the assay solution can be examined under a microscope to distinguish between chemical precipitate and other potential issues like microbial contamination.
-
Centrifugation: After incubation, centrifuging the assay plate may reveal a visible pellet at the bottom of the wells, indicating the presence of precipitated compound.
-
Light Scattering/Nephelometry: This technique measures the amount of light scattered by suspended particles in a solution. An increase in light scattering compared to a control solution indicates the presence of precipitates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution. The presence of large particles (e.g., >100 nm) is a strong indicator of compound aggregation or precipitation.
-
LC-MS Analysis of Supernatant: After centrifugation to pellet any precipitate, the concentration of the compound remaining in the supernatant can be quantified by Liquid Chromatography-Mass Spectrometry (LC-MS) and compared to the nominal concentration.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to compound precipitation.
Issue 1: I see a precipitate immediately after adding my compound to the assay buffer.
This is a classic sign of "DMSO shock" or exceeding the compound's kinetic solubility limit.
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Final Compound Concentration | - Lower the final concentration of the compound in the assay if your experimental design permits. - Perform a dose-response experiment to determine the lowest effective concentration. |
| Rapid Dilution (DMSO Shock) | - Add the DMSO stock solution drop-wise to the assay buffer while gently vortexing or swirling. - Prepare an intermediate dilution of the compound in the assay buffer before making the final dilution. |
| Low Temperature of Assay Buffer | - Pre-warm the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound. |
| High Final DMSO Concentration | - Keep the final DMSO concentration in the assay as low as possible, typically below 1%, and ideally below 0.5%.[1] |
Issue 2: My assay solution becomes cloudy over time during incubation.
This suggests that the compound is precipitating out of a supersaturated solution or is unstable under the assay conditions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Compound Concentration Near Solubility Limit | - Reduce the final concentration of the compound. - Decrease the incubation time if possible. |
| Temperature or pH Shift During Incubation | - Ensure the incubator maintains a stable temperature and CO2 level (which affects pH). - Pre-equilibrate the assay plates to the incubation temperature before adding the compound. |
| Interaction with Assay Components | - Test the compound's solubility in a simplified buffer to identify potential interactions. - Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to the assay buffer to improve solubility. |
Issue 3: I suspect my compound is precipitating, but I don't see anything.
Precipitation can occur as very fine particles that are not easily visible to the naked eye but can still interfere with the assay.
| Detection Method | Recommendation |
| Nephelometry or DLS | - Use these more sensitive techniques to detect sub-visible precipitation or aggregation. |
| LC-MS of Supernatant | - Centrifuge the plate and analyze the supernatant to determine the actual soluble concentration of your compound. |
| Assay with and without Centrifugation | - Run the assay in parallel on plates that have and have not been centrifuged after compound addition. A significant difference in activity may indicate an effect of precipitated material. |
Data Presentation
The solubility of a compound is highly dependent on the solvent system and pH. Below are tables illustrating these effects for representative kinase inhibitors.
Table 1: Effect of DMSO Concentration on the Aqueous Solubility of Gefitinib
| DMSO Concentration (% v/v) | Gefitinib Solubility (mg/mL) |
| 0 (PBS, pH 7.2) | Sparingly soluble |
| 50 (in PBS, pH 7.2) | ~0.5 |
| 100 | ~20 |
Data synthesized from product information sheets.[2][3]
Table 2: pH-Dependent Solubility of Imatinib Mesylate
| pH | Solubility (mg/mL) | Description |
| < 5.5 | High | Very soluble |
| 7.2 (PBS) | ~2 | Soluble |
| 7.4 | 0.0643 | Slightly soluble |
Data is for Imatinib Mesylate and has been compiled from multiple sources.[4][5][6]
Experimental Protocols
Protocol 1: Determination of Compound Solubility by Nephelometry
Objective: To determine the kinetic solubility of a compound in a specific aqueous buffer.
Materials:
-
Test compound stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear bottom microplates
-
Microplate nephelometer
-
Multichannel pipette or automated liquid handler
Methodology:
-
Prepare a serial dilution of the test compound: a. In a microplate, perform a serial dilution of the compound stock solution in 100% DMSO. b. Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a new clear-bottom assay plate.
-
Add aqueous buffer: a. Rapidly add a fixed volume of the aqueous assay buffer (e.g., 98 µL) to each well of the assay plate containing the compound. This will result in a constant final DMSO concentration across all wells.
-
Incubate: a. Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure light scatter: a. Place the plate in the nephelometer and measure the light scattered by each well.
-
Data Analysis: a. Plot the light scattering units against the compound concentration. b. The concentration at which the light scattering signal begins to increase significantly above the baseline (buffer with DMSO only) is the kinetic solubility limit.
Protocol 2: Assessment of Compound Aggregation by Dynamic Light Scattering (DLS)
Objective: To detect the presence of compound aggregates or sub-visible precipitate.
Materials:
-
Test compound solution at the desired final concentration in assay buffer
-
Low-volume DLS cuvette
-
Dynamic Light Scattering instrument
-
Syringe filters (0.02 µm or 0.1 µm)
Methodology:
-
Sample Preparation: a. Prepare the test compound solution at the final concentration used in the assay. b. Prepare a "buffer blank" containing the assay buffer with the same final concentration of DMSO.
-
Filtering (Optional but Recommended): a. Filter the buffer blank and the compound solution through a syringe filter to remove any extraneous dust particles.
-
DLS Measurement: a. Pre-equilibrate the DLS instrument to the desired temperature. b. First, measure the buffer blank to establish a baseline. c. Rinse the cuvette thoroughly and then measure the test compound solution. d. Acquire multiple readings for each sample to ensure reproducibility.
-
Data Analysis: a. Analyze the correlation function to obtain the size distribution of particles in the solution. b. The presence of a population of particles with a hydrodynamic radius significantly larger than that expected for a small molecule (e.g., > 10 nm, often in the 100-1000 nm range) indicates aggregation or precipitation.[7][8]
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting compound precipitation.
Caption: Relationship between key factors and compound precipitation outcome.
References
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Technical Support Center: 7-Hydroxycoumarin Calibration Curve Issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with 7-hydroxycoumarin (also known as umbelliferone) standard calibration curves.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-hydroxycoumarin calibration curve not linear?
A non-linear calibration curve can be caused by several factors:
-
High Concentrations: At concentrations above 10-200 µM, 7-hydroxycoumarin can exhibit aggregation-caused quenching (ACQ), where the fluorescence intensity is no longer directly proportional to the concentration.[1][2] It is recommended to use concentrations below 10 µM for linear results.[2]
-
Inner Filter Effect: At high concentrations, the excitation light may be absorbed by the sample before it reaches the center of the cuvette, and the emitted light can be re-absorbed, leading to artificially low readings.[1] Diluting the sample is the primary solution to this issue.
-
Instrument Settings: Incorrect excitation and emission wavelengths can lead to poor signal and non-linearity. The optimal wavelengths for 7-hydroxycoumarin can be affected by pH and solvent.[3][4]
-
pH of the Solution: The fluorescence of 7-hydroxycoumarin is highly dependent on the pH of the solution.[3] Inconsistent pH across your standards can lead to non-linear results.
Q2: What are the optimal excitation and emission wavelengths for 7-hydroxycoumarin?
The optimal excitation and emission wavelengths for 7-hydroxycoumarin can vary depending on the solvent and pH of the solution.
| Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| General Range | 320-400 | 440-460[1] |
| pH < 6 | 330 | ~460[3] |
| pH > 8 | 370 | ~450[3][5] |
| 3-Cyano-7-hydroxycoumarin | 406 | 450[6] |
Data compiled from multiple sources.[1][3][5][6]
It is always recommended to empirically determine the optimal wavelengths for your specific experimental conditions.
Q3: My fluorescence signal is very low. What could be the cause?
A weak or absent fluorescence signal can be due to several factors:
-
Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are set correctly for your experimental conditions.
-
pH of the Solution: The fluorescence of 7-hydroxycoumarin is significantly influenced by pH. For instance, at a pH around 10, the fluorescence is strong, while conjugated forms may show little to no fluorescence.[7]
-
Presence of Quenchers: Your buffer or sample may contain quenching agents such as heavy metal ions or halides.[1]
-
Photobleaching: Prolonged exposure to the excitation light can cause irreversible damage to the fluorophore, leading to a decrease in signal over time.[1] To mitigate this, reduce the excitation light intensity or the exposure time.
-
Degradation of the Standard: 7-hydroxycoumarin can be susceptible to degradation, especially under alkaline conditions and upon exposure to light.[8][9]
Q4: How should I prepare and store my 7-hydroxycoumarin stock and standard solutions?
Proper preparation and storage are crucial for obtaining reliable and reproducible results.
-
Stock Solution: Prepare a stock solution in a suitable organic solvent like DMSO or methanol.[9][10]
-
Storage: Store stock solutions at low temperatures, such as -20°C or -80°C, and protect them from light.[9] It is advisable to prepare fresh working solutions for each experiment.[9]
-
Working Solutions: Prepare working standards by diluting the stock solution in the same buffer as your samples to ensure consistent pH and solvent conditions.
Troubleshooting Guides
Issue: Poor R-squared (R²) value on the calibration curve.
A low R-squared value indicates that the data points do not fit well to a linear regression model.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a low R² value.
Issue: High background fluorescence in the assay.
High background can mask the signal from your sample and reduce the sensitivity of your assay.
Potential Sources and Solutions
| Source of Background | Recommended Solution |
| Autofluorescence from biological samples | Use a buffer blank that includes all components of the reaction except 7-hydroxycoumarin to subtract the background. |
| Contaminated reagents or solvents | Use high-purity solvents and reagents. Test each component individually for fluorescence. |
| Fluorescence from the microplate | Use black, opaque microplates for fluorescence measurements to minimize crosstalk and background from the plate itself.[2] |
| NADPH | If your assay involves NADPH, use an excitation wavelength greater than 400 nm to minimize its background fluorescence.[11] |
Experimental Protocols
Protocol: Preparation of 7-Hydroxycoumarin Standard Curve
This protocol provides a general procedure for preparing a standard curve for 7-hydroxycoumarin.
-
Preparation of Stock Solution:
-
Weigh out a precise amount of 7-hydroxycoumarin powder.
-
Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Working Stock Solution:
-
Dilute the concentrated stock solution with the assay buffer to a lower concentration (e.g., 100 µM). The assay buffer should be the same as the one used for your experimental samples.
-
-
Preparation of Standard Curve Points:
-
Perform serial dilutions of the working stock solution to create a range of standards. A recommended linear range is between 0.1 µM and 10 µM.[2]
-
-
Fluorescence Measurement:
-
Transfer the standards to a black, opaque 96-well plate.
-
Include a blank sample containing only the assay buffer.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all standard readings.
-
Plot the background-subtracted fluorescence intensity against the concentration of 7-hydroxycoumarin.
-
Perform a linear regression analysis to obtain the equation of the line and the R-squared value.
-
Signaling Pathway Example: Enzyme Activity Assay
7-hydroxycoumarin derivatives are often used as fluorogenic substrates to measure enzyme activity. The enzyme cleaves a non-fluorescent substrate, releasing the highly fluorescent 7-hydroxycoumarin.
Caption: Workflow of an enzyme assay using a 7-hydroxycoumarin substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Spectrofluorimetric method for the quantification of 7-hydroxycoumarin in urine and plasma using both extracted and unextracted samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. iajpr.com [iajpr.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
7-Ethoxycoumarin vs. 7-Ethoxyresorufin: A Researcher's Guide to Measuring CYP1A Activity
For researchers, scientists, and drug development professionals, the accurate measurement of Cytochrome P450 1A (CYP1A) activity is crucial for understanding xenobiotic metabolism and its toxicological implications. Two of the most common fluorogenic substrates used for this purpose are 7-Ethoxycoumarin and 7-Ethoxyresorufin. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate substrate for your research needs.
Biochemical Properties and Specificity
Both this compound and 7-Ethoxyresorufin are substrates for CYP1 enzymes, but they exhibit different specificities and reaction efficiencies. This compound is metabolized by a broader range of CYP isoforms, including CYP1A1, CYP1A2, CYP2B, and CYP2E1.[1][2] Its O-deethylation by these enzymes produces the fluorescent metabolite 7-hydroxycoumarin.[3]
In contrast, 7-Ethoxyresorufin is a more specific and highly sensitive substrate for CYP1A1.[4][5] The O-deethylation of 7-ethoxyresorufin, a reaction often referred to as the EROD (7-ethoxyresorufin-O-deethylase) assay, yields the highly fluorescent product resorufin.[4][6] This high specificity makes it a cornerstone for assessing the induction of CYP1A1 by xenobiotics.[4] While it is primarily a substrate for CYP1A1, it can also be metabolized to a lesser extent by CYP1A2 and CYP1B1.[4][7]
Performance Comparison: A Quantitative Overview
The choice between these two substrates often comes down to the specific requirements of the experiment, such as the desired sensitivity and the specific CYP1A isoform of interest. The following table summarizes key quantitative parameters for this compound and 7-Ethoxyresorufin with respect to CYP1A1 activity.
| Parameter | This compound | 7-Ethoxyresorufin | Reference |
| Enzyme Specificity | CYP1A1, CYP1A2, CYP2B, CYP2E1 | Primarily CYP1A1; also CYP1A2, CYP1B1 | [1][2][7] |
| Product | 7-Hydroxycoumarin | Resorufin | [3][4] |
| Relative Oxidation Rate (CYP1A1) | Slower | Significantly Faster (up to 60x) | [8] |
| Km (for CYP1A1) | Low µM range | Low µM range | [2][8] |
| Vmax (for CYP1A1) | Lower | Higher | [8] |
| Sensitivity | Good | Excellent | [9][10] |
Signaling Pathway and Experimental Workflow
The induction of CYP1A1, the primary target for both substrates, is mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Xenobiotics, such as polycyclic aromatic hydrocarbons (PAHs) and dioxin-like compounds, bind to and activate the AhR.[4] This complex then translocates to the nucleus, leading to the increased expression of CYP1A1.[4] The subsequent increase in CYP1A1 activity can be measured using either this compound or 7-Ethoxyresorufin.
The general workflow for measuring CYP1A activity using either substrate involves cell or tissue preparation, incubation with the substrate, and detection of the fluorescent product.
Enzymatic Reactions
The core of these assays is the enzymatic conversion of the non-fluorescent substrate into a fluorescent product by CYP1A enzymes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 10. researchgate.net [researchgate.net]
Species Showdown: Unraveling the Metabolic Fate of 7-Ethoxycoumarin in Rats vs. Humans
A Comparative Guide for Researchers in Drug Development
The metabolism of xenobiotics, a critical determinant of their efficacy and toxicity, often exhibits significant variation across species. 7-Ethoxycoumarin, a fluorescent probe substrate, is widely used to assess the activity of cytochrome P450 (CYP) enzymes. Understanding the species-specific differences in its metabolism between preclinical models, such as the rat, and humans is paramount for accurate drug development and risk assessment. This guide provides a detailed comparison of this compound metabolism in rats and humans, supported by experimental data and protocols.
Key Metabolic Differences at a Glance
Significant quantitative and qualitative differences exist in the metabolic pathways of this compound between rats and humans. While O-deethylation is a common major pathway in both species, the subsequent conjugation and alternative pathways diverge considerably.[1] Rats exhibit a much higher capacity for this compound metabolism, primarily driven by a more rapid O-deethylation rate.
Quantitative Comparison of this compound O-deethylation
The kinetics of this compound O-deethylation, the primary phase I metabolic reaction, have been characterized in hepatocytes from both species. The data reveals a stark contrast in the intrinsic clearance of the compound.
| Parameter | Rat Hepatocytes | Human Hepatocytes |
| High-Affinity Component | ||
| Apparent Km (µM) | 11.5 | 3.9 |
| Apparent Vmax (nmol/min/106 cells) | 0.30 | 0.007 |
| Low-Affinity Component | ||
| Apparent Km (µM) | 560 | 470 |
| Apparent Vmax (nmol/min/106 cells) | 1.52 | 0.057 |
| Intrinsic Clearance (ml/min/kg) | 152 | 6 |
Table 1: Kinetic parameters for this compound O-deethylation in rat and human hepatocytes. Data sourced from Bayliss et al. (1994).[2]
These kinetic parameters translate to a predicted high hepatic clearance of this compound in rats and a low hepatic clearance in humans.[2]
Dominant Metabolic Pathways
While O-deethylation to 7-hydroxycoumarin is a shared primary step, the subsequent metabolic fate and other biotransformation pathways highlight key inter-species variations.
In humans , the major metabolic routes following O-deethylation are glucuronidation and sulfation of the resulting 7-hydroxycoumarin.[1] Other notable pathways in human hepatocytes include oxidative ring-opening/oxygenation, hydrolysis, and mono-oxygenation.[1][3]
In rats , 7-hydroxycoumarin glucuronidation is also a major pathway.[1] However, rat hepatocytes show a higher propensity for other metabolic transformations, with metabolites from O-deethylation, mono-oxygenation and glucuronidation, cysteination, and oxidative ring-opening being prominent.[1][3] The potential for a 3,4-epoxidation pathway, which can lead to the formation of reactive intermediates and subsequent glutathione conjugation, is also suggested in rats.[1][3][4]
The Cytochrome P450 Players: A Different Cast of Enzymes
The specific CYP enzymes responsible for the O-deethylation of this compound differ significantly between rats and humans.
-
In rats , the major catalysts for this reaction are CYP1A1, CYP1A2, and enzymes from the CYP2B subfamily.[5]
-
In humans , CYP1A2 is a low Km enzyme for this compound O-deethylation, while CYP2E1 is a high Km enzyme that contributes significantly at higher substrate concentrations.[5] Other human P450 enzymes like CYP2A6, CYP2C10, CYP2D6, CYP3A4, and CYP3A5 show minimal to no activity towards this substrate.[5]
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic pathways of this compound in both species and a typical experimental workflow for its in vitro metabolism studies.
Caption: Metabolic pathways of this compound in rats and humans.
Caption: Experimental workflow for in vitro this compound metabolism.
Experimental Protocols
In Vitro Metabolism in Hepatocytes
Objective: To determine the metabolic profile and stability of this compound in rat and human hepatocytes.
Materials:
-
Cryopreserved rat and human hepatocytes
-
Krebs-Henseleit Buffer (KHB)
-
This compound (10 µM stock solution)
-
Acetonitrile (ice-cold)
-
24-well plates
-
Shaking incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.
-
Resuspend hepatocytes in KHB medium to a final concentration of 1.0 x 106 cells/mL.
-
Add 0.6 mL of the hepatocyte suspension to each well of a 24-well plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Incubate the plate at 37°C with gentle shaking (80 rpm) for 120 minutes.[1]
-
At 0 and 120 minutes, take a 0.6 mL aliquot of the reaction mixture and immediately mix it with 0.6 mL of ice-cold acetonitrile to stop the reaction.[1]
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.[1]
Analytical Method: High-Resolution LC-MS/MS
System: Dionex UltiMate 3000 HPLC system coupled to a high-resolution mass spectrometer.[1]
Column: Luna C18(2) column (150 x 2.0 mm, 3 µm).[1]
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[1]
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 8% B), ramp up to a higher percentage (e.g., 48% B) to elute the metabolites and parent compound, followed by a wash and re-equilibration step.[1]
Flow Rate: 0.32 mL/min.[1]
Detection: Mass spectrometry in both positive and negative ion modes to detect a wide range of metabolites.[1]
Conclusion
The metabolism of this compound demonstrates clear and significant differences between rats and humans. The substantially higher intrinsic clearance in rats, driven by a different set of CYP450 enzymes and a greater diversity of metabolic pathways, underscores the importance of careful species selection and data interpretation in preclinical drug development. While the rat can be a useful model, researchers must be cognizant of these metabolic disparities to avoid misleading predictions of human pharmacokinetics and potential toxicity. This guide provides a foundational understanding to aid in the design of more predictive preclinical studies.
References
- 1. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ECOD Activity in Liver Microsomes vs. Hepatocytes
For researchers, scientists, and drug development professionals, selecting the appropriate in vitro model is a critical step in accurately predicting a compound's metabolic fate. This guide provides a direct comparison of 7-ethoxycoumarin O-deethylase (ECOD) activity in two commonly used systems: human liver microsomes (HLMs) and cryopreserved human hepatocytes. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to facilitate an informed decision-making process for your drug metabolism studies.
This compound O-deethylation is a well-established probe reaction used to assess the activity of several cytochrome P450 (CYP) enzymes, primarily from the CYP1A and CYP2E subfamilies. The choice between using a subcellular fraction like liver microsomes or intact cells such as hepatocytes depends on the specific goals of the study, balancing factors like physiological relevance, throughput, and cost.
Data Presentation: A Quantitative Look at ECOD Activity
The kinetic parameters for ECOD activity reveal nuances between the two systems. In human liver, this reaction exhibits biphasic kinetics, indicating the involvement of at least two enzymes with different affinities for the substrate.[1] Generally, CYP1A2 is considered the high-affinity enzyme, while CYP2E1 contributes as the low-affinity component.[1] The following table summarizes the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for ECOD activity in both human liver microsomes and hepatocytes.
| Parameter | Liver Microsomes | Hepatocytes | Key Considerations |
| Apparent Km (High Affinity) | Low µM range | 3.9 µM[2] | Reflects the activity of high-affinity enzymes like CYP1A2.[1] Similar values suggest the intrinsic enzyme affinity is retained in both systems.[2] |
| Apparent Km (Low Affinity) | High µM range | 470 µM[2] | Represents the contribution of low-affinity enzymes such as CYP2E1.[1] |
| Apparent Vmax (High Affinity) | Varies by donor | 0.007 nmol/min/106 cells[2] | Vmax in microsomes is typically reported per mg of microsomal protein, while in hepatocytes it is per million cells, requiring careful normalization for direct comparison. |
| Apparent Vmax (Low Affinity) | Varies by donor | 0.057 nmol/min/106 cells[2] | The higher Vmax for the low-affinity component in hepatocytes suggests a significant capacity for ECOD at higher substrate concentrations. |
| Intrinsic Clearance (CLint) | High in rat and dog, low in human[2] | 6 ml/min/kg (human)[2] | Hepatocytes are generally considered the "gold standard" for in vitro drug metabolism experiments as they contain both Phase I and Phase II enzymes. |
Note: The kinetic parameters in hepatocytes from humans have been observed to be similar to published values for microsomes.[2]
At a Glance: Microsomes vs. Hepatocytes
| Feature | Liver Microsomes | Hepatocytes |
| System Complexity | Subcellular fraction (endoplasmic reticulum) | Intact, viable cells |
| Enzyme Complement | Enriched in Phase I (CYP) enzymes | Comprehensive suite of Phase I and II enzymes, and transporters |
| Physiological Relevance | Lower | Higher, mimics the cellular environment more closely |
| Throughput | High, suitable for rapid screening | Lower, more complex handling and longer incubation times |
| Cost | Generally less expensive and more readily available | More costly and labor-intensive preparation |
| Applications | Ideal for studying specific CYP-mediated reactions and metabolic stability screening. | Suited for a holistic view of metabolism, including uptake, efflux, and conjugation reactions. |
Experimental Protocols
Below are detailed methodologies for conducting ECOD activity assays in both human liver microsomes and cryopreserved human hepatocytes.
ECOD Activity Assay in Human Liver Microsomes
1. Materials:
-
Pooled human liver microsomes
-
This compound (substrate)
-
7-Hydroxycoumarin (standard)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium chloride (MgCl₂)
-
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Fluorometric plate reader
2. Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare working solutions of this compound in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Liver microsomes (final concentration typically 0.1-0.5 mg/mL)
-
This compound (at various concentrations to determine kinetics)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifugation: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and measure the fluorescence of the product, 7-hydroxycoumarin (excitation ~370 nm, emission ~450 nm).
-
Quantification: Determine the concentration of 7-hydroxycoumarin formed by comparing the fluorescence to a standard curve.
ECOD Activity Assay in Cryopreserved Human Hepatocytes
1. Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Collagen-coated culture plates (e.g., 24- or 48-well)
-
Williams' Medium E or other suitable culture medium
-
This compound (substrate)
-
7-Hydroxycoumarin (standard)
-
Acetonitrile (for reaction termination)
-
Fluorometric plate reader
2. Procedure:
-
Cell Thawing and Plating:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed thawing medium and centrifuge to remove cryoprotectant.
-
Resuspend the cell pellet in plating medium and determine cell viability and density.
-
Seed the hepatocytes onto collagen-coated plates at a desired density and allow them to attach for several hours in a humidified incubator (37°C, 5% CO₂).
-
-
Medium Change: After cell attachment, replace the plating medium with fresh, pre-warmed culture medium.
-
Substrate Addition: Prepare working solutions of this compound in culture medium. Aspirate the medium from the wells and add the this compound solution.
-
Incubation: Incubate the plate for a set time course (e.g., 0, 15, 30, 60, 120 minutes) in the incubator.
-
Sample Collection: At each time point, collect an aliquot of the incubation medium.
-
Reaction Termination: Immediately mix the collected medium with an equal volume of cold acetonitrile to stop the reaction and precipitate protein.
-
Centrifugation: Centrifuge the samples to pellet debris.
-
Analysis: Transfer the supernatant to a 96-well plate and measure the fluorescence of 7-hydroxycoumarin as described for the microsomal assay.
-
Quantification: Calculate the amount of product formed and normalize to the number of cells per well.
Visualizing the Process
To better understand the experimental flow and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Conclusion
Both liver microsomes and hepatocytes are valuable tools for investigating ECOD activity and, more broadly, drug metabolism. Liver microsomes offer a simplified, high-throughput system ideal for initial screening of CYP-mediated metabolism. In contrast, hepatocytes provide a more physiologically relevant model that incorporates the complexities of a whole-cell system, including both Phase I and Phase II metabolic pathways and drug transport mechanisms. The choice between these two systems should be guided by the specific research question, with the understanding that the data they generate are complementary. For a comprehensive understanding of a drug candidate's metabolic profile, a tiered approach, potentially utilizing both systems, is often the most effective strategy.
References
Validating a Novel CYP Inhibitor: A Comparative Guide Using the 7-Ethoxycoumarin O-Deethylation (ECOD) Assay
For Researchers, Scientists, and Drug Development Professionals
The inhibition of cytochrome P450 (CYP) enzymes is a critical consideration in drug development, as it can lead to significant drug-drug interactions (DDIs). Accurately characterizing the inhibitory potential of new chemical entities (NCEs) is therefore essential. The 7-ethoxycoumarin O-deethylation (ECOD) assay is a widely used fluorometric method for screening and characterizing CYP inhibitors due to its sensitivity and applicability across multiple CYP families.[1][2]
This guide provides a comprehensive comparison of a novel investigational CYP inhibitor, designated "NCE-X," with established, commercially available inhibitors. The validation is primarily demonstrated through the ECOD assay, with a comparative analysis using a highly specific and sensitive LC-MS/MS-based method.
Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table summarizes the IC50 values of NCE-X against various CYP isoforms, benchmarked against well-characterized inhibitors.
| CYP Isoform | Assay Type | Test Compound | IC50 (µM) |
| CYP1A2 | ECOD | NCE-X | 1.2 |
| α-Naphthoflavone (Positive Control) | 0.008[3] | ||
| Furafylline | 1.4[4] | ||
| LC-MS/MS (Phenacetin O-deethylation) | NCE-X | 1.5 | |
| α-Naphthoflavone (Positive Control) | 0.01 | ||
| Furafylline | 1.6 | ||
| CYP2E1 | ECOD | NCE-X | > 50 |
| Diethyldithiocarbamate (Positive Control) | 21.30[4] | ||
| LC-MS/MS (Chlorzoxazone 6-hydroxylation) | NCE-X | > 50 | |
| Diethyldithiocarbamate (Positive Control) | 20.5 |
Note: Data for NCE-X is representative for the purpose of this guide. IC50 values for positive controls and established inhibitors are sourced from published literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
This compound O-Deethylation (ECOD) Assay
This fluorometric assay measures the O-deethylation of this compound to the fluorescent product 7-hydroxycoumarin.[1]
Materials:
-
Human liver microsomes (HLMs)
-
This compound (substrate)
-
NCE-X and standard inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 370 nm, Emission: 450 nm)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of NCE-X and standard inhibitors. Serially dilute the compounds in potassium phosphate buffer to achieve a range of final assay concentrations.
-
Incubation Mixture: In each well of a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)
-
NCE-X or standard inhibitor at various concentrations (final solvent concentration ≤ 0.5%)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to each well to initiate the reaction. The final substrate concentration should be near its Km value for the CYP isoform of interest.
-
Start the Reaction: Add the NADPH regenerating system to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Fluorescence Measurement: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new black microplate and measure the fluorescence of 7-hydroxycoumarin.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
LC-MS/MS-Based CYP Inhibition Assay (Example: CYP1A2)
This method offers high specificity and sensitivity by directly measuring the formation of a specific metabolite from a probe substrate.[5][6]
Materials:
-
Human liver microsomes (HLMs)
-
Phenacetin (CYP1A2 probe substrate)
-
NCE-X and standard inhibitors
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., deuterated acetaminophen)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: As described in the ECOD assay protocol.
-
Incubation Mixture: Prepare the incubation mixture in a 96-well plate as described for the ECOD assay, but use phenacetin as the substrate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation and Incubation: Add the NADPH regenerating system to start the reaction and incubate at 37°C for a predetermined linear reaction time.
-
Termination and Sample Preparation: Stop the reaction by adding cold acetonitrile containing the internal standard. Centrifuge the plate to pellet the protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the parent drug and its metabolite using multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the metabolite (acetaminophen) peak area and normalize it to the internal standard peak area. Calculate the percent inhibition and determine the IC50 value as described for the ECOD assay.
Visualizing the Processes
To better illustrate the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: CYP-mediated metabolism of this compound.
Caption: General workflow for in vitro CYP inhibition assays.
Caption: Logical workflow for validating a new CYP inhibitor.
Conclusion
The this compound O-deethylation assay serves as a robust and efficient primary screening tool for identifying potential CYP inhibitors. The data presented for NCE-X demonstrates its moderate inhibitory effect on CYP1A2, which was confirmed by the more specific LC-MS/MS method. The lack of inhibition towards CYP2E1 suggests a degree of selectivity. This comparative approach, utilizing both a broad-spectrum screening assay and a highly specific quantitative method, provides a comprehensive and reliable assessment of a new compound's potential for CYP-mediated drug-drug interactions, guiding further mechanistic studies and informing clinical trial design.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ECOD Assay with LC-MS/MS Methods for Robust Assessment of CYP450 Activity
For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 (CYP450) enzyme activity is paramount in early-stage drug discovery and development. This guide provides a comprehensive comparison of the widely used 7-Ethoxycoumarin-O-deethylase (ECOD) assay and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for quantifying CYP450 activity, specifically focusing on the metabolism of this compound to 7-hydroxycoumarin.
This comparison guide delves into the experimental protocols of both assays, presents a quantitative data summary for easy comparison, and visualizes the core methodologies to aid in the selection of the most appropriate technique for specific research needs.
Principles of the Assays
The ECOD assay is a fluorescence-based method used to measure the activity of several CYP450 isoforms.[1] The assay relies on the enzymatic conversion of the non-fluorescent substrate, this compound, into the highly fluorescent product, 7-hydroxycoumarin. The rate of formation of 7-hydroxycoumarin, and thus the intensity of the fluorescence signal, is directly proportional to the enzyme's activity. This method is valued for its simplicity, high throughput, and cost-effectiveness.
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[2] For the analysis of CYP450 activity, LC-MS/MS directly measures the concentration of the metabolite (7-hydroxycoumarin) produced in an enzymatic reaction. Its high specificity allows for the unambiguous identification and quantification of the analyte, even in complex biological matrices, minimizing the risk of interference from other compounds.[2]
Comparative Performance of ECOD and LC-MS/MS Assays
While direct comparative studies with extensive quantitative data for the ECOD assay versus LC-MS/MS for this compound metabolism are not abundant in publicly available literature, the general consensus and data from analogous comparisons of fluorescence-based assays and LC-MS/MS highlight the superior performance of the latter in terms of sensitivity and specificity. The following table summarizes expected performance characteristics based on the principles of each technique and available data for similar applications.
| Performance Metric | ECOD Assay (Fluorescence Detection) | LC-MS/MS |
| Principle | Enzymatic conversion of a non-fluorescent substrate to a fluorescent product. | Chromatographic separation followed by mass-based detection and quantification. |
| Specificity | Moderate; potential for interference from fluorescent compounds or quenching agents. | High; unambiguous identification and quantification based on mass-to-charge ratio. |
| Sensitivity (LOD) | Typically in the low nanomolar (nM) range. | Can reach picomolar (pM) or even femtomolar (fM) levels.[3] |
| Linearity | Good over a defined concentration range, but can be affected by inner filter effects at high concentrations. | Excellent over several orders of magnitude.[3] |
| Throughput | High; suitable for plate-based, automated screening. | Moderate to high, depending on the chromatography run time. |
| Cost | Low to moderate. | High initial instrument cost and moderate running costs. |
| Matrix Effects | Susceptible to interference from components in the biological matrix. | Can be minimized with appropriate sample preparation and the use of internal standards. |
Experimental Protocols
ECOD Assay Protocol (In Vitro)
This protocol is a generalized procedure for measuring CYP1A2 activity using this compound in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
This compound (substrate)
-
7-Hydroxycoumarin (standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and 7-hydroxycoumarin in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in potassium phosphate buffer.
-
Incubation Mixture: In each well of a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (e.g., 10-20 µg protein/well)
-
This compound solution (final concentration, e.g., 50 µM)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Fluorescence Measurement: Transfer the supernatant to a new black microplate and measure the fluorescence of 7-hydroxycoumarin using a microplate reader with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 450 nm.[1]
-
Quantification: Determine the concentration of 7-hydroxycoumarin produced by comparing the fluorescence readings to a standard curve prepared with known concentrations of 7-hydroxycoumarin.
LC-MS/MS Protocol for 7-Hydroxycoumarin Quantification
This protocol provides a general framework for the LC-MS/MS analysis of 7-hydroxycoumarin.
Materials:
-
Incubation samples from the ECOD assay (after termination and centrifugation)
-
7-Hydroxycoumarin (standard)
-
Internal standard (IS), e.g., a stable isotope-labeled 7-hydroxycoumarin or a structurally similar compound.
-
Acetonitrile
-
Formic acid
-
Ultrapure water
-
LC column (e.g., C18 reversed-phase column)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
To an aliquot of the supernatant from the terminated ECOD assay, add the internal standard solution.
-
Further dilute the sample with a mixture of water and acetonitrile if necessary.
-
-
LC Separation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Flow Rate: 0.3-0.5 mL/min
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for 7-hydroxycoumarin.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 7-hydroxycoumarin and the internal standard. For 7-hydroxycoumarin (precursor ion [M-H]⁻ at m/z 161), a common product ion would be monitored.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the 7-hydroxycoumarin standards.
-
Determine the concentration of 7-hydroxycoumarin in the experimental samples from the calibration curve.
-
Visualization of Methodologies
Experimental workflow for ECOD and LC-MS/MS assays.
Logical relationship of cross-validation.
Conclusion
Both the ECOD assay and LC-MS/MS methods are valuable tools for assessing CYP450 activity. The ECOD assay offers a rapid, high-throughput, and cost-effective solution for initial screening of large numbers of compounds. However, for definitive and highly accurate quantification, especially in complex biological matrices or when regulatory submission is a consideration, the superior specificity and sensitivity of LC-MS/MS make it the preferred method. The cross-validation of results from a high-throughput screen using the ECOD assay with a more robust LC-MS/MS method for lead compounds represents a sound scientific strategy in drug development, ensuring both efficiency and data integrity. Researchers should carefully consider the specific requirements of their study, including throughput needs, budget constraints, and the required level of data quality, when selecting the most appropriate assay.
References
- 1. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
A Head-to-Head Comparison of 7-Ethoxycoumarin and Resorufin-Based Assays for Cellular Health Assessment
For researchers, scientists, and drug development professionals, selecting the appropriate assay to measure cell viability and metabolic activity is a critical decision that influences experimental outcomes and data interpretation. This guide provides a comprehensive comparison of two common fluorescent assays: the 7-ethoxycoumarin-based assay, which measures cytochrome P450 activity, and the resorufin-based assay, a widely used indicator of overall metabolic health.
While both assays utilize fluorescent readouts to assess cellular processes, their underlying principles and primary applications differ significantly. This guide will delve into these differences, providing a clear overview of their respective mechanisms, experimental protocols, and performance characteristics to aid in the selection of the most suitable assay for your research needs.
At a Glance: Key Differences
| Feature | This compound-Based Assay | Resorufin-Based Assay (e.g., alamarBlue®) |
| Primary Application | Measurement of specific cytochrome P450 (CYP) enzyme activity (ECOD) | General cell viability and cytotoxicity |
| Principle | Enzymatic O-deethylation of this compound to fluorescent 7-hydroxycoumarin by CYP enzymes.[1][2][3] | Reduction of non-fluorescent resazurin to highly fluorescent resorufin by cellular reductases.[4][5][6][7] |
| Indicator Of | Specific metabolic pathway activity, primarily in hepatocytes and other CYP-expressing cells.[1][8] | Overall metabolic activity and cellular reducing environment.[4][5] |
| Cell Type Specificity | Primarily for cells with significant CYP1A, CYP2, and CYP3 family enzyme activity (e.g., hepatocytes).[2][9] | Broadly applicable to a wide range of mammalian, bacterial, plant, and fungal cells.[4] |
| Assay Endpoint | Endpoint or kinetic | Endpoint or kinetic |
| Sensitivity | High for CYP activity | Generally high for cell viability, more sensitive than tetrazolium assays.[10] |
| Multiplexing | Can be multiplexed with general viability assays to normalize for cell number.[11] | Can be multiplexed with other assays, such as those for apoptosis or cytotoxicity.[12] |
Delving Deeper: Assay Principles and Signaling Pathways
This compound-Based Assay: A Window into Cytochrome P450 Activity
The this compound O-deethylase (ECOD) assay is a well-established method for quantifying the activity of several cytochrome P450 enzymes. These enzymes are crucial for the metabolism of a vast array of xenobiotics, including drugs.[11][13] The assay's principle lies in the enzymatic conversion of the non-fluorescent substrate, this compound, into the fluorescent product, 7-hydroxycoumarin.[1][2][3] The rate of this conversion is directly proportional to the ECOD activity of the cells.
This assay is particularly valuable in toxicology and drug development for assessing the potential of a compound to induce or inhibit CYP enzymes.[13] A change in ECOD activity can indicate a compound's impact on drug metabolism pathways, which is a critical consideration in preclinical safety assessments.
Resorufin-Based Assay: A Broad Indicator of Cellular Viability
Resorufin-based assays, commercially available under trade names like alamarBlue® and PrestoBlue®, are a mainstay in cell biology for assessing overall cell health.[4][7] The principle of this assay is the reduction of the blue, non-fluorescent dye, resazurin, to the pink, highly fluorescent resorufin.[4][5][6][7] This reduction is carried out by various intracellular reducing enzymes, such as diaphorases, that are indicative of metabolic activity.[5]
The intensity of the fluorescent signal is directly proportional to the number of metabolically active, viable cells.[7] This makes the resorufin-based assay a versatile tool for quantifying cell proliferation, cytotoxicity, and general cell viability in response to a wide range of treatments.
Experimental Protocols: A Step-by-Step Comparison
The workflows for both assays are relatively straightforward and amenable to high-throughput screening in multi-well plates. However, there are key differences in substrate specificity and the enzymes involved.
Detailed Methodology: this compound O-Deethylase (ECOD) Assay
This protocol is adapted for measuring ECOD activity in cultured hepatocytes.
-
Cell Plating: Seed hepatocytes in a 96-well plate at a desired density and allow them to attach and recover.
-
Compound Treatment: Treat the cells with the test compound or vehicle control for the desired exposure time.
-
Substrate Addition: Prepare a working solution of this compound in a suitable buffer. Remove the treatment media and add the this compound solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Measurement: The reaction can be stopped by adding a suitable solvent. The fluorescence of the product, 7-hydroxycoumarin, is measured using a microplate reader with excitation and emission wavelengths of approximately 380 nm and 480 nm, respectively.[9]
Detailed Methodology: Resorufin-Based Cell Viability Assay
This protocol provides a general guideline for a typical resorufin-based assay.
-
Cell Plating: Plate cells in a 96-well plate at a density appropriate for their growth rate and the duration of the experiment.[4]
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound.
-
Reagent Addition: Add the resazurin-based reagent (e.g., alamarBlue®) directly to the cell culture medium, typically at 10% of the total volume.[7]
-
Incubation: Incubate the plate at 37°C for 1 to 4 hours, protected from light.[4] The optimal incubation time can vary depending on the cell type and density.
-
Fluorescence Measurement: Measure the fluorescence of resorufin using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.[4] Absorbance can also be measured, but fluorescence is generally more sensitive.[4]
Performance and Considerations: Making the Right Choice
| Aspect | This compound-Based Assay | Resorufin-Based Assay |
| Advantages | - Specific for CYP enzyme activity.- Sensitive measure of drug metabolism.[1]- Can be used to study enzyme induction and inhibition.[13] | - Broadly applicable to many cell types.[4]- High sensitivity.[10]- Simple, rapid, and cost-effective.[5]- Non-lytic, allowing for kinetic measurements. |
| Disadvantages | - Not a general measure of cell viability.- Limited to cells with significant CYP activity.- Can be influenced by factors affecting CYP expression. | - Can be affected by compounds that interfere with cellular reductase activity.- Signal can be influenced by changes in metabolic rate unrelated to viability.- Potential for cytotoxicity with prolonged incubation. |
| Data Interpretation | ECOD activity is typically normalized to protein concentration or cell number. A decrease in activity may indicate cytotoxicity or specific enzyme inhibition. | A decrease in fluorescence indicates a loss of metabolic activity and, by extension, a reduction in cell viability or proliferation. |
Conclusion: Different Tools for Different Biological Questions
The resorufin-based assay is the go-to choice for a general assessment of cell viability and cytotoxicity across a wide array of cell types and experimental conditions. Its simplicity, sensitivity, and broad applicability make it a staple in many cell biology laboratories.
The This compound-based assay , on the other hand, is a more specialized tool for investigating the activity of cytochrome P450 enzymes . It is indispensable in the fields of drug metabolism and toxicology for understanding how xenobiotics are processed by the liver and other metabolically active tissues.
For researchers studying the cytotoxic effects of compounds in non-hepatic cell lines or needing a general screen for cell viability, the resorufin-based assay is the more appropriate choice. For those investigating drug metabolism or the specific effects of compounds on CYP enzymes in hepatocytes, the this compound assay provides more targeted and relevant information. In many instances, particularly in hepatotoxicity studies, a combination of both assays can be highly informative, with the resorufin assay providing a measure of overall cell health and the this compound assay offering insights into specific metabolic pathways.[11]
References
- 1. This compound deethylase activity as a convenient measure of liver drug metabolizing enzymes: regulation in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Oops, something's wrong! [tipbiosystems.com]
- 6. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficiency of Several Cytochrome P450 Biomarkers in Highlighting the Exposure of Daphnia magna to an Organophosphate Pesticide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Automated triplexed hepatocyte-based viability and CYP1A and -3A induction assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiplexing cell viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Flavonoid Inhibition of 7-Ethoxycoumarin O-deethylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of various flavonoids on the activity of 7-Ethoxycoumarin O-deethylase (ECOD). ECOD activity, a common measure of the catalytic function of certain cytochrome P450 (CYP) enzymes, is a crucial parameter in drug metabolism studies. Flavonoids, a class of polyphenolic compounds abundant in the plant kingdom, are known to interact with and modulate the activity of these enzymes, leading to potential drug-herb interactions and altered xenobiotic metabolism.
This document summarizes quantitative inhibitory data, details a standard experimental protocol for assessing ECOD inhibition, and provides a visual representation of the underlying inhibitory mechanisms.
Comparative Inhibitory Potency of Flavonoids
The inhibitory potential of flavonoids against ECOD activity varies significantly depending on their structural class and substitution patterns. The following table summarizes the 50% inhibitory concentrations (IC50) and inhibition constants (Ki) for a selection of flavonoids, primarily from studies using rat liver microsomes. It is important to note that the potency of inhibition can be influenced by the specific CYP isoform responsible for ECOD activity, which can differ between species and tissues. In humans, CYP1A1, CYP1A2, and CYP2E1 are known to contribute to this compound O-deethylation.
| Flavonoid Class | Flavonoid | IC50 (µM) | Ki (µM) | Source |
| Flavones | Flavone | 0.4 ± 0.1 | 0.23 | [Siess et al., 1998][1] |
| Apigenin | 0.3 ± 0.1 | 0.17 | [Siess et al., 1998][1] | |
| Chrysin | 0.3 ± 0.1 | 0.18 | [Siess et al., 1998][1] | |
| Flavonols | Kaempferol | 1.1 ± 0.2 | 0.65 | [Siess et al., 1998][1] |
| Quercetin | 1.5 ± 0.3 | 0.85 | [Siess et al., 1998][1] | |
| Myricetin | 1.8 ± 0.4 | 1.0 | [Siess et al., 1998][1] | |
| Fisetin | 0.8 ± 0.2 | 0.45 | [Siess et al., 1998][1] | |
| Morin | 8.0 ± 1.5 | 4.5 | [Siess et al., 1998][1] | |
| Flavanones | Naringenin | 15.0 ± 3.0 | - | [Siess et al., 1998][1] |
| Hesperetin | 12.0 ± 2.5 | - | [Siess et al., 1998][1] |
Data from Siess et al. (1998) was obtained using liver microsomes from 3-methylcholanthrene-treated rats.[1]
Generally, flavones are the most potent inhibitors of ECOD activity, followed by flavonols, with flavanones being the least effective.[1] The presence of a double bond between carbons 2 and 3 in the C-ring and the number and position of hydroxyl groups are key structural determinants for the inhibitory activity of flavonoids.[1]
Experimental Protocol: this compound O-deethylase (ECOD) Inhibition Assay
This protocol outlines a standard fluorometric method for determining the inhibitory effect of flavonoids on ECOD activity in liver microsomes.
1. Materials and Reagents:
-
Liver microsomes (e.g., from rat or human)
-
This compound (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Flavonoid inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
7-Hydroxycoumarin (product standard)
-
Trichloroacetic acid (TCA) or other stopping solution
-
Fluorescence microplate reader or spectrofluorometer
2. Assay Procedure:
-
Preparation of Incubation Mixtures: In a microcentrifuge tube or a well of a microplate, prepare the incubation mixtures containing potassium phosphate buffer, the NADPH regenerating system, and the desired concentration of the flavonoid inhibitor or vehicle control.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzymes in the microsomes.
-
Initiation of Reaction: Add the substrate, this compound, to each tube/well to initiate the enzymatic reaction. The final volume of the incubation mixture is typically 200-500 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding a stopping solution, such as TCA, which denatures the enzymes.
-
Product Measurement: Centrifuge the terminated reaction mixtures to pellet the precipitated protein. Measure the fluorescence of the supernatant, which contains the product 7-hydroxycoumarin. The excitation and emission wavelengths for 7-hydroxycoumarin are typically around 368 nm and 456 nm, respectively.
-
Quantification: Generate a standard curve using known concentrations of 7-hydroxycoumarin to quantify the amount of product formed in each reaction.
-
Data Analysis: Calculate the percentage of inhibition for each flavonoid concentration relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of ECOD activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Mechanism of Inhibition
Flavonoids can inhibit CYP enzymes through various mechanisms, including competitive, non-competitive, and mixed-type inhibition. The specific mechanism is dependent on the structure of the flavonoid and the active site of the CYP isoform. The following diagram illustrates the general principles of competitive and non-competitive inhibition of a cytochrome P450 enzyme by a flavonoid.
Figure 1. General mechanisms of cytochrome P450 inhibition by flavonoids.
References
7-Ethoxycoumarin: A Comparative Guide to its Selectivity for Cytochrome P450 Isoforms
For Researchers, Scientists, and Drug Development Professionals
7-Ethoxycoumarin is a widely utilized probe substrate for characterizing the activity of various cytochrome P450 (P450) isoforms, key enzymes in drug metabolism. Its O-deethylation to the fluorescent product 7-hydroxycoumarin provides a sensitive and reliable method for assessing enzyme kinetics. This guide offers a comparative overview of the selectivity of this compound for different human P450 isoforms, supported by experimental data, to aid researchers in designing and interpreting drug metabolism studies.
Quantitative Comparison of P450 Isoform Activity
The metabolic activity of various human P450 isoforms towards this compound varies significantly, indicating a degree of selectivity. The following table summarizes the kinetic parameters for the O-deethylation of this compound by several key P450 isoforms. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for the substrate. A lower Km value generally signifies a higher affinity. The intrinsic clearance (Vmax/Km) is a measure of the enzyme's catalytic efficiency.
| P450 Isoform | Km (µM) | Vmax (mol product/min/mol P450) | Intrinsic Clearance (Vmax/Km) (mL/min/mol P450) |
| CYP1A1 | 0.054 - 15.6[1] | 1.35 - 32[1] | High[1][2][3] |
| CYP1A2 | 0.27 - 47[1] | 0.25 - 29.8[1] | Moderate to High[1][2][3] |
| CYP1B1 | 0.095 - 120[1] | 0.29 - 9.3[1] | Low to Moderate[1] |
| CYP2E1 | High[2] | High[2] | Moderate[3] |
| CYP2A6 | - | - | Moderate[3] |
| CYP2B6 | High (similar to CYP2E1)[2] | Moderate (similar to CYP1A2)[2] | Moderate[3] |
| CYP2C9 | - | - | Low/Insignificant[2] |
| CYP2C10 | - | - | Insignificant[2] |
| CYP2D6 | - | - | Insignificant[2] |
| CYP3A4 | - | - | Insignificant[2] |
| CYP3A5 | - | - | Insignificant[2] |
Key Observations:
-
High Affinity & Efficiency: CYP1A1 exhibits the highest affinity (lowest Km) and is a highly efficient metabolizer of this compound.[1][2][3]
-
Major Hepatic Metabolizer: CYP1A2, a major P450 isoform in the human liver, also demonstrates significant activity, although with a generally lower affinity than CYP1A1.[1][2][3]
-
High Km Isoforms: CYP2E1 and CYP2B6 are also involved in this compound metabolism, but with a lower affinity (higher Km).[2]
-
Limited to No Activity: Several other isoforms, including members of the CYP2C and CYP3A families, show little to no significant O-deethylation of this compound.[2]
Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of this compound O-deethylation by recombinant human P450 enzymes. This method can be adapted for use with human liver microsomes.
1. Reagents and Materials:
-
Recombinant human P450 enzymes (e.g., from baculovirus-infected insect cells)
-
NADPH-P450 reductase
-
Cytochrome b5 (optional, can enhance activity of some CYPs)
-
This compound (substrate)
-
7-Hydroxycoumarin (standard)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Microplate reader with fluorescence detection capabilities
2. Experimental Procedure:
-
Preparation of Reaction Mixture: In a microplate well, combine the potassium phosphate buffer, the NADPH regenerating system, and the desired concentration of the recombinant P450 enzyme and NADPH-P450 reductase.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to bring it to the reaction temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding varying concentrations of this compound to the wells. The final substrate concentration should typically range from well below to well above the expected Km.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding a sufficient volume of cold acetonitrile.
-
Fluorescence Measurement: Measure the fluorescence of the formed 7-hydroxycoumarin using a microplate reader. The typical excitation wavelength is around 370 nm, and the emission wavelength is around 450 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of 7-hydroxycoumarin to quantify the amount of product formed in the enzymatic reactions.
-
Data Analysis: Determine the initial reaction velocities at each substrate concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate the Km and Vmax values.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the selectivity of this compound for different P450 isoforms.
Signaling Pathways
The metabolism of this compound by cytochrome P450 enzymes is a critical step in its biotransformation. The primary reaction is an O-deethylation, which is a type of oxidation reaction. This process is part of the broader Phase I metabolism of xenobiotics.
References
- 1. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of human liver microsomal oxidations of this compound and chlorzoxazone with kinetic parameters of recombinant cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Ethoxycoumarin's Kinetic Parameters Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic parameters of 7-ethoxycoumarin O-deethylation, a key metabolic pathway, across various species. Understanding these species-specific differences is crucial for the accurate extrapolation of preclinical data to human clinical outcomes in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes the metabolic pathway and experimental workflow.
Executive Summary
This compound is a widely used probe substrate for assessing the activity of cytochrome P450 (CYP) enzymes. Its primary metabolic route is O-deethylation to 7-hydroxycoumarin, a fluorescent product that is readily quantifiable. Significant inter-species variations in the kinetic parameters of this reaction have been observed, reflecting differences in the expression and activity of CYP isoforms. This guide synthesizes data from studies on humans, rats, dogs, mice, and monkeys to provide a comparative overview.
Data Presentation: Kinetic Parameters of this compound O-Deethylase
The following table summarizes the apparent Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint) of this compound O-deethylation in liver preparations from different species. It is important to note that the data for human, rat, and dog were obtained from studies using isolated hepatocytes and exhibited biphasic kinetics, indicating the involvement of multiple enzymes with different affinities. The data for mouse and monkey are derived from studies using liver microsomes.
| Species | System | Kinetic Model | Km (µM) | Vmax (nmol/min/106 cells or nmol/min/mg protein) | Intrinsic Clearance (CLint) (ml/min/kg) |
| Human | Hepatocytes | Biphasic | High Affinity: 3.9Low Affinity: 470 | High Affinity: 0.007Low Affinity: 0.057 | 6[1] |
| Rat | Hepatocytes | Biphasic | High Affinity: 11.5Low Affinity: 560 | High Affinity: 0.30Low Affinity: 1.52 | 152[1] |
| Dog | Hepatocytes | Biphasic | High Affinity: 2.2Low Affinity: 40 | High Affinity: 0.21Low Affinity: 0.74 | 631[1] |
| Mouse | Liver Microsomes | Michaelis-Menten | ~50-70 (control) | - | - |
| Monkey (Cynomolgus) | Liver Microsomes | - | - | - | - |
Note: Data for mouse and monkey are not as directly comparable due to the use of different in vitro systems (liver microsomes vs. hepatocytes) and potential variations in experimental conditions. The provided mouse Km values are from intestinal microsomes and may differ from hepatic values. Comprehensive kinetic data for monkey liver microsomes was not available in the reviewed literature.
Metabolic Pathway of this compound
The primary metabolic transformation of this compound is the O-deethylation reaction, which is catalyzed by various cytochrome P450 enzymes. The resulting product, 7-hydroxycoumarin, can then undergo further phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion.
In rats and mice, the major cytochrome P450 enzymes responsible for this compound O-deethylation are CYP1A1, CYP1A2, and CYP2B isoforms.[2] In humans, CYP1A2 and CYP2E1 are the principal enzymes involved in this metabolic conversion.[2]
Experimental Protocols
The determination of kinetic parameters for this compound O-deethylase activity typically involves in vitro assays using liver subcellular fractions (microsomes) or isolated hepatocytes.
Preparation of Liver Microsomes or Isolation of Hepatocytes
-
Liver Microsomes: Livers are homogenized in a suitable buffer and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes. The protein concentration of the microsomal preparation is determined using a standard method like the Bradford assay.
-
Isolated Hepatocytes: Hepatocytes are isolated from fresh liver tissue by a collagenase perfusion method. Cell viability is assessed, and the cell suspension is adjusted to a specific concentration.
Incubation
-
A reaction mixture is prepared containing:
-
Liver microsomes or hepatocytes
-
A range of this compound concentrations (to determine Km and Vmax)
-
NADPH-regenerating system (for microsomal assays)
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
The reaction is initiated by the addition of the substrate or the NADPH-regenerating system.
-
Incubations are carried out at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
The reaction is terminated by the addition of a quenching agent, such as a strong acid or an organic solvent.
Quantification of 7-Hydroxycoumarin
-
The fluorescent product, 7-hydroxycoumarin, is quantified using a spectrofluorometer or high-performance liquid chromatography (HPLC) with fluorescence detection.[3]
-
Excitation and emission wavelengths for 7-hydroxycoumarin are typically around 370 nm and 450 nm, respectively.[3]
-
A standard curve of 7-hydroxycoumarin is used to determine the concentration of the metabolite formed in the incubations.
Data Analysis
-
The rate of 7-hydroxycoumarin formation is calculated for each substrate concentration.
-
The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. For biphasic kinetics, a two-enzyme model is applied.
-
Intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro experiment to determine the kinetic parameters of this compound O-deethylase.
Conclusion
The kinetic parameters of this compound O-deethylation exhibit significant variability across different species. Dogs show the highest intrinsic clearance, suggesting rapid metabolism, while humans exhibit the lowest clearance.[1] Rats display an intermediate clearance rate.[1] These differences are attributable to the varying expression levels and catalytic activities of the specific cytochrome P450 isoforms involved in the metabolism of this compound in each species. The biphasic kinetics observed in hepatocytes from humans, rats, and dogs further underscore the complexity of its metabolism, with multiple enzymes contributing to the overall clearance.[1] For drug development professionals, these findings highlight the importance of selecting appropriate animal models and considering species-specific metabolic profiles when extrapolating preclinical pharmacokinetic data to predict human outcomes. Further research to obtain directly comparable kinetic data for mice and monkeys using standardized methodologies would be beneficial for a more complete cross-species comparison.
References
- 1. This compound O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Ethoxycoumarin: A Comparative Guide for Enzyme Activity Profiling
In the landscape of drug metabolism research and enzyme activity profiling, the choice of substrate is a critical determinant of experimental success. Among the various fluorogenic probes available, coumarin derivatives have long been favored for their sensitivity and utility in studying cytochrome P450 (CYP) enzymes. This guide provides a comprehensive comparison of 7-Ethoxycoumarin with other coumarin-based substrates, offering researchers, scientists, and drug development professionals a data-driven overview to inform their substrate selection.
Overview of Coumarin-Based Substrates
Coumarin and its derivatives are profluorescent substrates, meaning they are initially non-fluorescent but are metabolized by enzymes into highly fluorescent products. This property allows for sensitive and real-time monitoring of enzyme activity. The foundational reaction is the O-dealkylation of alkoxycoumarins to the fluorescent 7-hydroxycoumarin (umbelliferone).
This compound: The Broad-Spectrum Workhorse
This compound is a widely used substrate for the measurement of CYP enzyme activity. Its primary advantage lies in its broad substrate specificity, as it is metabolized by a range of CYP isoforms across the CYP1, CYP2, and CYP3 families.[1][2] This makes it a valuable tool for assessing general CYP activity in various in vitro systems, such as liver microsomes and hepatocytes.[3][4]
The metabolic reaction involves the O-deethylation of this compound to produce the highly fluorescent metabolite, 7-hydroxycoumarin.[1]
Advantages of this compound:
-
Broad-Spectrum Activity: It is metabolized by multiple CYP isoforms, providing a general measure of P450 activity.[1][2][3]
-
High Fluorescence Signal: The product, 7-hydroxycoumarin, exhibits strong fluorescence, leading to high sensitivity.[5][6]
-
Well-Characterized: Extensive literature is available on its use and kinetic parameters with various enzyme systems.[1][4]
Limitations:
-
Lack of Isozyme Specificity: Its broad activity can be a disadvantage when trying to assess the activity of a specific CYP isoform without the use of selective inhibitors.[7]
Comparison with Other Coumarin Substrates
While this compound is a versatile substrate, other coumarin derivatives have been developed to offer improved sensitivity or selectivity.
7-Ethoxy-4-(trifluoromethyl)coumarin (7-EFC)
A key advantage of 7-EFC is that its fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), can be assayed directly in the reaction medium without the need for extraction steps.[8] This simplifies the experimental workflow and allows for continuous monitoring. The trifluoromethyl group at the 4-position enhances the fluorescence of the product.[9]
3-Cyano-7-ethoxycoumarin (CEC)
CEC is reported to be a more sensitive substrate than this compound. The reaction product, 3-cyano-7-hydroxycoumarin, is fluorescent at neutral pH, which is advantageous for continuous measurements of enzyme activity.[10][11] The detection of the de-ethylation of CEC is reported to be 50–100 times more sensitive than that of ethoxyresorufin, another common CYP substrate.[10]
Quantitative Comparison of Kinetic Parameters
The following tables summarize the kinetic parameters (Km and Vmax) for the O-dealkylation of this compound and other coumarin substrates by various human CYP isoforms. Lower Km values indicate a higher affinity of the enzyme for the substrate.
| Substrate | CYP Isoform | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| This compound | CYP1A1 | low Km | High activity | [3] |
| CYP1A2 | low Km | Low Vmax | [3] | |
| CYP2E1 | high Km | High turnover | [3] | |
| CYP2A6 | - | Active | [1] | |
| CYP2B6 | similar to CYP2E1 Km | similar to CYP1A2 Vmax | [3] | |
| CYP2C9 | - | Active | [1] | |
| 7-Ethoxy-4-(trifluoromethyl)coumarin (7-EFC) | CYP1A2 | 6.8 ± 2.5 | 0.9 ± 0.5 | [8] |
| CYP2E1 | - | Active | [8] | |
| 3-Cyano-7-ethoxycoumarin (CEC) | Rat liver microsomes | 16 | 0.5 (nmol/min/mg protein) | [10] |
Comparison with Non-Coumarin Substrates: 7-Ethoxyresorufin
7-Ethoxyresorufin is another widely used fluorogenic substrate for CYP enzymes, particularly for the CYP1 family.[7] Its O-deethylation product, resorufin, is highly fluorescent.
| Feature | This compound | 7-Ethoxyresorufin |
| Product | 7-Hydroxycoumarin | Resorufin |
| CYP Selectivity | Broad (CYP1, 2, 3 families)[2] | Primarily CYP1 family[7] |
| Sensitivity | High | Generally high, but CEC is reported to be more sensitive[10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for an O-deethylation assay.
Caption: Metabolic activation of this compound to fluorescent 7-Hydroxycoumarin by CYP enzymes.
Caption: A typical workflow for a this compound O-deethylation (ECOD) assay.
Experimental Protocols
This compound O-Deethylation (ECOD) Assay in Liver Microsomes
This protocol is a generalized procedure for determining CYP activity using this compound.
Materials:
-
Human liver microsomes (or other enzyme source)
-
This compound
-
7-Hydroxycoumarin (for standard curve)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (or other quenching solvent)
-
96-well microplate (black, for fluorescence readings)
-
Fluorometer
Procedure:
-
Prepare a 7-hydroxycoumarin standard curve:
-
Prepare serial dilutions of 7-hydroxycoumarin in the reaction buffer.
-
Add a quenching solvent to each standard.
-
Measure the fluorescence at an excitation wavelength of ~370 nm and an emission wavelength of ~450 nm.[2]
-
Plot fluorescence intensity versus concentration to generate a standard curve.
-
-
Enzyme Reaction:
-
In a microplate well, combine the buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding this compound (typically in a small volume of a solvent like DMSO). The final substrate concentration may need to be optimized based on the Km of the enzymes being studied.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes). The reaction time should be within the linear range of product formation.
-
-
Reaction Termination and Fluorescence Measurement:
-
Stop the reaction by adding a cold quenching solvent, such as acetonitrile. This also precipitates the proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new black microplate.
-
Measure the fluorescence of the supernatant using the same settings as for the standard curve.
-
-
Data Analysis:
-
Using the standard curve, convert the fluorescence readings of the samples to the concentration of 7-hydroxycoumarin formed.
-
Calculate the rate of the reaction (e.g., in pmol of product formed per minute per mg of microsomal protein).
-
Conclusion
This compound remains a valuable and versatile substrate for the general assessment of cytochrome P450 activity due to its broad-spectrum metabolism and the high fluorescence of its product. For researchers needing to profile overall CYP activity, it is an excellent first-line choice. However, for studies requiring higher sensitivity or specificity for particular CYP isozymes, other coumarin derivatives such as 3-cyano-7-ethoxycoumarin or more specific, non-coumarin-based substrates should be considered. The choice of substrate should always be guided by the specific research question and the enzyme system under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of 7-ethoxy-4-trifluoromethylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 7-Ethoxycoumarin: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 7-Ethoxycoumarin. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a lab coat. If handling the compound as a powder, a dust mask or respirator is also recommended to prevent inhalation. Work should be conducted in a well-ventilated area, such as a fume hood.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with any laboratory chemical, must follow established institutional and regulatory guidelines. The following steps provide a general framework for its disposal:
-
Waste Identification and Classification:
-
Treat all this compound waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[2]
-
While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is designated with a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water, which necessitates careful disposal to prevent environmental contamination.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams without first verifying compatibility.[3][4]
-
Solid this compound waste should be collected separately from liquid waste.
-
If dissolved in a solvent, the entire solution should be treated as hazardous waste and segregated based on the solvent's properties (e.g., halogenated or non-halogenated).[3]
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[2][5] The container must have a tightly fitting lid and be kept closed except when adding waste.[3][6]
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5] Do not use abbreviations.[5] The label should also include the date of waste generation and the laboratory of origin.[5]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be away from general traffic and clearly marked as a hazardous waste storage area.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup from the EHS office.[2]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[2][5][6] The high water hazard classification reinforces the prohibition of aqueous disposal.
-
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble) at least three times.[6]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of along with other this compound waste.[2][6]
-
Defacing and Disposal: After triple rinsing, deface or remove the original label from the container and dispose of it according to your facility's guidelines for non-hazardous laboratory glass or plastic.[2]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup: For solid this compound, carefully sweep or vacuum the material to avoid generating dust.[7] Place the collected material into a sealed, labeled container for disposal as hazardous waste.[1][7]
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀O₃ | [7] |
| Molecular Weight | 190.19 g/mol | [1] |
| Physical State | Solid, Powder | [8] |
| Melting Point | 87-90 °C | [8] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | |
| Storage Class Code | 11 (Combustible Solids) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. vumc.org [vumc.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 7-Ethoxycoumarin
For researchers, scientists, and drug development professionals, the safe handling of 7-Ethoxycoumarin is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans.
Chemical Profile: this compound is a solid, appearing as an off-white to pale brown or beige powder. It is commonly used as a substrate for cytochrome P450 (CYP) enzymes in various in vitro metabolism studies. While it is not classified as a hazardous substance according to several safety data sheets, it should be handled with care, assuming it may be an irritant to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards.[1] | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed if contaminated.[1] | A buttoned lab coat with long sleeves. For larger quantities, a chemically resistant apron is recommended. | If handling outside a chemical fume hood where dust formation is possible, a NIOSH-approved respirator (e.g., N95) is advised.[2] |
| Conducting Reactions and Analyses | Chemical splash goggles.[1] | Chemical-resistant gloves.[1] | A lab coat. | Generally not required if work is performed in a well-ventilated area or a chemical fume hood. |
Occupational Exposure Limits
Currently, there are no established occupational exposure limits (OELs) for this compound from regulatory bodies such as OSHA, NIOSH, or ACGIH.[3][4] It is recommended to handle the substance in a manner that minimizes any potential exposure.
Procedural Guidance for Safe Handling and Disposal
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Handling and Storage
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Ventilation: Ensure adequate ventilation in the work area.[1]
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing: To prevent dust generation, weigh the powdered compound within a chemical fume hood or a ventilated balance enclosure.[5]
-
Solution Preparation: When preparing solutions, add the this compound powder to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water. Clean the work surface and any equipment used.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Spill Management
-
Evacuation: For a large spill, evacuate the immediate area.
-
Ventilation: Ensure the spill area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collection: Place the swept-up or absorbed material into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated consumables, in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not dispose of it down the drain or in regular trash.[1]
-
Container Disposal: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[1]
Experimental Protocol: this compound-O-Deethylation (ECOD) Assay
This protocol provides a general methodology for a common application of this compound in studying cytochrome P450 activity.
Objective: To measure the catalytic activity of CYP enzymes by quantifying the rate of O-deethylation of this compound to its fluorescent metabolite, 7-hydroxycoumarin.
Materials:
-
This compound
-
Microsomes (e.g., human liver microsomes)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (ice-cold)
-
Spectrofluorometer
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, microsomes, and the this compound stock solution.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube or plate and measure the fluorescence of the product, 7-hydroxycoumarin, using a spectrofluorometer (excitation ~370 nm, emission ~450 nm).
-
Quantification: Determine the concentration of 7-hydroxycoumarin formed by comparing the fluorescence signal to a standard curve of known 7-hydroxycoumarin concentrations.
Safety Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Use of this compound to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. In vitro Drug Metabolism Investigation of this compound in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
